N-Ethyl-m-toluidine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-3-methylaniline | |
|---|---|---|
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InChI |
InChI=1S/C9H13N/c1-3-10-9-6-4-5-8(2)7-9/h4-7,10H,3H2,1-2H3 | |
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InChI Key |
GUYMMHOQXYZMJQ-UHFFFAOYSA-N | |
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Canonical SMILES |
CCNC1=CC=CC(=C1)C | |
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Molecular Formula |
C9H13N | |
| Record name | N-ETHYL-M-TOLUIDINE | |
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DSSTOX Substance ID |
DTXSID4021848 | |
| Record name | N-Ethyl-3-methylaniline | |
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Molecular Weight |
135.21 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-ethyl-m-toluidine appears as a light amber liquid. Less dense than water and insoluble in water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used to make other chemicals., Light amber or yellow liquid; [HSDB] Clear brownish-yellow liquid; [MSDSonline] | |
| Record name | N-ETHYL-M-TOLUIDINE | |
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| Record name | N-Ethyl-3-methylaniline | |
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Boiling Point |
221 °C | |
| Record name | N-ETHYL-3-METHYLANILINE | |
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Solubility |
Sol in ethanol and ethyl ether | |
| Record name | N-ETHYL-3-METHYLANILINE | |
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Vapor Pressure |
0.13 [mmHg] | |
| Record name | N-Ethyl-3-methylaniline | |
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Color/Form |
Light-amber liquid, Yellow liquid | |
CAS No. |
102-27-2 | |
| Record name | N-ETHYL-M-TOLUIDINE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | N-Ethyl-m-toluidine | |
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| Record name | N-ethyl-m-toluidine | |
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| Record name | N-ETHYL-M-TOLUIDINE | |
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| Record name | N-ETHYL-3-METHYLANILINE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Ethyl-m-toluidine from m-toluidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for N-Ethyl-m-toluidine, a key intermediate in the synthesis of various dyes, photographic chemicals, and pharmaceuticals.[1] The document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the underlying chemical transformations and workflows.
Introduction
This compound (CAS No. 102-27-2), also known as N-Ethyl-3-methylaniline, is a substituted aromatic amine with the chemical formula C9H13N.[2] Its synthesis from m-toluidine is a fundamental N-alkylation reaction in organic chemistry. Several methods have been developed for this transformation, each with distinct advantages and limitations concerning yield, purity, cost, and environmental impact. This guide will focus on three primary synthetic strategies: direct alkylation with ethyl halides, catalytic N-alkylation with ethanol, and reductive amination with acetaldehyde.
Synthetic Methodologies and Experimental Protocols
This section details the experimental procedures for the principal methods of synthesizing this compound from m-toluidine.
Direct Alkylation with Ethyl Bromide
Direct alkylation using ethyl halides is a classical and well-documented method for the synthesis of N-ethylated amines. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the nitrogen atom of m-toluidine attacks the electrophilic carbon of ethyl bromide.
Experimental Protocol:
A detailed procedure for this synthesis is provided by Organic Syntheses.[3]
-
Materials:
-
m-Toluidine (pure grade)
-
Ethyl bromide ("practical" grade)
-
10% Sodium hydroxide solution
-
Ether
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Stannous chloride dihydrate
-
Benzene
-
Flaked potassium hydroxide
-
-
Procedure:
-
In each of two 250-cc narrow-mouthed bottles, place 32.1 g (0.3 mole) of m-toluidine and 33 g (0.3 mole) of ethyl bromide.
-
Seal the bottles with rubber stoppers wired tightly in place and allow them to stand for 24 hours in a beaker of water at room temperature. Caution: This reaction can develop considerable pressure; it is advisable to enclose the bottles in wire mesh shields.[3]
-
Break up the resulting white crystalline mass and liberate the amine by shaking with 150 cc of 10% sodium hydroxide solution and 50 cc of ether.
-
Combine the contents of the two flasks, separate, and discard the lower aqueous layer.
-
Wash the ether solution of the amine with 150 cc of water.
-
Distill the ether from a steam bath to obtain the crude amine (90–92 g).[3]
-
-
Purification:
-
Add the crude amine with cooling to a solution of 100 cc of concentrated hydrochloric acid in 350 cc of water.
-
Cool the solution of the hydrochloride in an ice bath and stir rapidly while slowly adding a solution of 41.5 g (0.6 mole) of sodium nitrite in 150 cc of water, keeping the temperature below 12°C.
-
After the addition is complete, allow the mixture to stand for ten minutes and then extract with three 100-cc portions of ether.
-
Evaporate the ether gently to obtain the crude nitroso compound. Caution: The nitroso compound decomposes on warming or standing and should be used immediately.[3]
-
Gradually add the crude nitroso compound with continuous shaking to a solution of 407 g (1.8 moles) of stannous chloride dihydrate in 420 cc of concentrated hydrochloric acid. The reaction is exothermic; cool as needed to keep the temperature below 60°C.
-
After standing for at least an hour, make the mixture strongly alkaline by the cautious addition of a cold solution of 520 g of sodium hydroxide in about 800 cc of water, with vigorous agitation and cooling.
-
Steam distill the resulting milky suspension until about 2 L of distillate has been collected.
-
Saturate the distillate with sodium chloride and extract with three 100-cc portions of benzene.
-
Dry the benzene extract overnight with flaked potassium hydroxide.
-
After decanting from the drying agent, remove the solvent by distillation.
-
Distill the amine under reduced pressure. The pure this compound distills at 111–112°/20 mm.[3]
-
-
Yield: 51–53 g (63–66% of the theoretical amount).[3]
Catalytic N-Alkylation with Ethanol
Catalytic N-alkylation of amines with alcohols, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" method, is a more atom-economical and environmentally benign approach.[4] In this process, the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination with the amine.
Generalized Experimental Protocol:
-
Materials:
-
m-Toluidine
-
Ethanol (anhydrous)
-
Catalyst (e.g., Raney Nickel, Ru-based complex)
-
Inert solvent (e.g., toluene, xylene) (optional)
-
Base (e.g., potassium tert-butoxide) (for some catalytic systems)
-
-
Procedure (Illustrative example with Raney Nickel):
-
In a high-pressure autoclave, combine m-toluidine (1 mole equivalent) and ethanol (serving as both reactant and solvent).
-
Add a catalytic amount of freshly prepared Raney Nickel (e.g., W4 grade, approximately 5-10% by weight of the amine).
-
Seal the autoclave and purge with an inert gas (e.g., nitrogen or argon).
-
Pressurize the vessel with hydrogen gas (initial pressure may vary, e.g., up to 1000 psi).
-
Heat the mixture to a temperature typically ranging from 150°C to 250°C with vigorous stirring.
-
Monitor the reaction progress by analyzing aliquots using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically several hours), cool the autoclave to room temperature and carefully vent the excess pressure.
-
Filter the reaction mixture to remove the catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, preferably under a blanket of inert gas or solvent.
-
The crude product can be purified by fractional distillation under reduced pressure.
-
Reductive Amination with Acetaldehyde
Reductive amination is a highly versatile method for forming C-N bonds and avoids the over-alkylation issues that can occur with direct alkylation.[5] The process involves the reaction of m-toluidine with acetaldehyde to form an intermediate imine, which is then reduced in situ to this compound.
Generalized Experimental Protocol:
-
Materials:
-
m-Toluidine
-
Acetaldehyde
-
Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride, or catalytic hydrogenation)
-
Solvent (e.g., methanol, ethanol, or a non-protic solvent like 1,2-dichloroethane for some reducing agents)
-
Acid catalyst (e.g., acetic acid) (optional, to facilitate imine formation)
-
-
Procedure (Illustrative example with Sodium Borohydride):
-
Dissolve m-toluidine (1 mole equivalent) in a suitable solvent such as methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add acetaldehyde (1-1.2 mole equivalents) to the cooled solution with stirring.
-
Allow the mixture to stir at room temperature for a period to facilitate imine formation (e.g., 1-2 hours).
-
Re-cool the mixture in an ice bath and add sodium borohydride (1-1.5 mole equivalents) portion-wise, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until completion as monitored by TLC or GC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
-
Quantitative Data Summary
The following table summarizes the available quantitative data for the different synthetic routes to this compound.
| Synthesis Method | Ethylating Agent | Catalyst/Reagent | Typical Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference(s) |
| Direct Alkylation | Ethyl Bromide | None | None (neat) | Room Temperature | 24 hours | 63-66 | >98 (after purification) | [3] |
| Catalytic N-Alkylation | Ethanol | Raney Nickel | Ethanol | 150-250 | Several hours | Moderate to Good | High | [4][5] |
| Catalytic N-Alkylation | Ethanol | Ru-based complex | Toluene | 70-120 | 24 hours | High | High | |
| Reductive Amination | Acetaldehyde | Sodium Borohydride | Methanol | 0 to Room Temp | Several hours | Good to Excellent | High |
Note: Data for catalytic N-alkylation and reductive amination are generalized from similar reactions due to the lack of specific literature values for this compound. Yields and conditions can vary significantly based on the specific catalyst, reagents, and reaction scale.
Visualizations
The following diagrams illustrate the synthetic pathways and a general experimental workflow for the synthesis of this compound.
Caption: Synthetic pathways to this compound.
Caption: General experimental workflow for synthesis.
Conclusion
The synthesis of this compound from m-toluidine can be effectively achieved through several methods. The choice of synthetic route will depend on factors such as the desired scale of the reaction, cost considerations, available equipment, and environmental and safety regulations. Direct alkylation with ethyl bromide is a well-established method with a detailed, publicly available protocol. Catalytic N-alkylation with ethanol and reductive amination with acetaldehyde represent more modern, greener alternatives that are often preferred in industrial settings due to their higher atom economy and avoidance of halide reagents. Further optimization of reaction conditions for these catalytic methods can lead to improved yields and selectivity, making them highly attractive for the large-scale production of this compound.
References
N-Ethyl-m-toluidine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl-m-toluidine is an aromatic organic compound belonging to the family of substituted anilines. It is a light amber to clear brownish-yellow liquid at room temperature.[1] This technical guide provides an in-depth overview of its chemical properties, structure, and a detailed experimental protocol for its synthesis and purification. While primarily utilized as an intermediate in the synthesis of dyes and photographic chemicals, its structural motif is of interest in medicinal chemistry and materials science.[1][2]
Chemical Structure and Identification
This compound is characterized by a benzene ring substituted with an ethylamino group and a methyl group at the meta position.
| Identifier | Value |
| IUPAC Name | N-ethyl-3-methylaniline[1] |
| CAS Number | 102-27-2[3] |
| Molecular Formula | C₉H₁₃N[1] |
| SMILES String | CCNc1cccc(C)c1[3] |
| InChI Key | GUYMMHOQXYZMJQ-UHFFFAOYSA-N[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Weight | 135.21 g/mol [1] |
| Appearance | Light amber or clear brownish-yellow liquid[1] |
| Boiling Point | 221 °C[3] |
| Density | 0.957 g/mL at 25 °C[3] |
| Refractive Index (n20/D) | 1.546[3] |
| Flash Point | 89 °C (closed cup)[3] |
| Solubility | Insoluble in water; soluble in ethanol and ether.[1] |
Experimental Protocols
Synthesis and Purification of this compound
The following protocol is a well-established method for the laboratory-scale synthesis and purification of this compound.
Materials:
-
m-Toluidine
-
Ethyl bromide
-
10% Sodium hydroxide solution
-
Ether
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Stannous chloride dihydrate
-
Benzene
-
Flaked potassium hydroxide
Procedure:
-
Alkylation: In a sealed vessel, react m-toluidine with an equimolar amount of ethyl bromide at room temperature for 24 hours. The reaction mixture will form a white crystalline mass.
-
Liberation of the Crude Amine: Break up the crystalline mass and treat it with a 10% sodium hydroxide solution and ether to liberate the free amine. Separate the ether layer containing the crude this compound.
-
Formation of the Nitroso Compound: Add the crude amine to a cooled solution of concentrated hydrochloric acid. To this, slowly add a solution of sodium nitrite while maintaining the temperature below 12 °C. Extract the resulting nitroso compound with ether.
-
Reduction to the Pure Amine: Carefully evaporate the ether from the extract. Add the crude nitroso compound to a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Control the exothermic reaction by cooling.
-
Isolation and Purification: Make the reaction mixture strongly alkaline with a cold sodium hydroxide solution. Perform a steam distillation of the resulting milky suspension. Saturate the distillate with sodium chloride and extract the purified amine with benzene. Dry the benzene extract with flaked potassium hydroxide.
-
Final Distillation: After removing the benzene by distillation, distill the remaining liquid under reduced pressure to obtain pure this compound. The product typically distills at 111–112 °C/20 mm Hg.
Visualized Experimental Workflow
The following diagram illustrates the key stages of the synthesis and purification process for this compound.
Caption: Synthesis and Purification Workflow for this compound.
Signaling Pathways
Currently, there is no established body of literature detailing specific biological signaling pathways directly modulated by this compound. Its primary applications are in chemical synthesis rather than as a bioactive agent in drug development. However, related aromatic amines have been studied for their metabolic pathways and potential toxicological effects, which may involve interactions with various enzymatic systems.
Safety and Handling
This compound is classified as a toxic substance and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[4] It is harmful if swallowed, inhaled, or absorbed through the skin and can cause irritation to the skin, eyes, and respiratory tract.[5] Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This technical guide provides a foundational understanding of the chemical properties and structure of this compound. The detailed experimental protocol and visualized workflow for its synthesis offer practical guidance for researchers. While its direct role in biological signaling is not currently defined, its utility as a chemical intermediate makes it a compound of interest in various fields of chemical science.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 102-27-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. Hepatic Transcriptomic Alterations for N,N-Dimethyl-p-toluidine (DMPT) and p-Toluidine after 5-day Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Benzyl-N-ethyl-m-toluidine | C16H19N | CID 67076 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of N-Ethyl-m-toluidine (CAS 102-27-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of N-Ethyl-m-toluidine (CAS 102-27-2). The information is presented in a structured format to facilitate easy access and comparison of data, supplemented with detailed experimental protocols and logical diagrams to support research and development activities.
Core Physicochemical Data
The following tables summarize the key quantitative physicochemical properties of this compound.
Table 1: Identification and Structural Properties
| Property | Value |
| Chemical Name | N-Ethyl-3-methylaniline |
| Synonyms | 3-(Ethylamino)toluene, N-Ethyl-3-aminotoluene |
| CAS Number | 102-27-2 |
| Molecular Formula | C₉H₁₃N |
| Molecular Weight | 135.21 g/mol |
| Appearance | Colorless to light amber or red-green liquid |
Table 2: Thermodynamic Properties
| Property | Value | Source |
| Melting Point | -6.87 °C (estimate) | [1][2] |
| 9 °C | [3] | |
| Boiling Point | 221 °C | [1][3][4][5][6][7][8][9][10][11][12] |
| Flash Point | 89 °C | [1][2][6][10] |
| 104 °C | [3][4] | |
| Vapor Pressure | 10.9-106 Pa at 20-50 °C | [1] |
| 0.094 mmHg at 25 °C | [2] |
Table 3: Physical and Chemical Properties
| Property | Value | Source |
| Density | 0.957 g/mL at 25 °C | [1][2][6][7][10][13] |
| Water Solubility | 1131 mg/L at 20 °C | [1][2][10][13] |
| Insoluble in water | [1][13][14] | |
| Solubility in other solvents | Soluble in alcohol and ether | [1][4] |
| pKa | 5.27 ± 0.25 (Predicted) | [1][8] |
| Refractive Index (n20/D) | 1.546 | [1][6][10][11][12] |
| LogP (Octanol/Water Partition Coefficient) | 2.59 | [2][9] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are crucial for reproducibility and data validation. Below are generalized protocols based on standard laboratory practices.
Determination of Boiling Point (Thiele Tube Method)
This method is suitable for small sample volumes and provides an accurate determination of the boiling point.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Rubber band or wire to attach the test tube to the thermometer
-
Heating source (Bunsen burner or heating mantle)
-
Heat transfer fluid (mineral oil or silicone oil)
Procedure:
-
A small amount of the liquid sample (this compound) is placed into the small test tube.
-
A capillary tube, sealed at one end, is placed open-end down into the liquid in the test tube.
-
The test tube is attached to a thermometer.
-
The assembly is clamped so that it is immersed in the heat transfer fluid within the Thiele tube.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Heating is continued until a steady and rapid stream of bubbles emerges from the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Density (Pycnometer Method)
A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.
Apparatus:
-
Pycnometer (volumetric flask with a ground-glass stopper with a capillary tube)
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance (m₁).
-
The pycnometer is filled with the liquid sample (this compound), ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.
-
The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium.
-
The pycnometer is removed from the bath, dried on the outside, and its mass is accurately weighed (m₂).
-
The mass of the liquid is calculated (m = m₂ - m₁).
-
The density (ρ) is then calculated using the formula: ρ = m / V, where V is the known volume of the pycnometer.
Determination of Water Solubility (Flask Method - OECD Guideline 105)
This method is a standard approach for determining the solubility of a substance in water.
Apparatus:
-
Flask with a stirrer
-
Constant temperature bath
-
Analytical method for quantification (e.g., HPLC, GC)
-
Centrifuge or filtration apparatus
Procedure:
-
An excess amount of this compound is added to a known volume of distilled water in a flask.
-
The flask is sealed and placed in a constant temperature bath, typically at 20 °C or 25 °C.
-
The mixture is agitated (stirred or shaken) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, the mixture is allowed to stand to let undissolved material settle.
-
A sample of the aqueous phase is carefully taken, ensuring no undissolved particles are included. This is often achieved by centrifugation or filtration.
-
The concentration of this compound in the aqueous sample is determined using a suitable and validated analytical method.
-
The water solubility is reported as the measured concentration.
Visualizations
Experimental Workflow: Boiling Point Determination
Caption: Workflow for Boiling Point Determination.
Logical Relationships of Physicochemical Properties
Caption: Interplay of Physicochemical Properties.
References
- 1. search.library.brandeis.edu [search.library.brandeis.edu]
- 2. oecd.org [oecd.org]
- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 4. oecd.org [oecd.org]
- 5. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. quora.com [quora.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. chymist.com [chymist.com]
- 12. books.google.cn [books.google.cn]
- 13. wjec.co.uk [wjec.co.uk]
- 14. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Reaction Mechanisms and Kinetics of N-Ethyl-m-toluidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethyl-m-toluidine (CAS 102-27-2), a substituted aromatic amine, is a versatile intermediate in the synthesis of various organic compounds, including dyes and potentially pharmaceutical precursors. A thorough understanding of its reaction mechanisms and kinetics is paramount for optimizing synthetic routes, ensuring product purity, and scaling up production. This guide provides a comprehensive overview of the core reactions of this compound, including its synthesis, nitrosation, oxidation, acylation, and its role as a coupling agent in azo dye formation. The document details experimental protocols, summarizes available quantitative data, and presents reaction pathways and experimental workflows through clear visualizations.
Synthesis of this compound
The primary route for the synthesis of this compound is the N-alkylation of m-toluidine. A well-established method involves the reaction of m-toluidine with ethyl bromide.
Reaction Mechanism
The synthesis proceeds via a nucleophilic substitution reaction (SN2 mechanism). The lone pair of electrons on the nitrogen atom of m-toluidine attacks the electrophilic ethyl group of ethyl bromide, leading to the formation of this compound hydrobromide. Subsequent treatment with a base neutralizes the salt and yields the free amine.
Experimental Protocol
The following protocol is adapted from a procedure in Organic Syntheses[1].
Materials:
-
m-Toluidine
-
Ethyl bromide
-
10% Sodium hydroxide solution
-
Ether
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Stannous chloride dihydrate
-
Benzene
-
Flaked potassium hydroxide
Procedure:
-
In a sealed vessel, combine m-toluidine and ethyl bromide and allow the mixture to stand at room temperature for 24 hours.
-
Liberate the amine from the resulting crystalline mass by adding 10% sodium hydroxide solution and ether, followed by extraction.
-
Wash the ether solution containing the crude amine with water and then distill off the ether.
-
For purification, dissolve the crude amine in a solution of hydrochloric acid and water, and cool the mixture in an ice bath.
-
Slowly add a solution of sodium nitrite to the cooled amine hydrochloride solution to form the N-nitroso derivative. The temperature should be maintained below 12°C.
-
Extract the crude nitroso compound with ether.
-
Reduce the nitroso compound by gradual addition to a solution of stannous chloride in concentrated hydrochloric acid.
-
Make the reaction mixture strongly alkaline with sodium hydroxide solution.
-
Isolate the pure this compound by steam distillation, followed by extraction of the distillate with benzene, drying over potassium hydroxide, and final distillation under reduced pressure.
Tabulated Synthesis Data
| Parameter | Value | Reference |
| Reactants | m-Toluidine, Ethyl Bromide | [1] |
| Yield | 63-66% | [1] |
| Boiling Point | 111-112°C at 20 mmHg | [1] |
Nitrosation
The reaction of this compound, a secondary aromatic amine, with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) yields an N-nitrosoamine. This reaction is often used as a qualitative test for secondary amines and is also a key step in certain synthetic and purification pathways.
Reaction Mechanism
The mechanism involves the electrophilic attack of the nitrosonium ion (NO+), formed from the protonation of nitrous acid, on the nitrogen atom of this compound. This is followed by deprotonation to yield the stable N-nitroso-N-ethyl-m-toluidine.
Experimental Protocol
A detailed protocol for the nitrosation of crude this compound as a purification step is provided in the synthesis section (Section 1.2, steps 4-6)[1].
Oxidation
The oxidation of this compound can lead to a variety of products depending on the oxidizing agent and reaction conditions. A notable example is the oxidation by periodate, catalyzed by manganese(II) ions.
Reaction Mechanism
Kinetics and Thermodynamics
For the Mn(II)-catalyzed periodate oxidation of the closely related N,N-diethyl-m-toluidine, the following kinetic and thermodynamic parameters have been determined.
| Parameter | Value | Reference |
| Rate Law | Rate = k[DET][IO₄⁻][Mn(II)] | [2] |
| Activation Energy (ΔE) | 24.85 kJ mol⁻¹ | [2] |
| Arrhenius Factor (A) | 1.25 x 10¹⁰ dm³ mol⁻¹ s⁻¹ | [2] |
| Enthalpy of Activation (ΔH#) | 22.41 kJ mol⁻¹ | [2] |
| Entropy of Activation (ΔS#) | -142.97 J mol⁻¹ K⁻¹ | [2] |
| Gibbs Free Energy of Activation (ΔG#) | 67.53 kJ mol⁻¹ | [2] |
| Main Reaction Product | 4-Methyl-1,2-benzoquinone | [2] |
Acylation
This compound can undergo acylation reactions with acylating agents such as acyl chlorides or anhydrides to form N-substituted amides. This is a common transformation in organic synthesis.
Reaction Mechanism
The acylation of this compound proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride) to form the N-acyl-N-ethyl-m-toluidine.
Experimental Protocol
A general procedure for the N-acylation of a similar aromatic amine, p-toluidine, can be adapted for this compound[3].
Materials:
-
This compound
-
Acetic anhydride or Acetyl chloride
-
A suitable base (e.g., pyridine or sodium acetate)
-
An appropriate solvent (e.g., dichloromethane or toluene)
Procedure:
-
Dissolve this compound and the base in the chosen solvent in a round-bottomed flask.
-
Slowly add the acylating agent to the stirred solution. The reaction may be exothermic.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product into an organic solvent.
-
Wash the organic layer with a dilute acid solution (to remove the base), followed by a dilute sodium bicarbonate solution (to remove excess acylating agent), and finally with brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Azo Dye Synthesis
This compound is a valuable coupling component in the synthesis of azo dyes. It reacts with a diazonium salt to form a highly conjugated azo compound, which is colored.
Reaction Mechanism
The synthesis of an azo dye using this compound involves two main stages: the formation of a diazonium salt from a primary aromatic amine (diazotization), and the subsequent electrophilic aromatic substitution reaction of this diazonium salt with this compound (azo coupling). The ethylamino group is an activating group, and coupling typically occurs at the para position to this group.
References
An In-depth Technical Guide to N-Ethyl-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Ethyl-3-methylaniline, a significant chemical intermediate. The document details its nomenclature, physicochemical properties, synthesis protocols, and analytical methodologies, aiming to serve as a valuable resource for professionals in research and development.
Nomenclature and Identification
N-Ethyl-3-methylaniline is an aromatic organic compound, specifically a substituted aniline. Its chemical structure consists of a benzene ring substituted with an ethylamino group and a methyl group at positions 1 and 3, respectively.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-ethyl-3-methylaniline .[1][2] It is also commonly referred to by several synonyms. A logical diagram illustrating the relationship between its IUPAC name and common synonyms is presented below.
Caption: Nomenclature hierarchy for N-Ethyl-3-methylaniline.
A comprehensive list of its identifiers and synonyms is provided in the table below for easy reference.
| Identifier Type | Value |
| IUPAC Name | N-ethyl-3-methylaniline |
| CAS Number | 102-27-2 |
| Molecular Formula | C₉H₁₃N |
| Molecular Weight | 135.21 g/mol |
| Synonyms | This compound, Benzenamine, N-ethyl-3-methyl-, m-Toluidine, N-ethyl-, m-Methyl-N-ethylaniline, 3-(Ethylamino)toluene, N-Ethyl-3-methylbenzenamine |
Physicochemical and Spectroscopic Data
N-Ethyl-3-methylaniline is typically a light amber or clear yellowish to brown liquid.[3][4] It is less dense than water and insoluble in it, but soluble in organic solvents like alcohol and ether.[3][5] A summary of its key physical and chemical properties is presented in the following table.
| Property | Value |
| Appearance | Light amber liquid |
| Boiling Point | 221 °C |
| Density | 0.957 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.546 |
| Flash Point | 89 °C |
| Water Solubility | 1131 mg/L at 20 °C |
| Vapor Pressure | 10.9-106 Pa at 20-50 °C |
Synthesis and Purification
The synthesis of N-Ethyl-3-methylaniline is commonly achieved through the N-alkylation of m-toluidine. One established method involves the reaction of m-toluidine with an ethylating agent, such as ethyl bromide. The general manufacturing process involves reacting m-toluidine with ethanol.[2] A detailed experimental protocol adapted from a procedure in Organic Syntheses is provided below.
Experimental Protocol: Synthesis of N-Ethyl-3-methylaniline
This procedure outlines the synthesis via the ethylation of m-toluidine followed by purification.
Materials:
-
m-Toluidine
-
Ethyl bromide
-
Sodium bicarbonate
-
Benzene (or a suitable alternative solvent)
-
Concentrated Hydrochloric Acid
-
Sodium nitrite
-
Ether
-
Sodium hydroxide
-
Flaked potassium hydroxide
-
Anhydrous calcium chloride
Procedure:
-
Alkylation: In a suitable reaction vessel, a mixture of m-toluidine and ethyl bromide is prepared. The reaction can be carried out in a sealed container and may require gentle heating to 70–80°C for several days to ensure completion.
-
Work-up: The reaction mixture is treated with a dilute solution of sodium hydroxide to neutralize any hydrobromic acid formed. The organic layer containing the crude product is then separated.
-
Purification via Nitrosamine Formation:
-
The crude amine is dissolved in a cooled solution of hydrochloric acid.
-
A solution of sodium nitrite is slowly added while maintaining a low temperature (below 12°C) to form the N-nitroso derivative of the secondary amine. Primary amine impurities do not form stable nitrosamines under these conditions.
-
The mixture is extracted with ether to separate the nitrosamine.
-
-
Regeneration of the Secondary Amine:
-
The ether extract containing the nitrosamine is washed and then treated with a reducing agent (e.g., tin and hydrochloric acid) to regenerate the secondary amine.
-
The resulting solution is made strongly alkaline with sodium hydroxide, and the liberated amine is isolated by steam distillation.
-
-
Final Purification:
-
The distillate is saturated with sodium chloride and extracted with benzene.
-
The benzene extract is dried over flaked potassium hydroxide.
-
After removing the benzene by distillation, the N-Ethyl-3-methylaniline is purified by vacuum distillation, collecting the fraction at 111–112°/20 mm.
-
The following diagram illustrates the workflow for the synthesis and purification of N-Ethyl-3-methylaniline.
Caption: Workflow for the synthesis and purification of N-Ethyl-3-methylaniline.
Analytical Methods
The purity and identity of N-Ethyl-3-methylaniline can be assessed using various analytical techniques, primarily chromatography and mass spectrometry.
High-Performance Liquid Chromatography (HPLC)
A common method for the analysis of N-Ethyl-3-methylaniline is reverse-phase HPLC.[4]
Experimental Protocol: HPLC Analysis
-
Column: A Newcrom R1 or C18 column is suitable for this separation.[4]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid is typically used. For applications compatible with mass spectrometry (LC-MS), formic acid should be used in place of phosphoric acid.[4]
-
Detection: UV detection is appropriate for this aromatic compound.
-
Application: This method can be adapted for both analytical and preparative-scale separations, making it useful for purity assessment and isolation of the compound.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the identification and quantification of N-Ethyl-3-methylaniline.
Experimental Protocol: GC-MS Analysis
-
Column: A capillary column such as a DB-5MS is often used.
-
Carrier Gas: High-purity helium is the standard carrier gas.
-
Injection: A split injection is typically employed.
-
Temperature Program: A temperature gradient is used to ensure good separation, for example, starting at a lower temperature and ramping up.
-
Mass Spectrometry: Electron ionization (EI) is a common ionization method, with the mass spectrometer scanning a relevant m/z range.
Applications and Uses
N-Ethyl-3-methylaniline serves as a crucial intermediate in the synthesis of various other chemicals.[3][4] Its primary applications are in the manufacturing of dyes and as a photographic intermediate.[2]
Safety and Handling
N-Ethyl-3-methylaniline is considered toxic and an irritant. Inhalation or contact with the skin and eyes may cause irritation or burns.[3] Combustion of this compound can produce toxic oxides of nitrogen.[3][4] It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[3]
References
A Technical Guide to the Discovery and History of N-Substituted Toluidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of N-substituted toluidines. From their origins in the mid-19th century to their contemporary importance in pharmaceuticals, agrochemicals, and materials science, this document traces the evolution of synthetic methodologies. It covers early historical reactions such as the Hofmann-Martius and Chapman rearrangements, as well as modern, highly efficient catalytic cross-coupling methods like the Ullmann condensation and the Buchwald-Hartwig amination. Detailed experimental protocols, quantitative data, and spectroscopic information are presented to offer a practical resource for laboratory synthesis. Furthermore, the critical role of N-substituted toluidines in drug development is highlighted through a case study of the multi-kinase inhibitor, Ponatinib, including a detailed visualization of its mechanism of action within the BCR-ABL signaling pathway.
Introduction: The Genesis of Toluidines
The story of N-substituted toluidines begins with the discovery of their parent compounds. In 1845, the German chemist August Wilhelm von Hofmann and his student James Sheridan Muspratt first identified and characterized the three isomers of toluidine: ortho-, meta-, and para-toluidine.[1] These simple aromatic amines, structurally similar to aniline but with an additional methyl group on the benzene ring, quickly became valuable building blocks in the burgeoning synthetic dye industry.[2] The position of the methyl group relative to the amino group dictates the isomer and significantly influences the physical and chemical properties of the molecule.
The true synthetic versatility of toluidines was unlocked through the substitution of the nitrogen atom, leading to a vast and diverse class of N-substituted toluidine derivatives. These compounds have found applications in a multitude of fields, from pigments and polymers to the development of life-saving pharmaceuticals.[3] This guide will explore the historical and modern synthetic routes to these valuable molecules.
Historical Methods of N-Substitution
Early organic chemists developed several named reactions that, while not always high-yielding or broadly applicable by modern standards, were foundational in the synthesis of N-substituted aromatic amines.
N-Alkylation: The Hofmann-Martius Rearrangement
One of the earliest methods for the C-alkylation of anilines, which proceeds through an N-alkylated intermediate, is the Hofmann-Martius rearrangement, discovered by August Wilhelm von Hofmann and Carl Alexander von Martius in 1871.[1] This reaction involves the thermal rearrangement of an N-alkylaniline hydrohalide to form a mixture of ortho- and para-alkylanilines. The mechanism is understood to proceed via the dissociation of the N-alkyl group to form a carbocation, which then acts as an electrophile in a Friedel-Crafts-type alkylation of the aniline ring.[1] When metal halides are used as catalysts, this reaction is also known as the Reilly-Hickinbottom rearrangement.[4]
Experimental Protocol: Hofmann-Martius Rearrangement of N-Ethylaniline Hydrochloride
-
Reagents:
-
N-Ethylaniline hydrochloride
-
Sealed glass tube
-
-
Procedure:
-
N-Ethylaniline hydrochloride is placed in a thick-walled sealed glass tube.
-
The tube is heated in an oven at a high temperature (typically 200-300 °C) for several hours.
-
After cooling, the tube is carefully opened, and the contents are treated with a base (e.g., NaOH solution) to neutralize the hydrochloride salt.
-
The resulting mixture of o- and p-ethylaniline is then separated by fractional distillation or chromatography.
-
-
Expected Yield: The yields for this reaction are often moderate, and a mixture of products is typical. For example, heating N-methylaniline hydrochloride can yield a mixture of o-toluidine and p-toluidine.[5]
N-Arylation: The Chapman Rearrangement
The synthesis of N-aryl toluidines was historically more challenging. The Chapman rearrangement, a thermal intramolecular reaction, provided a route to N,N-diarylamides from aryl N-arylbenzimidates, which could then be hydrolyzed to the desired diarylamine.[6] The reaction involves a 1,3-shift of an aryl group from an oxygen atom to a nitrogen atom.[7]
Modern Synthetic Methodologies
The development of transition metal-catalyzed cross-coupling reactions in the 20th century revolutionized the synthesis of N-substituted toluidines, offering milder conditions, broader substrate scope, and significantly higher yields compared to historical methods.
The Ullmann Condensation
Named after Fritz Ullmann, this copper-catalyzed reaction allows for the formation of C-N bonds by coupling an amine with an aryl halide.[8] Traditional Ullmann conditions were harsh, often requiring high temperatures (over 200 °C) and stoichiometric amounts of copper.[8] Modern protocols have significantly improved upon this, utilizing copper catalysts with ligands such as diamines and phenanthrolines, which allow for lower reaction temperatures and catalytic amounts of copper.[8]
Experimental Protocol: Ullmann Condensation of p-Toluidine and Iodobenzene
-
Reagents:
-
p-Toluidine (1.0 equiv)
-
Iodobenzene (1.2 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) as solvent
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add CuI, 1,10-phenanthroline, and K₂CO₃.
-
Add p-toluidine and DMF to the flask.
-
Add iodobenzene to the mixture.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-phenyl-p-toluidine.
-
-
Expected Yield: Yields for modern Ullmann condensations are generally good to excellent, often exceeding 80%.
The Buchwald-Hartwig Amination
Developed in the 1990s by Stephen Buchwald and John Hartwig, this palladium-catalyzed cross-coupling reaction has become one of the most powerful and versatile methods for forming C-N bonds.[4][9] It allows for the coupling of a wide variety of aryl halides and pseudohalides (e.g., triflates) with a broad range of amines, including toluidines, under relatively mild conditions.[10] The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands generally providing the best results.[11]
Experimental Protocol: Buchwald-Hartwig Amination of o-Toluidine and Bromobenzene
-
Reagents:
-
o-Toluidine (1.2 equiv)
-
Bromobenzene (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene as solvent
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.
-
Add toluene, followed by o-toluidine and bromobenzene.
-
Seal the flask and heat the mixture at 80-100 °C for 4-12 hours, monitoring the reaction by TLC or GC-MS.
-
After cooling, quench the reaction with water and extract with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to afford N-phenyl-o-toluidine.
-
-
Expected Yield: High to quantitative yields are commonly achieved with the Buchwald-Hartwig amination.
Quantitative Data and Spectroscopic Characterization
The following tables summarize quantitative yield data for various N-substitution reactions of toluidines and provide characteristic spectroscopic data for selected N-substituted toluidine derivatives.
Table 1: Comparison of Yields for N-Substitution Reactions of Toluidines
| Reaction Type | Toluidine Isomer | N-Substituent Source | Catalyst/Conditions | Yield (%) | Reference |
| N-Acetylation | p-Toluidine | Acetic Anhydride | Solvent-free, room temp. | 92 | [12] |
| N-Ethylation | o-Toluidine | Diethyl ether | Cs/zeolite-X, 320 °C | High Conversion | [13] |
| Ullmann Condensation | p-Toluidine | 4-Iodotoluene | CuI/2,2'-dipyridyl, K₂CO₃ | >95 | [14] |
| Buchwald-Hartwig | p-Toluidine | p-Bromotoluene | Pd(dba)₂/(±)BINAP, NaOtBu | High Selectivity | [15] |
Table 2: Spectroscopic Data for Representative N-Substituted Toluidines
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| N-Acetyl-p-toluidine | 7.4 (d, 2H), 7.1 (d, 2H), 2.3 (s, 3H), 2.1 (s, 3H) | 168.9, 135.9, 133.5, 129.4, 120.1, 24.3, 20.8 | ~3300 (N-H), ~1660 (C=O) |
| N-Ethyl-p-toluidine | 6.9-7.0 (m, 4H), 3.5 (s, 1H, NH), 3.1 (q, 2H), 2.2 (s, 3H), 1.2 (t, 3H) | 146.1, 129.8, 127.1, 113.0, 38.6, 20.4, 14.8 | ~3400 (N-H), ~2970 (C-H), ~1620 (C=C)[16] |
| N,N-Dimethyl-p-toluidine | 7.0 (d, 2H), 6.6 (d, 2H), 2.9 (s, 6H), 2.2 (s, 3H) | 148.5, 129.8, 126.7, 113.1, 41.1, 20.3 | ~2900 (C-H), ~1620 (C=C), ~1520 (C=C) |
| N-Phenyl-m-toluidine | 7.3-6.7 (m, 9H), 5.7 (s, 1H, NH), 2.3 (s, 3H) | 143.2, 142.9, 139.1, 129.3, 122.1, 120.0, 118.8, 117.2, 21.5 | Not readily available |
Application in Drug Development: The Case of Ponatinib
N-substituted toluidines are a privileged scaffold in medicinal chemistry. A prominent example is Ponatinib (Iclusig®), a multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[9] Ponatinib features an N-phenyl-toluidine core structure and was specifically designed to overcome resistance to other tyrosine kinase inhibitors, particularly the T315I mutation in the BCR-ABL fusion protein.
Mechanism of Action and Signaling Pathway
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells through the activation of several downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.[9] Ponatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ABL kinase domain. This blockade prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascades that lead to cell proliferation and promoting apoptosis of the cancer cells. In addition to its potent activity against BCR-ABL, Ponatinib also inhibits other key kinases involved in cancer progression, such as FGFR, VEGFR, and PDGFR.[1][5][8]
Figure 1: Simplified BCR-ABL signaling pathway and the inhibitory action of Ponatinib.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the logical progression of key synthetic methodologies for preparing N-substituted toluidines.
Figure 2: Experimental workflow for the N-acetylation of p-toluidine.
Figure 3: Experimental workflow for the Buchwald-Hartwig amination.
Conclusion
The field of N-substituted toluidines has evolved dramatically from the initial discovery of the parent isomers to the development of sophisticated, high-yielding synthetic methods. These compounds, once primarily the domain of the dye industry, are now integral to modern drug discovery and materials science. The historical context provided by early rearrangement reactions highlights the challenges that were overcome by the advent of robust transition metal-catalyzed cross-coupling reactions like the Ullmann condensation and, particularly, the Buchwald-Hartwig amination. The case of Ponatinib serves as a powerful testament to the impact of N-substituted toluidine scaffolds in addressing critical medical needs. This guide has provided a detailed overview of the synthesis, characterization, and application of these versatile molecules, offering a valuable resource for researchers and professionals in the chemical sciences.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. ijseas.com [ijseas.com]
- 3. Hofmann–Martius rearrangement - Wikipedia [en.wikipedia.org]
- 4. Novel o-toluidine synthesis , Hive Chemistry Discourse [chemistry.mdma.ch]
- 5. spectrabase.com [spectrabase.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. spectrabase.com [spectrabase.com]
- 8. N,N-Dimethyl-p-toluidine(99-97-8) 1H NMR spectrum [chemicalbook.com]
- 9. m-Toluidine(108-44-1) 1H NMR [m.chemicalbook.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. pubs.acs.org [pubs.acs.org]
- 13. orbit.dtu.dk [orbit.dtu.dk]
- 14. rsc.org [rsc.org]
- 15. spectrabase.com [spectrabase.com]
- 16. N,N-Dimethyl-p-toluidine(99-97-8) IR Spectrum [chemicalbook.com]
A Technical Guide to the Solubility of N-Ethyl-m-toluidine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-Ethyl-m-toluidine, a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in publicly available literature, this document focuses on summarizing the known qualitative solubility, presenting a framework for quantitative analysis, and detailing standardized experimental protocols for its determination.
Introduction to this compound
This compound (CAS No. 102-27-2) is an aromatic amine with the chemical formula C₉H₁₃N. Its molecular structure, featuring a substituted aromatic ring and an ethylamino group, governs its solubility characteristics. Understanding its behavior in various organic solvents is crucial for its application in organic synthesis, as a dye intermediate, and in the development of pharmaceutical products.
Qualitative Solubility Profile
Based on available data, this compound exhibits the following general solubility characteristics:
-
Water: It is generally considered to have low solubility in water. Quantitative data from different sources indicates a solubility of 470 mg/L and 1131 mg/L at 20°C.[1] This low aqueous solubility is expected due to the predominantly nonpolar nature of the molecule.
-
Organic Solvents: this compound is reported to be soluble in polar protic solvents such as ethanol and nonpolar solvents like ethyl ether.[2] It is anticipated to be soluble in a range of common organic solvents due to its organic structure.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | |||
| Ethanol | |||
| Acetone | |||
| Dichloromethane | |||
| Ethyl Acetate | |||
| Toluene | |||
| Heptane | |||
| Dimethyl Sulfoxide (DMSO) |
Note: The above table is a template. The values need to be determined experimentally.
Experimental Protocols for Solubility Determination
Several established methods can be employed to quantitatively determine the solubility of this compound in organic solvents. The choice of method depends on factors such as the desired accuracy, the nature of the solvent, and the available analytical instrumentation. The "shake-flask" method followed by gravimetric or spectroscopic analysis is a widely recognized and reliable approach.[3][4][5][6][7]
Shake-Flask Method for Equilibrium Solubility
This method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[7]
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solute is essential to ensure saturation.
-
Agitate the mixture at a constant, controlled temperature using a mechanical shaker or a magnetic stirrer. The agitation should be continued for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Phase Separation:
-
Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.
-
Carefully separate the saturated solution (supernatant) from the excess solid. This can be achieved by centrifugation followed by careful decantation, or by filtration through a suitable filter that does not interact with the solute or solvent.
-
-
Quantification of the Solute: The concentration of this compound in the saturated solution can be determined using various analytical techniques. Two common methods are detailed below.
Gravimetric Analysis
This method is straightforward and does not require sophisticated instrumentation, relying on precise mass measurements.[3][4][8][9]
Methodology:
-
Accurately weigh a clean, dry, and empty container (e.g., an evaporating dish or a beaker).
-
Pipette a precise volume of the clear, saturated supernatant into the pre-weighed container.
-
Re-weigh the container with the solution to determine the mass of the solution.
-
Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at a temperature below the boiling point of the solute, or in a vacuum oven).
-
Once the solvent has been completely removed, cool the container with the non-volatile this compound residue to room temperature in a desiccator and weigh it.
-
Repeat the drying and weighing steps until a constant mass is obtained.
Calculation:
-
Mass of dissolved this compound: (Mass of container + residue) - (Mass of empty container)
-
Mass of solvent: (Mass of container + solution) - (Mass of container + residue)
-
Solubility: Can be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent (if the density of the solvent is known).
Spectroscopic Analysis (UV-Vis)
This method is suitable if this compound has a significant absorbance in the UV-Vis region and the solvent is transparent in that region.
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.
-
-
Analysis of the Saturated Solution:
-
Accurately dilute a known volume of the clear, saturated supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
Calculation:
-
Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of this compound in the diluted solution.
-
Calculate the concentration in the original saturated solution by multiplying the result by the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility using the shake-flask method.
Caption: Experimental workflow for solubility determination.
Conclusion
This technical guide has synthesized the available information on the solubility of this compound and provided detailed, standardized protocols for its quantitative determination in common organic solvents. While a comprehensive dataset is currently lacking, the methodologies outlined herein provide a robust framework for researchers and scientists in the pharmaceutical and chemical industries to generate reliable solubility data. Accurate solubility data is a cornerstone for effective process development, formulation design, and regulatory compliance.
References
- 1. parchem.com [parchem.com]
- 2. N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. pharmajournal.net [pharmajournal.net]
- 5. enamine.net [enamine.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacyjournal.info [pharmacyjournal.info]
- 9. solubilityofthings.com [solubilityofthings.com]
Methodological & Application
N-Ethyl-m-toluidine as an intermediate in azo dye synthesis
Application Note & Protocol
N-Ethyl-m-toluidine and its derivatives are key intermediates in the synthesis of a variety of dyes. While primarily associated with the production of triphenylmethane dyes, these compounds also serve as coupling components in the synthesis of specific azo and other dye classes. This document provides a detailed overview of the application of this compound and its derivatives in dye synthesis, including a generalized protocol for the synthesis of a representative azo dye, a summary of related quantitative data, and a workflow diagram of the synthesis process.
Data Presentation
The following table summarizes the key quantitative data for this compound and a representative dye, Acid Blue 90, which is synthesized from an this compound derivative. It is important to note that while Acid Blue 90 is a significant application for this class of intermediates, it is a triphenylmethane dye, not an azo dye. Information on specific azo dyes derived directly from this compound is less prevalent in readily available literature.
| Compound/Dye Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application/Role |
| This compound | 102-27-2 | C₉H₁₃N | 135.21 | Intermediate in dye synthesis |
| N-Ethyl-N-benzyl-m-toluidine | 119-94-8 | C₁₆H₁₉N | 225.33 | Intermediate for Acid Blue 90, 91, 109[1] |
| N-Ethyl, N-(3-sulfobenzyl) m-Toluidine | 91-98-5 | C₁₆H₁₉NO₃S | 305.39 | Intermediate for Azo Dyes (e.g., Disperse Yellow)[2] |
| Acid Blue 90 (C.I. 42655) | 6104-58-1 | C₄₇H₄₈N₃NaO₇S₂ | 854.02 | Textile dye (wool, silk, nylon), biological stain[3][4][5] |
| Representative Azo Dye | Not specified | Varies | Varies | Colorant for textiles, plastics, etc. |
Experimental Protocols
The synthesis of azo dyes from this compound follows a well-established two-step procedure: diazotization of a primary aromatic amine followed by azo coupling with the this compound. The following is a generalized protocol for the synthesis of a representative monoazo dye.
Objective: To synthesize a representative azo dye using a primary aromatic amine and this compound.
Materials:
-
Primary aromatic amine (e.g., aniline, p-nitroaniline)
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Ethanol
-
Ice
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders and pipettes
-
Büchner funnel and filter paper
-
pH paper or meter
Procedure:
Part 1: Diazotization of the Primary Aromatic Amine
-
In a 250 mL beaker, dissolve 0.05 mol of the chosen primary aromatic amine in a mixture of 15 mL of concentrated hydrochloric acid and 50 mL of deionized water. Stir until a clear solution is obtained.
-
Cool the solution to 0-5 °C in an ice-water bath with constant stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.
-
In a separate beaker, prepare a solution of 0.055 mol of sodium nitrite in 20 mL of deionized water and cool it to 0-5 °C.
-
Slowly add the cold sodium nitrite solution dropwise to the cold amine hydrochloride solution over a period of 10-15 minutes. Keep the reaction mixture in the ice bath and continue stirring.
-
After the addition is complete, continue to stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt.
Part 2: Azo Coupling
-
In a 500 mL beaker, dissolve 0.05 mol of this compound in 100 mL of a 1 M hydrochloric acid solution.
-
Cool the this compound solution to 0-5 °C in an ice-water bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold this compound solution over 20-30 minutes. A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure the coupling reaction is complete.
-
Slowly neutralize the reaction mixture by adding a 2 M sodium hydroxide solution until the pH is approximately 7. This will ensure the complete precipitation of the dye.
-
Isolate the crude azo dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.
Part 3: Purification
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Dissolve the crude dye in a minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified dye crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator or a vacuum oven at a low temperature.
Characterization: The structure and purity of the synthesized azo dye can be confirmed using various analytical techniques, including:
-
FTIR Spectroscopy: To identify the characteristic functional groups, such as the N=N azo linkage.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the dye molecule.[6]
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye in a suitable solvent.[6]
-
Mass Spectrometry: To confirm the molecular weight of the synthesized dye.[6]
Mandatory Visualization
References
Applications of N-Ethyl-m-toluidine in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-Ethyl-m-toluidine, a substituted aromatic amine, serves as a versatile intermediate in the synthesis of a variety of organic molecules. Its applications primarily lie in the manufacturing of dyes and pigments, with emerging roles in the synthesis of pharmaceuticals and agrochemicals. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, tailored for professionals in research and development.
Synthesis of Azo Dyes
Azo dyes represent the largest class of synthetic colorants. This compound and its derivatives act as coupling components in azo coupling reactions, where they react with a diazonium salt to form a colored azo compound. The electron-donating nature of the ethylamino and methyl groups on the aromatic ring of this compound activates it for electrophilic substitution by the diazonium ion.
Application Note: Synthesis of a Disperse Azo Dye
This compound can be used as a coupling component to produce a range of azo dyes. A common strategy involves the diazotization of a primary aromatic amine, such as 4-nitroaniline, followed by coupling with this compound. The resulting dye can be used for coloring synthetic fibers. A derivative, N-ethyl-N-(3-sulfobenzyl)-m-toluidine, is a known intermediate for Disperse Yellow dyes.[1]
Experimental Protocol: Synthesis of 4-(4-nitrophenylazo)-N-ethyl-3-methylaniline
This protocol describes a representative synthesis of a simple disperse azo dye.
Step 1: Diazotization of 4-Nitroaniline
Materials:
-
4-Nitroaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled Water
-
Ice
Procedure: [2]
-
In a 250 mL beaker, suspend 0.05 mol of 4-nitroaniline in a mixture of 15 mL of concentrated hydrochloric acid and 15 mL of distilled water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of 0.055 mol of sodium nitrite in 10 mL of distilled water and cool it to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred suspension of 4-nitroaniline hydrochloride over 15-20 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C. The resulting clear solution of 4-nitrobenzenediazonium chloride is used immediately in the next step.
Step 2: Azo Coupling with this compound
Materials:
-
4-Nitrobenzenediazonium chloride solution (from Step 1)
-
This compound
-
Sodium Acetate
-
Ethanol
-
Distilled Water
-
Ice
Procedure:
-
In a 500 mL beaker, dissolve 0.05 mol of this compound in 50 mL of 50% aqueous ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred this compound solution.
-
Simultaneously, add a saturated solution of sodium acetate dropwise to maintain the pH of the reaction mixture between 4 and 5.
-
A colored precipitate of the azo dye will form. Continue stirring the mixture in the ice bath for 1-2 hours to ensure complete coupling.
-
Filter the precipitated dye, wash it thoroughly with cold water, and then with a small amount of cold ethanol.
-
Dry the dye in a vacuum oven at 60 °C.
| Reactant | Product | Yield (%) | λmax (nm) | Color |
| 4-Nitroaniline + this compound | 4-(4-nitrophenylazo)-N-ethyl-3-methylaniline | ~90% | ~480 | Orange-Red |
Synthesis of Triarylmethane Dyes (Acid Dyes)
This compound is a precursor to key intermediates used in the synthesis of triarylmethane dyes, such as Acid Blue 90. The synthesis involves the N-benzylation of this compound to form N-ethyl-N-benzyl-m-toluidine, which then undergoes condensation with a substituted benzaldehyde to form a leuco base. Subsequent sulfonation and oxidation yield the final dye.[2][3][4]
Application Note: Synthesis of C.I. Acid Blue 90
C.I. Acid Blue 90 is a widely used brilliant blue acid dye. The manufacturing process involves the condensation of N-ethyl-N-benzyl-m-toluidine (2 moles) with o-chlorobenzaldehyde (1 mole). The resulting leuco base is then sulfonated and oxidized to produce the final dye.
Experimental Workflow: Synthesis of C.I. Acid Blue 90
Experimental Protocol: General Procedure for Triarylmethane Dye Synthesis
This protocol outlines the general steps for synthesizing a triarylmethane dye, exemplified by the synthesis of Acid Blue 90.
Step 1: Synthesis of N-Ethyl-N-benzyl-m-toluidine [5][6]
-
In a reaction vessel, combine this compound (1 mole), benzyl chloride (1.1 moles), and a base such as sodium carbonate (1.2 moles).
-
Heat the mixture to 100-120 °C and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture, add water, and extract the product with an organic solvent (e.g., toluene).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation. The expected yield is typically high.
Step 2: Condensation to form the Leuco Base
-
In a reaction flask, mix N-ethyl-N-benzyl-m-toluidine (2 moles) and o-chlorobenzaldehyde (1 mole) in the presence of a condensing agent like concentrated sulfuric acid or hydrochloric acid.
-
Heat the mixture with stirring for several hours. The reaction progress can be monitored by the disappearance of the aldehyde.
-
Pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide) to precipitate the leuco base.
-
Filter the precipitate, wash with water, and dry.
Step 3: Sulfonation [7]
-
Carefully add the dried leuco base to fuming sulfuric acid (oleum) with cooling to control the exothermic reaction.
-
Stir the mixture at a controlled temperature until sulfonation is complete.
-
Pour the reaction mixture onto ice to precipitate the sulfonated leuco dye.
-
Filter the precipitate and wash with a saturated sodium chloride solution.
Step 4: Oxidation [3]
-
Suspend the sulfonated leuco dye in water and add an oxidizing agent, such as sodium dichromate or manganese dioxide, in an acidic medium.
-
Heat the mixture until the color of the dye fully develops.
-
Isolate the dye by salting out with sodium chloride.
-
Filter the precipitated dye, wash with a saturated sodium chloride solution, and dry.
| Intermediate | Final Product | Typical Yield | Appearance |
| N-Ethyl-N-benzyl-m-toluidine | C.I. Acid Blue 90 | Variable | Bright blue powder |
Intermediate for Rhodamine Dyes
While not a direct precursor, this compound can be converted to intermediates used in the synthesis of Rhodamine dyes. For example, it can be a starting material for the synthesis of 3-(diethylamino)phenol, a key component in the production of Rhodamine B.
Application Note: Synthesis of 3-(Diethylamino)phenol from this compound
The conversion of this compound to 3-(diethylamino)phenol involves a two-step process: hydroxylation to 3-(ethylamino)phenol, followed by N-ethylation.
Experimental Workflow: Synthesis of 3-(Diethylamino)phenol
Experimental Protocol: Synthesis of 3-(Diethylamino)phenol
Step 1: Synthesis of 3-(Ethylamino)phenol
-
Diazotize this compound using a similar procedure as described for 4-nitroaniline.
-
The resulting diazonium salt is then hydrolyzed by heating the aqueous solution. The diazonium group is replaced by a hydroxyl group.
-
Extract the 3-(ethylamino)phenol with an organic solvent and purify by distillation or crystallization.
Step 2: Synthesis of 3-(Diethylamino)phenol [8]
-
Dissolve 3-(ethylamino)phenol (1 mole) in a suitable solvent and add a base (e.g., sodium hydroxide).
-
Add an ethylating agent, such as diethyl sulfate or ethyl bromide (1.1 moles), dropwise while maintaining the reaction temperature.
-
After the reaction is complete, neutralize the mixture and extract the 3-(diethylamino)phenol.
-
Purify the product by vacuum distillation. The yield for this step is generally good.
| Starting Material | Intermediate | Final Product |
| This compound | 3-(Ethylamino)phenol | 3-(Diethylamino)phenol |
Applications in Agrochemical and Pharmaceutical Synthesis
Derivatives of this compound, such as N,N-Diethyl-m-toluidine, are used as intermediates in the synthesis of certain agrochemicals and pharmaceuticals.[9][10]
Application Note: Intermediate for Herbicides and Local Anesthetics
N,N-Diethyl-m-toluidine serves as a building block for the synthesis of some herbicides.[9] Additionally, the N,N-diethylamino-m-tolyl moiety is found in the structure of some local anesthetics. The synthesis of these active molecules often involves the reaction of N,N-diethyl-m-toluidine with other functionalized molecules.
Due to the proprietary nature of many commercial syntheses, detailed public-domain protocols for these specific applications are limited. However, a general synthetic approach can be inferred from the known reactivity of N,N-diethyl-m-toluidine. For example, its reaction with chloroacetyl chloride would yield an α-chloroamide, a common intermediate for the synthesis of lidocaine-type local anesthetics.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of a wide range of organic compounds, particularly dyes. The protocols and workflows provided herein offer a foundation for researchers and professionals to explore and optimize the use of this compound in their synthetic endeavors. Further research into its applications in the pharmaceutical and agrochemical sectors is likely to uncover new and valuable synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 4-Nitrobenzenediazonium chloride | 100-05-0 [smolecule.com]
- 3. US1802640A - Process for the oxidation of leuco bases for dyes - Google Patents [patents.google.com]
- 4. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis routes of N-Benzyl-N-ethylaniline [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. CN102617411A - Synthesis method of N-ethyl-N(3'-sulfo) benzyl aniline - Google Patents [patents.google.com]
- 8. EP0287277A1 - Production and purification of an N,N-diethylaminophenol - Google Patents [patents.google.com]
- 9. N,N-Diethyl-m-toluidine | 91-67-8 | AAA09167 | Biosynth [biosynth.com]
- 10. nbinno.com [nbinno.com]
Application Notes and Protocols for N-ethylation of m-toluidine in the Laboratory
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the laboratory-scale synthesis of N-ethyl-m-toluidine, a valuable intermediate in the synthesis of dyes, photographic chemicals, and pharmaceuticals.[1] Two primary methods are presented: a classical approach involving direct alkylation with ethyl bromide and a modern approach utilizing reductive amination with acetaldehyde. This guide includes comprehensive experimental procedures, a summary of quantitative data, and visual diagrams of the workflow and reaction scheme to ensure reproducibility and clarity for researchers in organic synthesis and drug development.
Introduction
This compound is a substituted aromatic amine with significant applications as a chemical intermediate.[2][3] The ethyl group attached to the nitrogen atom modifies the compound's physical and chemical properties, making it a versatile building block in organic synthesis. The selection of a synthetic route for its preparation in the laboratory depends on factors such as available starting materials, desired purity, scalability, and the principles of green chemistry. This document outlines two robust and well-established protocols for the N-ethylation of m-toluidine.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the primary protocol described in this document. This allows for a quick comparison of the expected outcome of the synthesis.
| Parameter | Value | Reference |
| Starting Material | m-Toluidine | [4] |
| Ethylating Agent | Ethyl bromide | [4] |
| Molar Ratio (m-toluidine:ethyl bromide) | 1:1 | [4] |
| Reaction Temperature | Room temperature, then warming to 70-80°C if necessary | [4] |
| Reaction Time | 24 hours to several days | [4] |
| Product Yield | 63-66% | [4] |
| Product Boiling Point | 111-112°C at 20 mmHg | [4] |
| Product Appearance | Colorless, highly refringent liquid | [4] |
Experimental Protocols
Two distinct protocols for the N-ethylation of m-toluidine are provided below. Protocol 1 is a well-documented procedure from Organic Syntheses, while Protocol 2 offers an alternative based on the widely used reductive amination reaction.
Protocol 1: N-Ethylation of m-toluidine using Ethyl Bromide
This protocol is adapted from a procedure published in Organic Syntheses and involves the direct alkylation of m-toluidine with ethyl bromide.[4]
3.1. Materials and Reagents:
-
m-Toluidine (pure grade)
-
Ethyl bromide
-
10% Sodium hydroxide solution
-
Ether
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Stannous chloride dihydrate
-
Sodium chloride
-
Benzene
-
Flaked potassium hydroxide
-
250-cc narrow-mouthed bottles with rubber stoppers
-
Beakers, flasks, separatory funnel, distillation apparatus
3.2. Experimental Procedure:
Step 1: Alkylation
-
In a 250-cc narrow-mouthed bottle, place 32.1 g (0.3 mole) of m-toluidine and 33 g (0.3 mole) of ethyl bromide.[4]
-
Seal the bottle with a rubber stopper and secure it tightly.
-
Allow the bottle to stand at room temperature for 24 hours. A white crystalline mass will form.[4]
-
To liberate the amine, break up the crystalline mass and add 150 cc of 10% sodium hydroxide solution and 50 cc of ether, then shake well.[4]
Step 2: Separation of Primary and Secondary Amines
-
Combine the contents, separate the lower aqueous layer, and wash the ether solution of the amine with 150 cc of water.
-
Distill the ether from a steam bath to obtain the crude amine mixture (90-92 g).[4]
-
Cool the crude amine and add it to a solution of 100 cc of concentrated hydrochloric acid in 350 cc of water.
-
Cool the resulting hydrochloride solution in an ice bath and stir rapidly while slowly adding a solution of 41.5 g (0.6 mole) of sodium nitrite in 150 cc of water. Maintain the temperature below 12°C.[4]
-
After the addition is complete, let the mixture stand for ten minutes and then extract with three 100-cc portions of ether to remove the nitroso compound of the secondary amine.[4]
Step 3: Reduction of the Nitroso Compound
-
Add the crude nitroso compound gradually, with continuous shaking, to a solution of 407 g (1.8 moles) of stannous chloride dihydrate in 420 cc of concentrated hydrochloric acid. Keep the temperature below 60°C by cooling if necessary.[4]
-
After standing for at least an hour, make the mixture strongly alkaline by the cautious addition of a cold solution of 520 g (13 moles) of sodium hydroxide in about 800 cc of water, while agitating vigorously and cooling.[4]
Step 4: Isolation and Purification of this compound
-
Distill the resulting milky suspension with steam until about 2 liters of distillate has been collected.[4]
-
Saturate the distillate with sodium chloride and extract with three 100-cc portions of benzene.[4]
-
Dry the benzene extract overnight with flaked potassium hydroxide.[4]
-
Decant the dried solution and remove the benzene by distillation.
-
Distill the remaining amine under reduced pressure. The pure this compound will distill at 111–112°/20 mm. The expected yield is 51–53 g (63–66%).[4]
Protocol 2: N-Ethylation of m-toluidine via Reductive Amination
This protocol is a general method for N-alkylation and is presented as an alternative to direct alkylation. Reductive amination is a common and efficient method for forming C-N bonds.[5][6][7]
3.1. Materials and Reagents:
-
m-Toluidine
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (if using NaBH₃CN)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel, rotary evaporator
3.2. Experimental Procedure:
Step 1: Imine Formation and In Situ Reduction
-
In a round-bottom flask, dissolve m-toluidine (1 equivalent) in a suitable solvent such as dichloromethane.
-
Add acetaldehyde (1.1 equivalents) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine.
-
In a separate flask, prepare a suspension of the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), in the same solvent.
-
Slowly add the suspension of the reducing agent to the reaction mixture containing the imine.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 2: Work-up and Purification
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the organic solvent (e.g., dichloromethane) two more times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.
Mandatory Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow for the N-ethylation of m-toluidine.
References
- 1. This compound-India Fine Chemicals [indiafinechemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. gctlc.org [gctlc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: N-Ethyl-m-toluidine in Industrial Production
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-Ethyl-m-toluidine is a substituted aromatic amine that serves as a versatile chemical intermediate. While its applications span various chemical syntheses, its primary and well-documented role is in the production of dyes. This document explores the established applications of this compound and investigates its potential, though not widely documented, use in the production of rubber chemicals.
Primary Application: Intermediate in Dye Synthesis
This compound is a key precursor in the manufacturing of certain classes of dyes, particularly acid dyes. These dyes are utilized for coloring protein fibers such as wool and silk, as well as synthetic fibers like nylon and modified acrylics.[1]
Key Reactions and Pathways:
The synthesis of acid dyes often involves the diazotization of an aromatic amine followed by coupling with a coupling agent. This compound and its derivatives can act as coupling components. For instance, N-Ethyl-N-benzyl-m-toluidine is a crucial intermediate for producing Acid Blue dyes.[1] Another derivative, N-Ethyl, N-(3-sulfobenzyl) m-toluidine, is used to create azo dyes that produce reddish-blue to blue-black colors.[2]
The general logical workflow for the synthesis of an acid dye using an this compound derivative can be visualized as follows:
References
Application Notes and Protocols for the Determination of N-Ethyl-m-toluidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of N-Ethyl-m-toluidine, a key intermediate in the synthesis of various dyes and pharmaceuticals. The following sections outline validated methods using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), designed to ensure accurate and reliable quantification for process monitoring, quality control, and research applications.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This method offers high sensitivity and specificity, making it ideal for trace-level analysis and impurity profiling.
Application Note
This GC-MS method is suitable for the determination of this compound in organic synthesis reaction mixtures and for purity assessment of the final product. The protocol involves a simple sample preparation step followed by direct injection into the GC-MS system. For complex matrices, a derivatization step with an agent like heptafluorobutyric acid anhydride (HFAA) can be employed to improve chromatographic performance and detector sensitivity, particularly when using an electron capture detector (ECD).[1]
Quantitative Data Summary
While specific quantitative performance data for this compound is not extensively published, the following table summarizes typical performance characteristics for analogous aromatic amines, providing a benchmark for method validation.
| Parameter | Gas Chromatography (GC) |
| Limit of Detection (LOD) | 55.3 - 97.0 ng/sample (for toluidine isomers)[1] |
| Limit of Quantification (LOQ) | 55.3 - 97.0 ng/sample (for toluidine isomers)[1] |
| Linearity Range | 1 - 100 ng/mL (typical for related compounds)[2] |
| Recovery | > 80% (typical for related compounds)[2] |
| Intraday Precision (%RSD) | 1.3% - 8% (for related compounds)[2] |
| Interday Precision (%RSD) | 3% - 9% (for related compounds)[2] |
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard (≥98.0% purity)
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
Anhydrous sodium sulfate
-
Heptafluorobutyric acid anhydride (HFAA) (optional, for derivatization)
-
Toluene (optional, for derivatization)
2. Instrument and Equipment:
-
Gas chromatograph equipped with a mass spectrometer (GC-MS)
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Autosampler
-
Vortex mixer
-
Centrifuge
3. Standard Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with dichloromethane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation:
-
Liquid Samples (e.g., reaction mixture):
-
Dilute a known volume of the sample with dichloromethane to a final concentration within the calibration range.
-
For aqueous samples, perform a liquid-liquid extraction with dichloromethane.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Filter the solution using a 0.45 µm syringe filter before injection.
-
-
Derivatization (Optional): [1]
-
After extraction into toluene, add a suitable volume of HFAA.
-
React at a specified temperature and time to form the derivative.
-
Analyze the derivatized sample by GC-ECD or GC-MS.
-
5. GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
6. Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Quantify the concentration of this compound in the samples using the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for this compound quantification by GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. A reversed-phase HPLC method with UV detection is presented here for the quantification of this compound.
Application Note
This HPLC method is suitable for routine quality control analysis of this compound in raw materials and finished products. The method is straightforward, robust, and can be readily implemented in most analytical laboratories. The mobile phase composition can be adjusted to optimize the separation from potential impurities. For MS-compatible applications, phosphoric acid should be replaced with formic acid.[3]
Quantitative Data Summary
The following table presents typical performance parameters for the HPLC analysis of aromatic amines, which can serve as a starting point for the validation of the this compound method.
| Parameter | High-Performance Liquid Chromatography (HPLC) |
| Linearity Range | 1 - 100 µg/mL (for N-Methyl-m-toluidine)[4] |
| Correlation Coefficient (r²) | > 0.999 (typical) |
| Accuracy/Recovery | 98 - 102% (typical) |
| Precision (%RSD) | < 2% (typical) |
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard (≥98.0% purity)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Phosphoric acid (or Formic acid for MS compatibility)
-
Methanol, HPLC grade
2. Instrument and Equipment:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
-
Solvent degasser
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40, v/v) with 0.1% Phosphoric Acid[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient (e.g., 25 °C)
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Run Time: 10 minutes
4. Standard Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[4]
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[4]
5. Sample Preparation:
-
Accurately weigh a sample containing this compound and transfer it to a volumetric flask.
-
Dissolve the sample in a suitable solvent (e.g., methanol) and then dilute to the final volume with the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
6. Data Analysis:
-
Identify the this compound peak by its retention time.
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Use the calibration curve to calculate the concentration of this compound in the samples.
Experimental Workflow Diagram
Caption: Workflow for this compound quantification by HPLC.
Method Validation Logic
A crucial aspect of developing analytical methods is validation, which ensures the method is suitable for its intended purpose. The following diagram illustrates the logical flow for validating the analytical methods described above.
Caption: Logic diagram for analytical method validation.
References
- 1. osha.gov [osha.gov]
- 2. Rapid determination of N,N-diethyl-m-toluamide and permethrin in human plasma by gas chromatography-mass spectrometry and pyridostigmine bromide by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of N-Benzyl-N-ethyl-m-toluidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
Gas chromatography-mass spectrometry (GC-MS) analysis of N-Ethyl-m-toluidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the qualitative and quantitative analysis of N-Ethyl-m-toluidine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an aromatic amine used as an intermediate in the synthesis of dyes and pharmaceuticals. Accurate and reliable analytical methods are crucial for monitoring its purity, detecting it in various matrices, and ensuring quality control in manufacturing processes. This document outlines a detailed experimental protocol, including sample preparation, GC-MS parameters, and data analysis. The provided methodologies are designed to be adaptable for researchers in academic and industrial settings.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This makes it an ideal method for the analysis of volatile and semi-volatile compounds such as this compound. The protocol detailed herein provides a robust framework for the separation and identification of this compound, applicable to various sample matrices with appropriate sample preparation.
Experimental Protocols
Sample Preparation
The following protocol describes a general method for preparing a solution of this compound for GC-MS analysis. The specific steps may need to be modified based on the sample matrix (e.g., reaction mixture, environmental sample).
Materials:
-
This compound standard (≥98.0% purity)
-
Volumetric flasks (10 mL)
-
Micropipettes
-
GC vials (2 mL) with caps
-
Syringe filters (0.45 µm)
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade)
Procedure:
-
Standard Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve the standard in the chosen solvent in a 10 mL volumetric flask.
-
Ensure the standard is completely dissolved by vortexing or sonicating.
-
This will result in a stock solution of approximately 1 mg/mL.
-
-
Working Standard Dilution:
-
Prepare a series of working standards by diluting the stock solution. A typical concentration for GC-MS analysis is around 10 µg/mL.[1]
-
For a 10 µg/mL standard, dilute 100 µL of the 1 mg/mL stock solution to 10 mL with the solvent.
-
-
Sample Preparation from a Matrix:
-
For liquid samples (e.g., reaction mixtures), a direct dilution approach is often suitable. Withdraw a small aliquot (e.g., 10 µL) and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate) to achieve a final concentration within the calibration range.
-
For solid or complex matrices, a solvent extraction may be necessary. Supported Liquid Extraction (SLE) is an effective technique for extracting aromatic amines.
-
Filter the final diluted sample through a 0.45 µm syringe filter into a GC vial to remove any particulate matter.
-
GC-MS Analysis
The following parameters are recommended for the GC-MS analysis of this compound. These may be optimized based on the specific instrument and column used.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890 GC with 5977 MS)
GC Parameters:
| Parameter | Value |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar 5% Phenyl Methylpolysiloxane column |
| Injector Type | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (ratio 10:1 to 50:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Oven Program | Initial Temperature: 80 °C, hold for 2 minRamp 1: 15 °C/min to 200 °CRamp 2: 25 °C/min to 280 °C, hold for 5 min |
MS Parameters:
| Parameter | Value |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40 - 450 |
| Acquisition Mode | Full Scan (for qualitative analysis) and/or Selected Ion Monitoring (SIM) (for quantitative analysis) |
Data Presentation
Quantitative Data
The following table summarizes the key quantitative data for the GC-MS analysis of this compound.
| Parameter | Value | Reference |
| Molecular Weight | 135.21 g/mol | [2] |
| Molecular Formula | C₉H₁₃N | [2] |
| CAS Number | 102-27-2 | |
| Boiling Point | 221 °C | [3] |
| Kovats Retention Index (Non-polar column) | ~1277 | [4] |
Mass Spectral Data
The mass spectrum of this compound is characterized by a prominent molecular ion and several key fragment ions.
| m/z | Relative Intensity (%) | Ion Assignment |
| 135 | 36.12 | [M]⁺ (Molecular Ion) |
| 120 | 99.99 | [M-CH₃]⁺ |
| 91 | 24.76 | [C₇H₇]⁺ (Tropylium ion) |
| 121 | 9.78 | [M-CH₂]⁺ or [M-N]⁺ fragment |
| 65 | 10.99 | [C₅H₅]⁺ |
Data obtained from PubChem, MoNA ID: JP002126.[2]
Visualizations
GC-MS Analysis Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Workflow for this compound analysis.
Logical Relationship of GC-MS Components
This diagram shows the logical connection between the different components of the GC-MS system.
Caption: Key components of a GC-MS system.
References
Application Notes and Protocols: N-Ethyl-m-toluidine in Fluorosulfurylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and a representative protocol for the use of N-Ethyl-m-toluidine as a key reagent in the synthesis of precursors for fluorosulfurylation reactions. The information is based on the methodologies that contribute to the generation of fluorosulfurylating agents, as highlighted in recent advancements in ¹⁸F-radiochemistry.
Introduction
This compound is a versatile aromatic amine that serves as a valuable building block in organic synthesis. In the context of fluorosulfurylation, it is utilized in the preparation of precursor molecules for the synthesis of agents capable of transferring the fluorosulfuryl group (-SO₂F). This is particularly relevant in the field of radiochemistry for positron emission tomography (PET), where the development of novel ¹⁸F-labeled tracers is of significant interest. The following sections detail a representative application of this compound in the synthesis of a key intermediate for the generation of a fluorosulfurylating agent.
Data Presentation
The following table summarizes the quantitative data for a representative synthesis of a precursor molecule involving this compound. This synthesis is a foundational step for creating a reagent used in subsequent fluorosulfurylation reactions.
| Reagent/Parameter | Molar Equivalent | Amount | Concentration | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 1.0 | 1.35 g | - | 0 to 25 | 2 | 85 |
| Sulfuryl chloride | 1.1 | 1.63 g | - | 0 | - | - |
| Triethylamine | 1.2 | 1.21 g | - | 0 | - | - |
| Dichloromethane (DCM) | - | 50 mL | - | 0 to 25 | 2 | - |
Experimental Protocols
Synthesis of N-Ethyl-N-(m-tolyl)sulfamoyl Chloride
This protocol describes a representative synthesis of a sulfamoyl chloride intermediate using this compound. This intermediate is a precursor for the generation of a fluorosulfurylating agent.
Materials:
-
This compound (≥98.0%)
-
Sulfuryl chloride (SO₂Cl₂) (≥99%)
-
Triethylamine (Et₃N) (≥99%)
-
Dichloromethane (DCM), anhydrous (≥99.8%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq, 1.35 g) and anhydrous dichloromethane (50 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq, 1.21 g) to the stirred solution.
-
In a separate dropping funnel, dilute sulfuryl chloride (1.1 eq, 1.63 g) with anhydrous dichloromethane (10 mL).
-
Add the sulfuryl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 25 °C) and stir for an additional 1.5 hours.
-
Quench the reaction by the slow addition of deionized water (50 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield the desired N-Ethyl-N-(m-tolyl)sulfamoyl chloride.
Visualizations
Logical Relationship of Reagents in the Synthesis of the Sulfamoyl Chloride Precursor
Caption: Reagent and condition flow for the synthesis of the fluorosulfurylation precursor.
Experimental Workflow for the Synthesis and Purification
Caption: Step-by-step workflow for synthesis and purification of the precursor.
Application Notes and Protocols for the Synthesis of N-Ethyl-m-toluidine Derivatives in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential pharmaceutical applications of N-Ethyl-m-toluidine derivatives. The protocols and data presented herein are intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents. This compound and its analogs are versatile scaffolds that have been explored for a range of biological activities, offering promising avenues for medicinal chemistry and drug design.
Introduction
This compound is an aromatic amine that serves as a valuable starting material and intermediate in organic synthesis. Its structural motif is found in various compounds of pharmaceutical interest. The ethylamino group and the methyl-substituted phenyl ring provide a template that can be readily modified to explore structure-activity relationships (SAR) and optimize pharmacological profiles. While direct therapeutic applications of this compound are not established, its derivatives have been investigated for a variety of biological effects, including anticancer and antimicrobial activities. These notes will detail the synthesis of the parent compound and explore the derivatization strategies and pharmacological evaluations of related structures, providing a basis for further research and development.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 102-27-2 | [1][2] |
| Molecular Formula | C₉H₁₃N | [1] |
| Molecular Weight | 135.21 g/mol | [1][2] |
| Appearance | Light amber liquid | [1] |
| Boiling Point | 221 °C | [2] |
| Density | 0.957 g/mL at 25 °C | [2] |
| Solubility | Insoluble in water | [1] |
Table 2: Anticancer Activity of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives
While not direct derivatives of this compound, these compounds share a similar structural feature (a substituted aniline moiety) and demonstrate the potential of this chemical class in cancer research.
| Compound ID | R Group | Test Cell Line | IC₅₀ (µM) |
| 4c | p-Nitro | SKNMC (Neuroblastoma) | 10.8 ± 0.08 |
| 4d | m-Chloro | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 |
| Doxorubicin (Control) | - | SKNMC | Not specified |
| Doxorubicin (Control) | - | Hep-G2 | Not specified |
| [Source: N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents][3] |
Table 3: Antimicrobial Activity of Coumarin Analogues with Substituted Amine Moieties
This table showcases the antimicrobial potential of compounds featuring substituted amine functionalities, a common derivatization of toluidine structures.
| Compound ID | R Group | Bacterial Strain | MIC (µg/mL) |
| 21a | Methyl | Bacillus cereus | 1 |
| 23c | Methoxy | Bacillus cereus | 1 |
| 23c | Methoxy | Staphylococcus aureus | 1 |
| Ciprofloxacin (Control) | - | Bacillus cereus | 1 |
| Ciprofloxacin (Control) | - | Staphylococcus aureus | 1 |
| [Source: Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery][4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a well-established procedure for the N-alkylation of m-toluidine.[5]
Materials:
-
m-Toluidine
-
Ethyl bromide
-
10% Sodium hydroxide solution
-
Ether
-
Benzene
-
Flaked potassium hydroxide
-
Sodium chloride
-
Concentrated hydrochloric acid
-
Sodium nitrite
Procedure:
-
Alkylation: In a suitable pressure vessel, combine m-toluidine and ethyl bromide. Seal the vessel and allow the reaction to proceed at room temperature for 24 hours. The reaction mixture will form a white crystalline mass.
-
Liberation of the Amine: Break up the crystalline mass and treat it with a 10% sodium hydroxide solution and ether to liberate the free amine.
-
Purification (via N-nitroso derivative):
-
Cool the crude amine and add it to a solution of concentrated hydrochloric acid in water.
-
Cool the resulting hydrochloride solution in an ice bath and add a solution of sodium nitrite in water, maintaining the temperature below 12°C.
-
Extract the formed N-nitroso compound with ether.
-
Caution: The nitroso compound is unstable and should be used immediately in the next step.
-
-
Reduction of the N-nitroso Compound: A detailed procedure for the reduction of the N-nitroso compound to the secondary amine should be followed, typically involving a reducing agent like stannous chloride in hydrochloric acid.
-
Work-up and Isolation:
-
After reduction, make the solution strongly alkaline with sodium hydroxide.
-
Perform steam distillation. Collect the distillate and saturate it with sodium chloride.
-
Extract the distillate with benzene.
-
Dry the benzene extract over flaked potassium hydroxide.
-
Remove the benzene by distillation.
-
Distill the residue under reduced pressure to obtain pure this compound (boiling point: 111–112°C at 20 mm Hg).[5]
-
Expected Yield: 63–66% of the theoretical amount.[5]
Protocol 2: General Procedure for the Synthesis of N-Substituted Maleimides
This protocol outlines a general method for synthesizing N-substituted maleimides, which have shown potential as enzyme inhibitors. This can be adapted for N-(3-methylphenyl)maleimide derivatives.[6]
Materials:
-
Maleic anhydride
-
Appropriate N-substituted aniline (e.g., this compound)
-
Glacial acetic acid
-
Sodium acetate
Procedure:
-
Dissolve maleic anhydride in glacial acetic acid.
-
Add a solution of the desired N-substituted aniline in glacial acetic acid to the maleic anhydride solution.
-
Add sodium acetate and reflux the mixture for several hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure N-substituted maleimide.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Hypothetical Signaling Pathway Inhibition by a Kinase Inhibitor Derivative
This diagram illustrates a hypothetical mechanism by which an this compound derivative, designed as a kinase inhibitor, could interrupt a cancer-related signaling pathway.
References
- 1. N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-乙基间甲苯胺 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. farm.ucl.ac.be [farm.ucl.ac.be]
High-performance liquid chromatography (HPLC) method for N-Ethyl-m-toluidine
An Application Note and Protocol for the Quantification of N-Ethyl-m-toluidine using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an aromatic amine that serves as a crucial intermediate in the synthesis of various dyes, agrochemicals, and active pharmaceutical ingredients.[1][2] Accurate and reliable quantification of this compound is essential for monitoring chemical reactions, quality control of starting materials and finished products, and for stability testing. This application note presents a detailed protocol for the determination of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The methodology is adapted from established methods for similar aromatic amines and provides a robust framework for method development and validation in accordance with ICH guidelines.[1][3][4]
Chromatographic Conditions
A summary of the key chromatographic parameters for the quantification of this compound is provided below. These parameters are based on methods for closely related aromatic amines and may require optimization for specific applications.[1]
| Parameter | Recommended Conditions |
| HPLC Column | C18, 5 µm, 4.6 x 150 mm (or equivalent) |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | 250 nm |
| Column Temperature | Ambient (~25 °C) |
| Run Time | 10 minutes |
Experimental Protocol
This protocol outlines the step-by-step procedure for the quantification of this compound by HPLC.
1. Materials and Reagents
-
This compound reference standard (≥97% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
-
0.45 µm syringe filters
2. Instrument and Equipment
-
HPLC system with a UV-Vis detector
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringes and syringe filters
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[1]
4. Sample Preparation
-
Accurately weigh a sample containing this compound and transfer it to a volumetric flask.
-
Add a suitable amount of methanol to dissolve the sample.
-
Dilute to the mark with the mobile phase to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]
5. Chromatographic Analysis
-
Set up the HPLC system with the parameters listed in the chromatographic conditions table.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard and sample solutions in a predefined sequence.
-
Record the chromatograms and integrate the peak area of this compound.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Use the calibration curve to determine the concentration of this compound in the sample solutions.
Method Validation Protocol
The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[3][4] The following parameters should be evaluated:
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity analysis should confirm the homogeneity of the peak. |
| Linearity | A linear relationship between concentration and peak area should be established over the range of 1-100 µg/mL with a correlation coefficient (r²) of ≥ 0.999.[5] |
| Accuracy | The recovery should be within 98-102% for spiked samples at three different concentration levels (low, medium, high). |
| Precision (Repeatability & Intermediate Precision) | The relative standard deviation (RSD) should be ≤ 2% for multiple injections of the same standard and for analyses performed on different days by different analysts.[6] |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected with a signal-to-noise ratio of at least 3:1.[5] |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy, typically with a signal-to-noise ratio of at least 10:1.[5][6] |
| Robustness | The method should be unaffected by small, deliberate variations in method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C). |
Experimental Workflow and Logic Diagrams
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical flow for HPLC method development and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: N-Ethyl-m-toluidine in the Synthesis of Photosensitive Chemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the use of N-Ethyl-m-toluidine and its derivatives as key intermediates in the synthesis of photosensitive chemicals, particularly triarylmethane and rhodamine dyes. These classes of dyes are widely used in various scientific applications, including as photosensitizers in photodynamic therapy (PDT), as fluorescent labels, and in photopolymerization processes.
Introduction to this compound in Photosensitive Chemical Synthesis
This compound is a versatile aromatic amine that serves as a crucial building block for a variety of complex organic molecules. Its structure, featuring a reactive secondary amine and an activated aromatic ring, makes it an ideal precursor for electrophilic aromatic substitution reactions, which are central to the synthesis of many photosensitive dyes. While this compound itself can be used, its derivatives, such as N-Ethyl-N-benzyl-m-toluidine and N,N-diethyl-m-toluidine, are more commonly employed as immediate precursors in the synthesis of commercially significant dyes.[1][2] These derivatives offer enhanced reactivity and control over the final structure of the photosensitive molecule.
The primary applications of this compound-derived photosensitive chemicals include:
-
Triarylmethane Dyes: This class of intensely colored compounds has found applications as photosensitizers and colorants. A notable example is Acid Blue 90 (Coomassie Brilliant Blue G-250), which is synthesized from N-Ethyl-N-benzyl-m-toluidine.[1][3]
-
Rhodamine Dyes: Known for their high fluorescence quantum yields and photostability, rhodamine dyes are essential fluorescent probes in biological imaging and diagnostics. The synthesis of rhodamines typically involves the condensation of an m-aminophenol derivative with an anhydride. N-alkylated m-toluidine derivatives can be utilized in analogous synthetic routes.
-
Photoinitiators: While less documented, the amine functionality in this compound and its derivatives suggests their potential use as co-initiators in photopolymerization systems, particularly in combination with a photosensitizer dye.
Synthesis of a Triarylmethane Dye: Acid Blue 90 (Coomassie Brilliant Blue G-250)
Acid Blue 90 is a widely used triphenylmethane dye in biochemical applications for protein quantification (Bradford assay).[1] Its synthesis involves the condensation of an N-alkylaniline derivative with an aromatic aldehyde, followed by sulfonation and oxidation.[3][4]
Synthesis Pathway
Caption: Synthetic pathway for Acid Blue 90.
Experimental Protocol: Synthesis of Acid Blue 90
This protocol is a representative procedure based on established synthesis methodologies for triarylmethane dyes.[3][4]
Step 1: Synthesis of N-Ethyl-N-benzyl-m-toluidine (Intermediate)
-
To a stirred solution of this compound (1.0 mol) and sodium carbonate (1.2 mol) in a suitable solvent such as ethanol, slowly add benzyl chloride (1.1 mol).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Step 2: Condensation to form the Leuco Base
-
In a reaction vessel, combine N-Ethyl-N-benzyl-m-toluidine (2.0 mol) and benzaldehyde (1.0 mol).
-
Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) while keeping the temperature below 20°C with an ice bath.
-
Stir the mixture at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the leuco base with an organic solvent like toluene.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude leuco base.
Step 3: Sulfonation and Oxidation
-
Carefully add the crude leuco base to an excess of fuming sulfuric acid (oleum) at a low temperature (0-5°C).
-
Allow the mixture to warm to room temperature and stir for several hours to ensure complete sulfonation.
-
The sulfonated intermediate is then oxidized. This can be achieved by the addition of an oxidizing agent such as lead dioxide (PbO2) or manganese dioxide (MnO2) in a controlled manner.
-
The reaction mixture will turn a deep blue color. After the oxidation is complete, the mixture is poured onto ice, and the dye is precipitated by the addition of sodium chloride (salting out).
-
The precipitated dye is collected by filtration, washed with a saturated sodium chloride solution, and dried.
Quantitative Data
| Parameter | Value | Reference |
| N-Ethyl-N-benzyl-m-toluidine | ||
| Molecular Formula | C16H19N | |
| Molecular Weight | 225.33 g/mol | |
| Purity (Typical) | >99% | [2] |
| Acid Blue 90 | ||
| Molecular Formula | C47H48N3NaO7S2 | [1][5] |
| Molecular Weight | 854.02 g/mol | [1][5] |
| Absorption Maximum (λmax) in water | ~595 nm (protein-bound) | [4] |
| Molar Extinction Coefficient (ε) | Varies with binding state | |
| Typical Yield | Moderate to High |
Synthesis of a Rhodamine-type Dye
Rhodamine dyes are typically synthesized via the condensation of a m-aminophenol derivative with phthalic anhydride.[6] A similar approach can be adapted using an N-alkylated m-toluidine derivative, which is structurally analogous to the commonly used N,N-diethyl-m-aminophenol.
Proposed Synthesis Pathway
Caption: Proposed synthesis of a Rhodamine analogue.
Experimental Protocol: Synthesis of a Rhodamine Analogue
This protocol is a generalized procedure based on the synthesis of Rhodamine B.[6]
Step 1: Synthesis of N,N-Diethyl-m-toluidine (Intermediate)
-
In a sealed reaction vessel, combine this compound (1.0 mol) with an excess of an ethylating agent such as ethyl bromide or diethyl sulfate.
-
The reaction can be carried out neat or in a suitable solvent. Gently heat the mixture to 50-70°C for several hours.
-
After the reaction is complete, cool the mixture and add a solution of sodium hydroxide to neutralize any acid formed and to deprotonate the amine.
-
Extract the N,N-Diethyl-m-toluidine with an organic solvent, wash with water, dry, and purify by vacuum distillation.
Step 2: Condensation with Phthalic Anhydride
-
In a high-temperature reaction vessel, mix N,N-Diethyl-m-toluidine (2.0 mol) and phthalic anhydride (1.0 mol).
-
Heat the mixture to 180-200°C for 4-6 hours. The mixture will become viscous and intensely colored.
-
Cool the reaction mixture and dissolve the solid mass in a minimal amount of hot ethanol.
-
Pour the solution into a large volume of dilute hydrochloric acid to precipitate the rhodamine dye.
-
Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.
Expected Quantitative Data
| Parameter | Rhodamine B (for comparison) | Reference |
| Molecular Formula | C28H31ClN2O3 | |
| Molecular Weight | 479.02 g/mol | |
| Absorption Maximum (λmax) in ethanol | ~543 nm | [7] |
| Molar Extinction Coefficient (ε) in ethanol | ~110,000 M⁻¹cm⁻¹ | [7] |
| Fluorescence Quantum Yield (ΦF) in ethanol | ~0.70 | [7] |
| Expected Yield | ~90% | [6] |
Application in Photopolymerization
Tertiary amines are well-known co-initiators in photopolymerization systems, where they act as electron donors to an excited photosensitizer, generating free radicals that initiate polymerization. This compound and its derivatives, particularly the tertiary amine N,N-diethyl-m-toluidine, can potentially serve this role.
Proposed Mechanism
Caption: Role of an amine co-initiator in photopolymerization.
Experimental Workflow for Testing as a Co-initiator
Caption: Experimental workflow for photopolymerization testing.
Protocol Outline:
-
Formulation: Prepare a photopolymerizable resin containing a monomer (e.g., an acrylate), a photosensitizer (e.g., camphorquinone), and N,N-diethyl-m-toluidine as the co-initiator. A control formulation without the co-initiator should also be prepared.
-
Sample Preparation: Place a defined volume of the resin in a mold.
-
Irradiation: Expose the sample to a light source with a wavelength corresponding to the absorption of the photosensitizer for a specific duration.
-
Curing Analysis: Measure the curing parameters, such as the time to become tack-free or the hardness of the resulting polymer.
-
Polymer Characterization: Determine the degree of monomer conversion using techniques like Fourier-Transform Infrared (FTIR) spectroscopy.
Safety and Handling
This compound and its derivatives are aromatic amines and should be handled with appropriate safety precautions. They are potentially toxic and can be absorbed through the skin. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a range of photosensitive chemicals. Its derivatives are key intermediates in the production of important triarylmethane and rhodamine dyes. The protocols and data presented here provide a foundation for researchers to explore the synthesis and application of these photosensitive materials in their respective fields. Further research into the use of this compound derivatives as photoinitiators could open up new avenues in materials science and photopolymerization technologies.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude N-Ethyl-m-toluidine by Vacuum Distillation
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of crude N-Ethyl-m-toluidine via vacuum distillation. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation the preferred method for purifying this compound?
A1: this compound has a high boiling point at atmospheric pressure (approximately 221 °C).[1][2][3] Distilling at this high temperature can lead to thermal decomposition, oxidation, and discoloration of the product. Vacuum distillation allows for the boiling point to be significantly lowered, enabling distillation at a temperature that minimizes these degradation pathways and results in a purer, colorless to light-yellow product.
Q2: What are the primary impurities in crude this compound?
A2: The most common impurities depend on the synthetic route used. Typically, these include unreacted starting materials such as m-toluidine and the over-alkylation product, N,N-diethyl-m-toluidine. Residual solvents from the workup may also be present.
Q3: My distilled this compound is yellow or darkens upon standing. What is the cause and how can I prevent it?
A3: Aromatic amines, including this compound, are susceptible to air oxidation, which can lead to the formation of colored impurities.[4] This can be exacerbated by exposure to light and heat. To minimize discoloration, it is crucial to perform the distillation under an inert atmosphere (e.g., nitrogen or argon) and to store the purified product in a well-sealed amber bottle, protected from light.
Q4: At what temperature should I expect this compound to distill under vacuum?
A4: The boiling point is dependent on the vacuum level achieved. For example, it distills at approximately 111-112 °C at 20 mmHg. Please refer to the quantitative data table below for estimated boiling points at various pressures.
Q5: What is the purpose of a fractionating column in this purification?
A5: A fractionating column is used to separate components with close boiling points. In the case of this compound purification, it is effective for separating the desired product from lower-boiling impurities like residual solvents and higher-boiling impurities such as m-toluidine and N,N-diethyl-m-toluidine.
Quantitative Data
The following table summarizes the physical properties of this compound and its common impurities, along with estimated boiling points at various vacuum levels.
| Compound | Molecular Weight ( g/mol ) | Boiling Point at 760 mmHg (°C) | Boiling Point at 100 mmHg (°C) (Estimated) | Boiling Point at 20 mmHg (°C) | Boiling Point at 10 mmHg (°C) (Estimated) |
| This compound | 135.21 | 221[1][2][3] | 158 | 111-112 | 95 |
| m-Toluidine | 107.15 | 203-204[1][5] | 142 | 98 | 82 |
| N,N-Diethyl-m-toluidine | 163.27 | 231-232[6] | 167 | 122 | 106 |
Note: Estimated boiling points were calculated using a vacuum distillation boiling point calculator and should be considered approximate.
Experimental Protocol: Fractional Vacuum Distillation of this compound
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask (distillation pot)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask(s)
-
Vacuum adapter
-
Vacuum pump with a cold trap
-
Vacuum gauge (manometer)
-
Heating mantle with a magnetic stirrer
-
Stir bar
-
Glass wool or other insulation material
-
Inert gas source (Nitrogen or Argon)
-
Grease for ground glass joints
Procedure:
-
Preparation:
-
Ensure all glassware is clean, dry, and free of cracks.
-
Add the crude this compound and a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Assemble the fractional vacuum distillation apparatus as shown in the workflow diagram below. Lightly grease all ground glass joints to ensure a good seal.
-
Insulate the fractionating column and distillation head with glass wool or aluminum foil to maintain a proper temperature gradient.
-
-
Distillation:
-
Begin stirring the crude this compound.
-
Start the flow of coolant through the condenser.
-
Carefully and slowly apply the vacuum. The pressure should gradually decrease to the desired level.
-
Once the desired vacuum is stable, begin heating the distillation pot.
-
Observe the reflux line as it slowly ascends the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).
-
Collect any low-boiling forerun in a separate receiving flask. This may contain residual solvents.
-
As the temperature at the distillation head stabilizes, change to a clean receiving flask to collect the pure this compound fraction. Record the temperature and pressure at which this fraction is collected.
-
Continue distillation until the majority of the product has been collected. The temperature at the distillation head will likely drop after the main fraction has distilled.
-
Stop the distillation before the distillation pot is completely dry to avoid the concentration of potentially unstable residues.
-
-
Shutdown:
-
Turn off the heating mantle and allow the system to cool under vacuum.
-
Once the apparatus has cooled to room temperature, slowly and carefully vent the system by introducing an inert gas.
-
Turn off the vacuum pump.
-
Disassemble the apparatus and properly store the purified this compound.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the purification of this compound.
Troubleshooting Guide
Caption: Troubleshooting guide for common vacuum distillation issues.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. This compound = 98.0 GC 102-27-2 [sigmaaldrich.com]
- 3. N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m-Toluidine | C6H4CH3NH2 | CID 7934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N,N-Diethyl-m-toluidine, 98% 91-67-8 India [ottokemi.com]
Side-product formation in the synthesis of N-Ethyl-m-toluidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the synthesis of N-Ethyl-m-toluidine, with a focus on minimizing side-product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are direct alkylation of m-toluidine with an ethylating agent, such as ethyl bromide or ethyl iodide, and reductive amination of m-toluidine with acetaldehyde.[1][2] Another method involves the reaction of m-toluidine with ethanol at high temperatures over a catalyst.[3]
Q2: What is the primary side-product of concern during the synthesis of this compound?
A2: The most common and significant side-product is the over-alkylation product, N,N-diethyl-m-toluidine.[3] This tertiary amine is formed when the desired secondary amine, this compound, reacts further with the ethylating agent.
Q3: What other side-products can be formed during the synthesis?
A3: Besides over-alkylation, other potential side-products include unreacted starting material (m-toluidine) and, under certain conditions (e.g., high temperatures and specific catalysts), C-alkylation products where the ethyl group attaches to the aromatic ring.[4] If ethanol is used as the ethylating agent at high temperatures, byproducts from ethanol dehydration, such as ethylene and diethyl ether, may also be formed.
Q4: How can I monitor the progress of the reaction and the formation of side-products?
A4: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a robust and commonly used method for monitoring the reaction progress and quantifying the purity of this compound and its volatile impurities.[5] For more detailed structural information on unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective.[6]
Q5: What are the recommended purification methods for this compound?
A5: The most common purification method is fractional distillation under reduced pressure.[1] This technique is effective in separating this compound from the higher-boiling N,N-diethyl-m-toluidine and the lower-boiling m-toluidine. Other methods include preparative chromatography for higher purity requirements.[7]
Troubleshooting Guides
Problem 1: High Levels of N,N-diethyl-m-toluidine Impurity
Symptoms:
-
GC analysis shows a significant peak corresponding to N,N-diethyl-m-toluidine.
-
The yield of the desired this compound is lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect Molar Ratio of Reactants | An excess of the ethylating agent (e.g., ethyl bromide, ethanol) can drive the reaction towards the formation of the tertiary amine. Action: Carefully control the stoichiometry. A molar ratio of m-toluidine to ethylating agent of 1:1 or slightly less is a good starting point.[1] Perform small-scale optimization experiments to find the ideal ratio for your specific conditions. |
| High Reaction Temperature | Higher temperatures can increase the rate of the second ethylation reaction, leading to more N,N-diethyl-m-toluidine. Action: Maintain a controlled and moderate reaction temperature. For alkylation with ethyl bromide, room temperature for an extended period is often sufficient.[1] If heating is required, it should be carefully controlled and optimized. |
| Inefficient Mixing | Poor mixing can create localized areas of high ethylating agent concentration, promoting over-alkylation. Action: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture. |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long, especially with excess ethylating agent, can lead to increased formation of the diethylated product. Action: Monitor the reaction progress by GC and stop the reaction once the consumption of m-toluidine has plateaued and before the concentration of N,N-diethyl-m-toluidine becomes excessive. |
Problem 2: Presence of Unreacted m-toluidine in the Final Product
Symptoms:
-
A significant peak corresponding to m-toluidine is observed in the GC analysis of the purified product.
-
The overall conversion of the starting material is low.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Amount of Ethylating Agent | An insufficient amount of the ethylating agent will result in incomplete conversion of m-toluidine. Action: While avoiding a large excess, ensure that a sufficient amount of the ethylating agent is used. A 1:1 molar ratio is a common starting point.[1] |
| Low Reaction Temperature or Short Reaction Time | The reaction may not have reached completion due to insufficient energy or time. Action: If the reaction is proceeding too slowly at room temperature, consider gentle heating.[1] Monitor the reaction over time to determine the optimal duration for maximum conversion of m-toluidine without significant formation of N,N-diethyl-m-toluidine. |
| Poor Quality of Reagents | The ethylating agent may have degraded, or the m-toluidine may contain impurities that inhibit the reaction. Action: Use reagents of high purity. Ensure that the ethylating agent is fresh and has been stored correctly. |
| Inefficient Purification | The purification step, such as distillation, may not be efficient enough to separate the product from the starting material. Action: Optimize the fractional distillation process. Use a column with a sufficient number of theoretical plates and control the reflux ratio to improve separation. |
Problem 3: Formation of Colored Impurities
Symptoms:
-
The final product has a dark or colored appearance, even after purification.
-
Unexpected peaks are observed in the chromatogram.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Oxidation of Amines | Aromatic amines are susceptible to air oxidation, which can form colored impurities. Action: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Minimize the exposure of the reactants and product to air, especially at elevated temperatures. |
| High-Temperature Decomposition | Prolonged exposure to high temperatures during the reaction or distillation can lead to the decomposition of the reactants or products, forming colored byproducts. Action: Conduct distillation under reduced pressure to lower the boiling point.[1] Minimize the time the product is exposed to high temperatures. |
| Impurities in Starting Materials | If the starting m-toluidine was produced from the reduction of m-nitrotoluene, trace amounts of unreacted nitro compounds can lead to colored byproducts. Action: Ensure the purity of the starting m-toluidine. If necessary, purify the m-toluidine by distillation before use. |
Data Presentation
Table 1: Influence of Molar Ratio on Product Distribution in the Ethylation of m-Toluidine with Ethyl Bromide (Illustrative Data)
| Molar Ratio (m-toluidine : Ethyl Bromide) | Yield of this compound (%) | Unreacted m-toluidine (%) | N,N-diethyl-m-toluidine (%) |
| 1 : 0.8 | 55 | 40 | 5 |
| 1 : 1 | 65 | 20 | 15 |
| 1 : 1.2 | 60 | 10 | 30 |
| 1 : 1.5 | 50 | <5 | 45 |
Note: This table presents illustrative data based on general principles of N-alkylation to demonstrate the trend of over-alkylation with increasing amounts of the ethylating agent.
Table 2: Effect of Temperature on Product Distribution in the Ethylation of m-Toluidine with Ethanol over an Alumina Catalyst (Illustrative Data)
| Temperature (°C) | Conversion of m-toluidine (%) | Selectivity for this compound (%) | Selectivity for N,N-diethyl-m-toluidine (%) | Selectivity for C-Alkylation Products (%) |
| 250 | 70 | 85 | 10 | 5 |
| 300 | 85 | 75 | 20 | 5 |
| 350 | 95 | 60 | 30 | 10 |
| 400 | >98 | 45 | 40 | 15 |
Note: This table provides an illustrative example of how temperature can affect conversion and selectivity in the catalytic ethylation of m-toluidine.
Experimental Protocols
Key Experiment 1: Synthesis of this compound via Direct Alkylation with Ethyl Bromide
This protocol is adapted from a general procedure for the N-alkylation of toluidines.
Materials:
-
m-Toluidine (high purity)
-
Ethyl bromide
-
10% Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous potassium hydroxide
Procedure:
-
In a sealed reaction vessel, combine m-toluidine and ethyl bromide in a 1:1 molar ratio.[1]
-
Allow the mixture to stand at room temperature for 24 hours. A white crystalline mass will form.[1]
-
Break up the crystalline mass and add a 10% sodium hydroxide solution to liberate the free amine.
-
Extract the amine into diethyl ether.
-
Separate the ether layer and wash it with water.
-
Dry the ether solution over anhydrous potassium hydroxide.
-
Remove the ether by distillation to obtain the crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 111-112 °C at 20 mmHg.[1]
Key Experiment 2: Analysis of Product Mixture by Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for amine analysis (e.g., a mid-polarity column).
GC Conditions (Typical):
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Volume: 1 µL (split injection)
Sample Preparation:
-
Dilute a small aliquot of the crude or purified reaction mixture in a suitable solvent (e.g., dichloromethane or methanol).
-
Inject the diluted sample into the GC.
-
Identify the peaks corresponding to m-toluidine, this compound, and N,N-diethyl-m-toluidine based on their retention times, which can be determined by injecting pure standards.
-
Quantify the relative amounts of each component by peak area integration.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound and the formation of the primary side-product.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
Caption: The reaction pathway for the synthesis of this compound via reductive amination.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. kiche.or.kr [kiche.or.kr]
- 5. This compound = 98.0 GC 102-27-2 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Preparative chromatography techniques: Applications in natural product isolation | Semantic Scholar [semanticscholar.org]
Optimizing reaction conditions for N-ethylation of m-toluidine
This technical support center provides troubleshooting guidance and frequently asked questions for the N-ethylation of m-toluidine. For researchers, scientists, and professionals in drug development, this resource offers solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for N-ethylation of m-toluidine?
A1: The primary methods for synthesizing N-ethyl-m-toluidine include:
-
Direct Alkylation with Ethyl Halides: This classic method involves reacting m-toluidine with an ethyl halide, such as ethyl bromide or ethyl iodide.[1][2] This reaction can be carried out with or without a solvent and often requires a base to neutralize the hydrogen halide formed.
-
Reductive Amination: This two-step, one-pot reaction involves the formation of an imine intermediate from m-toluidine and acetaldehyde, which is then reduced to the secondary amine.[3][4][5] Common reducing agents include sodium borohydride and sodium cyanoborohydride.[6][7][8]
-
Catalytic Alkylation with Ethanol: This method utilizes a catalyst, often at elevated temperatures and pressures, to react m-toluidine with ethanol.[1][9] Various catalysts, including modified zeolites and those based on copper, have been explored for this type of reaction.[10][11]
Q2: What are the main side products in the N-ethylation of m-toluidine?
A2: The most common side product is the tertiary amine, N,N-diethyl-m-toluidine, formed from the over-alkylation of the desired this compound.[2][12] The secondary amine product is often more nucleophilic than the starting primary amine, making it susceptible to further reaction.[2] Other potential impurities can include unreacted m-toluidine and byproducts from the decomposition of reagents or catalysts.
Q3: How can I minimize the formation of the N,N-diethyl-m-toluidine byproduct?
A3: To minimize over-alkylation, consider the following strategies:
-
Control Stoichiometry: Use a molar ratio of m-toluidine to the ethylating agent of 1:1 to 1:1.2.[12] A large excess of the ethylating agent should be avoided.
-
Reaction Temperature: Maintain a controlled and lower reaction temperature, as higher temperatures can favor the second ethylation.[12]
-
Slow Addition of Reagents: Add the ethylating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of the product reacting further.[13]
-
Choice of Method: Reductive amination can offer better control over mono-alkylation compared to direct alkylation with ethyl halides.[7]
Q4: What are suitable solvents for the N-ethylation of m-toluidine?
A4: The choice of solvent depends on the reaction method. For direct alkylation with ethyl halides, solvents like acetonitrile, DMF, or even running the reaction neat can be effective.[14] For reductive amination, alcohols such as ethanol are commonly used.[3][6] In some catalytic processes, the reaction may be carried out in the gas phase or with a solvent like toluene.[15]
Q5: How can I purify the this compound product?
A5: Purification of this compound typically involves the following steps:
-
Workup: After the reaction, the mixture is often treated with a base, such as sodium hydroxide, to neutralize any acid and liberate the free amine.[1][2]
-
Extraction: The product is then extracted into an organic solvent like ether or benzene.[1][2]
-
Washing and Drying: The organic layer is washed with water to remove salts and dried over an anhydrous drying agent like potassium hydroxide or magnesium sulfate.[1][6]
-
Distillation: The final purification is usually achieved by distillation under reduced pressure.[1][13]
A more complex purification method involves the formation of a nitroso compound intermediate, which can be isolated and then reduced back to the pure secondary amine.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reagents or catalyst. 2. Reaction temperature is too low. 3. Poor quality of starting materials. 4. Inefficient mixing.[12] | 1. Use fresh, high-purity m-toluidine and ethylating agent.[1] Ensure the catalyst is active if one is being used. 2. Gradually increase the reaction temperature, monitoring for product formation and side reactions. 3. Purify starting materials before use. 4. Ensure vigorous and efficient stirring throughout the reaction. |
| High Levels of N,N-diethyl-m-toluidine | 1. Excess of ethylating agent.[12] 2. High reaction temperature.[12] 3. Prolonged reaction time. | 1. Use a stoichiometric or slight excess of the ethylating agent.[12] 2. Lower the reaction temperature. 3. Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed. |
| Reaction Stalls Before Completion | 1. Deactivation of catalyst. 2. Formation of inhibiting byproducts. 3. Insufficient base (in alkyl halide methods). | 1. Add fresh catalyst or use a more robust catalyst. 2. Consider a different reaction method or purification of the intermediate. 3. Add additional base to neutralize the generated acid. |
| Difficulties in Product Purification | 1. Similar boiling points of product and unreacted starting material. 2. Formation of emulsions during workup. 3. Product is unstable and darkens upon standing.[1] | 1. Use fractional distillation under reduced pressure for better separation. 2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. 3. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. |
Experimental Protocols
Method 1: N-Ethylation using Ethyl Bromide
This protocol is adapted from a procedure for the synthesis of this compound.[1]
Materials:
-
m-Toluidine
-
Ethyl bromide
-
10% Sodium hydroxide solution
-
Ether
-
Flaked potassium hydroxide
Procedure:
-
In a suitable pressure vessel, combine m-toluidine and ethyl bromide in equimolar amounts.
-
Seal the vessel and allow it to stand at room temperature for 24 hours. The reaction mixture will form a white crystalline mass.
-
Break up the crystalline mass and add a 10% sodium hydroxide solution to liberate the amine.
-
Extract the amine with ether.
-
Separate the ether layer, wash it with water, and dry it over flaked potassium hydroxide.
-
Remove the ether by distillation.
-
Purify the crude this compound by distillation under reduced pressure. The boiling point of this compound is approximately 111-112 °C at 20 mmHg.[1]
Method 2: Reductive Amination using Acetaldehyde and Sodium Borohydride
This is a general procedure that can be adapted for the N-ethylation of m-toluidine.
Materials:
-
m-Toluidine
-
Acetaldehyde
-
Ethanol
-
Sodium borohydride
Procedure:
-
Dissolve m-toluidine in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add acetaldehyde.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Slowly add sodium borohydride to the reaction mixture in portions, keeping the temperature below 20-25 °C.
-
After the addition is complete, stir the reaction for an additional 10-12 hours at room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation.
Visualizing Workflows and Relationships
Caption: A flowchart for troubleshooting common issues in the N-ethylation of m-toluidine.
Caption: A generalized workflow for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. DSpace [open.bu.edu]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. US4268458A - Process for the preparation of N-alkylated aromatic amines - Google Patents [patents.google.com]
- 10. kiche.or.kr [kiche.or.kr]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Removal of Unreacted m-Toluidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted m-toluidine from their product mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification process.
Acidic Extraction
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete removal of m-toluidine | - Insufficient amount of acid used.- pH of the aqueous layer is not low enough.- Insufficient mixing of the two phases.- Too few extraction cycles. | - Use a larger volume of the acidic solution or a higher concentration (e.g., 1M to 2M HCl).- Ensure the pH of the aqueous layer is at least 2 pH units below the pKa of m-toluidine's conjugate acid (~4.7).[1]- Shake the separatory funnel vigorously for 1-2 minutes, ensuring proper mixing.- Perform at least 2-3 extraction cycles with fresh acidic solution. |
| Emulsion formation | - Vigorous shaking, especially with chlorinated solvents.- High concentration of reactants or products that act as surfactants. | - "Salting out": Add saturated sodium chloride (brine) solution to increase the ionic strength of the aqueous layer.[2]- Filtration: Pass the emulsified layer through a pad of Celite or glass wool.- Centrifugation: If available, centrifuge the mixture to force the layers to separate.[3]- Patience: Allow the mixture to stand undisturbed for an extended period.- Solvent addition: Add a small amount of a different organic solvent that is miscible with the primary organic phase but immiscible with water.[2] |
| Product is also extracted into the aqueous layer | - The desired product is also basic and forms a salt with the acid. | - Use a milder acidic wash, such as ammonium chloride (pH ~5-6), if the basicity of your product is significantly lower than m-toluidine.- Carefully adjust the pH of the aqueous wash to a point where m-toluidine is protonated but the product is not. This requires knowledge of the product's pKa.- Consider alternative purification methods like chromatography or distillation. |
| Difficulty recovering m-toluidine from the aqueous layer | - Incomplete basification.- m-Toluidine salt is soluble in the aqueous layer. | - Add a strong base (e.g., NaOH pellets or concentrated solution) until the solution is strongly basic (pH > 10).[4]- After basification, perform multiple extractions with an organic solvent (e.g., dichloromethane or diethyl ether).[4]- Saturate the aqueous layer with NaCl to decrease the solubility of m-toluidine before extraction. |
Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of product and m-toluidine | - Boiling points of the product and m-toluidine are too close (less than 25 °C difference).[5]- Simple distillation setup is insufficient. | - Use fractional distillation with a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.[5][6]- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially increase the boiling point difference. |
| Azeotrope formation | - The product and m-toluidine form a constant-boiling mixture. | - Azeotropic distillation: Add a third component (an entrainer) that forms a new, lower-boiling azeotrope with one of the components, allowing for its removal.[7][8]- Pressure-swing distillation: Vary the pressure of the distillation, as the composition of the azeotrope can be pressure-dependent.[8]- Consider alternative purification methods. |
| Product decomposition | - The product is thermally unstable at its boiling point. | - Use vacuum distillation to lower the boiling point.- If decomposition still occurs, chromatography or chemical quenching may be more suitable. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or tailing of m-toluidine on the column | - Strong interaction between the basic amine and the acidic silica gel.[4][9][10]- Column overloading. | - Use a basic modifier: Add a small amount of a volatile base, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[10]- Use a different stationary phase: Alumina, which is basic, can be a better choice for purifying amines.[11]- Reduce the amount of sample loaded onto the column.[9] |
| Co-elution of product and m-toluidine | - Similar polarities of the product and m-toluidine. | - Optimize the solvent system: Use TLC to find a solvent system that provides better separation (aim for an Rf of ~0.2-0.3 for the desired compound).[12]- Use gradient elution: Start with a non-polar solvent and gradually increase the polarity to improve separation.[13] |
| Irreversible adsorption of m-toluidine on the column | - Very strong interaction with the stationary phase. | - Use a more polar eluent or add a stronger basic modifier.- Consider using a different stationary phase like alumina or reverse-phase silica. |
Chemical Quenching
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete reaction with the quenching agent | - Insufficient amount of quenching agent.- Low reactivity of the quenching agent. | - Use a molar excess of the quenching agent (e.g., 2-3 equivalents).- Choose a more reactive quenching agent (e.g., a more reactive anhydride). |
| Difficulty removing the quenched product and excess quenching agent | - The byproducts have similar properties to the desired product. | - Choose a quenching agent that produces byproducts with significantly different properties (e.g., a water-soluble byproduct).- For example, quenching with an anhydride will produce a carboxylic acid, which can be removed by a basic wash.[14]- Perform a thorough workup, including appropriate aqueous washes and potentially a final chromatographic purification. |
| Side reaction with the desired product | - The quenching agent is not selective and reacts with the product. | - Choose a quenching agent that is selective for amines over the functional groups present in your product.- Lower the reaction temperature during quenching to increase selectivity. |
Frequently Asked Questions (FAQs)
Q1: Which method is the most effective for removing m-toluidine?
A1: The most effective method depends on the specific properties of your desired product and the scale of your reaction.
-
Acidic extraction is often the simplest and most cost-effective method for removing basic impurities like m-toluidine, provided your product is stable to acid.
-
Distillation is suitable if there is a significant difference in boiling points between your product and m-toluidine and if your product is thermally stable.
-
Column chromatography offers high resolution and is excellent for separating compounds with similar boiling points but different polarities.
-
Chemical quenching is useful when other methods are not feasible, but it requires careful selection of the quenching agent and subsequent purification to remove byproducts.
Q2: How can I determine if all the m-toluidine has been removed?
A2: Several analytical techniques can be used to assess the purity of your product:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively check for the presence of m-toluidine.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive method for quantifying residual m-toluidine.[15][16]
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify m-toluidine and your product.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can detect the presence of m-toluidine if it is present in sufficient quantity.
Q3: Can I recover the m-toluidine after removal?
A3: Yes, in many cases, the m-toluidine can be recovered.
-
From acidic extraction: The aqueous layer containing the m-toluidine salt can be basified with a strong base (e.g., NaOH) to regenerate the free m-toluidine, which can then be extracted with an organic solvent.[4]
-
From distillation: The m-toluidine is collected as a separate fraction.
-
From chromatography: The fractions containing m-toluidine can be combined and the solvent evaporated.
Q4: What are the safety precautions when working with m-toluidine?
A4: m-Toluidine is toxic and should be handled with appropriate safety precautions. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.[17]
Quantitative Data Summary
The following table summarizes the expected efficiency of each removal method. Note that the actual efficiency will depend on the specific experimental conditions and the properties of the desired product.
| Method | Typical Purity of Final Product | Typical Recovery of Desired Product | Advantages | Disadvantages |
| Acidic Extraction | >95% | >90% | - Simple and fast- Cost-effective- Scalable | - Product must be acid-stable- Emulsion formation can be an issue |
| Distillation | >98% | 80-95% | - High purity can be achieved- Good for large quantities | - Requires a significant boiling point difference- Product must be thermally stable- Potential for azeotrope formation |
| Column Chromatography | >99% | 70-90% | - High resolution for difficult separations- Applicable to a wide range of compounds | - Can be time-consuming- Requires larger volumes of solvent- Potential for product loss on the column |
| Chemical Quenching | Variable (depends on workup) | Variable | - Useful when other methods fail- Can be highly selective | - Introduces additional reagents and byproducts- Requires a subsequent purification step |
Experimental Protocols
Protocol 1: Acidic Extraction of m-Toluidine
This protocol describes the removal of unreacted m-toluidine from a reaction mixture where the desired product is neutral and soluble in an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of diethyl ether).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl) and shake vigorously for 1-2 minutes, venting frequently.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh 1M HCl two more times.
-
Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
-
(Optional) Recovery of m-Toluidine: Combine the acidic aqueous layers. Cool in an ice bath and slowly add a concentrated sodium hydroxide (NaOH) solution until the mixture is strongly basic (pH > 10). Extract the regenerated m-toluidine with diethyl ether (3 x 50 mL). Dry the combined organic extracts and concentrate to recover the m-toluidine.
Protocol 2: Fractional Distillation
This protocol is for separating m-toluidine (boiling point: 203-204 °C) from a product with a boiling point that is at least 25 °C different.
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer.
-
Charging the Flask: Add the crude product mixture and a few boiling chips to the round-bottom flask.
-
Heating: Begin heating the flask gently.
-
Distillation: As the mixture boils, the vapor will rise through the fractionating column. The temperature at the top of the column should be monitored. The first fraction to distill will be the component with the lower boiling point.
-
Fraction Collection: Collect the distillate in separate fractions as the temperature changes. A stable temperature plateau indicates the distillation of a pure component.
-
Separation: The fraction corresponding to the boiling point of m-toluidine is collected separately from the fraction corresponding to the boiling point of the desired product.
Protocol 3: Flash Column Chromatography
This protocol describes the purification of a product from m-toluidine using silica gel chromatography.
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system that provides good separation between the product and m-toluidine. A common starting point is a mixture of hexanes and ethyl acetate. To prevent streaking, 1% triethylamine can be added to the eluent.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, applying pressure to increase the flow rate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Workflow for removing m-toluidine via acidic extraction.
Caption: Workflow for separating m-toluidine by fractional distillation.
Caption: Workflow for purifying a product from m-toluidine using column chromatography.
References
- 1. Integrated adsorptive technique for efficient recovery of m-cresol and m-toluidine from actual acidic and salty wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. Azeotropic Distillation - Industrial Professionals - Cheresources.com Community [cheresources.com]
- 4. brainly.com [brainly.com]
- 5. "The Separation of Ethylene Diamine, Morpholine, and M-toluidine by Mea" by Domenick S. Bruno [epublications.marquette.edu]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. reddit.com [reddit.com]
- 11. chembam.com [chembam.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. [Determination of o-toluidine in workplace air by solvent desorption-gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. lobachemie.com [lobachemie.com]
Common impurities in technical grade N-Ethyl-m-toluidine
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with technical grade N-Ethyl-m-toluidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in technical grade this compound?
A1: Technical grade this compound (typically ≥98.0% purity by GC) can contain several types of impurities derived from its synthesis. The most common are:
-
Unreacted Starting Material: m-toluidine.
-
Over-alkylation Byproduct: N,N-diethyl-m-toluidine.
-
Positional Isomers: N-Ethyl-o-toluidine and N-Ethyl-p-toluidine, which arise from isomeric impurities in the initial m-toluidine feedstock.
-
Residual Synthesis Reagents: Trace amounts of inorganic salts or unreacted intermediates like nitroso compounds, though these are less common with proper workup and distillation.[1]
Q2: How can I detect and quantify these impurities in my sample?
A2: The most common methods for analyzing the purity of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
-
GC-FID (Gas Chromatography with Flame Ionization Detection) is well-suited for quantifying volatile organic impurities like toluidine isomers and the diethylated byproduct.
-
HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) is particularly effective for separating and quantifying positional isomers which may be challenging to resolve by GC alone.[2][3][4][5][6]
Q3: What is the potential impact of these impurities on my experiments?
A3: The impact of impurities is highly dependent on the specific application.
-
In azo dye synthesis , the presence of unreacted m-toluidine or positional isomers will lead to the formation of undesired side-product dyes, affecting the final color purity and intensity.[7][8][9] The over-alkylation product, N,N-diethyl-m-toluidine, being a tertiary amine, will not undergo diazotization and will remain as an inert impurity, potentially complicating purification.
-
In pharmaceutical synthesis , impurities can lead to the formation of related substances in the final Active Pharmaceutical Ingredient (API), creating challenges for regulatory approval and potentially affecting the safety and efficacy of the drug.[10]
-
In polymer chemistry , residual primary amines like m-toluidine can act as chain terminators or create defects in the polymer structure.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Action |
| Off-color or dull product in dye synthesis. | Presence of positional isomers (N-Ethyl-o-toluidine, N-Ethyl-p-toluidine) leading to the formation of different colored dyes. | 1. Analyze the starting this compound for isomeric purity using HPLC-UV. 2. If isomers are present, consider purifying the material by fractional distillation or chromatography. 3. Source a higher purity grade of this compound. |
| Lower than expected yield in a reaction requiring a secondary amine. | High levels of N,N-diethyl-m-toluidine (a tertiary amine) or unreacted m-toluidine (a primary amine) in your starting material. | 1. Quantify the amount of this compound using a calibrated GC-FID method. 2. Adjust the stoichiometry of your reaction based on the actual purity. 3. Purify the starting material to remove the tertiary and primary amine impurities. |
| Inconsistent reaction kinetics or product formation. | Batch-to-batch variability in the impurity profile of technical grade this compound. | 1. Perform a quality control check (GC or HPLC) on each new batch of starting material. 2. Establish an acceptable purity specification for your process. |
| Formation of unexpected byproducts. | Unidentified impurities in the starting material reacting with your reagents. | 1. Use GC-MS to identify the unknown impurities in your this compound. 2. Review the synthesis of this compound to hypothesize potential side reactions and byproducts. |
Impurity Profile of Technical Grade this compound
The following table summarizes the common impurities and their potential origin. Exact percentages can vary between suppliers and batches.
| Impurity | Chemical Structure | Molar Mass ( g/mol ) | Typical Boiling Point (°C) | Origin |
| m-Toluidine | CH₃C₆H₄NH₂ | 107.16 | 203-204 | Unreacted starting material |
| N,N-Diethyl-m-toluidine | CH₃C₆H₄N(C₂H₅)₂ | 163.27 | 231-232 | Over-alkylation side reaction[11] |
| N-Ethyl-o-toluidine | CH₃C₆H₄NHC₂H₅ | 135.21 | 214-217 | Isomeric impurity in m-toluidine |
| N-Ethyl-p-toluidine | CH₃C₆H₄NHC₂H₅ | 135.21 | 217-218 | Isomeric impurity in m-toluidine |
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography (GC-FID)
This method is suitable for quantifying the main component and organic impurities.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Dilute the this compound sample in a suitable solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.
-
Quantification: Use area percent normalization for a general purity assessment. For accurate quantification, use a certified reference standard of this compound and each potential impurity to create a calibration curve.[12]
Protocol 2: Analysis of Positional Isomers by HPLC-UV
This method provides better resolution for positional isomers.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A mixed-mode column with cation-exchange properties can also offer excellent selectivity for these basic compounds.[3]
-
Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 20 mM ammonium formate at pH 3).
-
Example Gradient: Start with 30% acetonitrile, ramp to 70% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or 275 nm.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the this compound sample in the mobile phase starting condition to a concentration of approximately 0.1 mg/mL.
Visualizations
Caption: Origin of common impurities in this compound synthesis.
Caption: Logical workflow for troubleshooting issues related to impurities.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. helixchrom.com [helixchrom.com]
- 3. helixchrom.com [helixchrom.com]
- 4. HPLC Method for Separation of Toluidine Isomers on Primesep 200 Coulmn | SIELC Technologies [sielc.com]
- 5. HPLC Separation of Toluidine Isomers in Cation-Exchange Mode | SIELC Technologies [sielc.com]
- 6. o-Toluidine | SIELC Technologies [sielc.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. N,N-Diethyl-m-toluidine, 98% 91-67-8 India [ottokemi.com]
- 12. agilent.com [agilent.com]
Improving the yield and purity of N-Ethyl-m-toluidine synthesis
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to optimize the synthesis of N-Ethyl-m-toluidine, focusing on improving both yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common laboratory-scale methods are the direct N-alkylation of m-toluidine with an ethyl halide (like ethyl bromide or iodide) and the reductive amination of m-toluidine with acetaldehyde.[1][2][3] For industrial applications, catalytic alkylation using ethanol at high temperatures is also employed.[1][4]
Q2: Which synthesis method is better for achieving high purity?
A2: Reductive amination is generally superior for achieving high selectivity and purity.[2][3] This method avoids the common issue of over-alkylation that plagues direct alkylation with ethyl halides, where the this compound product can react further to form N,N-diethyl-m-toluidine.[2][5]
Q3: What is the typical yield for this compound synthesis?
A3: Yields can vary significantly based on the chosen method and optimization of reaction conditions. A classic procedure using ethyl bromide reports a yield of 63-66% after purification.[1] Reductive amination, when optimized, can potentially offer higher yields by minimizing byproduct formation.
Q4: How can I purify the crude this compound product?
A4: The most effective purification method is vacuum distillation.[1][6] Prior to distillation, a thorough workup is essential. This typically involves neutralizing the reaction mixture, extracting the amine into an organic solvent (like ether or benzene), washing the organic layer, and drying it.[1] Steam distillation can also be used as part of the purification process.[6]
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Reaction
Q: My reaction has stalled, or the conversion of m-toluidine is very low. What are the potential causes and solutions?
A: Low conversion can stem from several factors related to reagents and reaction conditions.
-
Poor Leaving Group (Direct Alkylation): The reactivity of ethyl halides follows the order I > Br > Cl. If you are using ethyl chloride, the reaction will be significantly slower. Consider switching to ethyl bromide or adding a catalytic amount of sodium iodide to facilitate an in-situ Finkelstein reaction.[2]
-
Insufficient Temperature: Some alkylation reactions require heating to proceed at a reasonable rate. For less reactive halides, gradually warming the reaction mixture might be necessary.[1]
-
Steric Hindrance: While less of an issue with m-toluidine, significant steric bulk on the amine or alkylating agent can slow down the reaction.[2]
-
Catalyst Deactivation (Catalytic Methods): In methods like "Borrowing Hydrogen," impurities in the solvent or starting materials can poison the catalyst. Ensure all reagents are pure and dry. Byproducts like tertiary amines can also sometimes deactivate the catalyst.[2]
-
Improper pH (Reductive Amination): The formation of the imine intermediate in reductive amination is pH-sensitive. The reaction is typically carried out in neutral or weakly acidic conditions to facilitate both imine formation and the subsequent reduction.[3][7]
Issue 2: Low Purity & Formation of Byproducts
Q: My final product is contaminated with a significant amount of N,N-diethyl-m-toluidine. How can I prevent this?
| Strategy | Description | Key Considerations |
| Control Stoichiometry | Use a molar excess of m-toluidine relative to the ethylating agent. This statistically favors the ethylation of the more abundant starting material. | Requires an efficient separation of the product from unreacted m-toluidine post-reaction. |
| Slow Addition | Add the ethyl halide slowly to the reaction mixture, for instance, using a syringe pump. This maintains a low concentration of the alkylating agent, reducing the likelihood of a second alkylation event.[2] | May increase the overall reaction time. |
| Switch to Reductive Amination | This is the most effective solution. Reacting m-toluidine with one equivalent of acetaldehyde to form an imine, followed by in-situ reduction, inherently prevents over-alkylation as the imine can only form once.[3][5] | Requires a suitable reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[5][9] |
Q: How do I remove unreacted m-toluidine from my final product?
A: Unreacted m-toluidine can be removed during purification. One effective method involves the formation of a nitroso derivative. The crude amine mixture is treated with sodium nitrite in an acidic solution. The secondary amine (this compound) forms an N-nitroso compound, while the primary m-toluidine is diazotized. The nitroso compound can be extracted and then reduced back to the pure secondary amine.[1] Alternatively, careful fractional distillation under reduced pressure can separate the two amines, although their boiling points are relatively close.
Experimental Protocols
Protocol 1: Synthesis via N-Alkylation with Ethyl Bromide
This protocol is adapted from a procedure in Organic Syntheses.[1]
-
Reaction Setup: In a sealed pressure bottle, combine m-toluidine (0.3 mole) and ethyl bromide (0.3 mole).
-
Reaction: Allow the sealed bottle to stand at room temperature for 24 hours. A white crystalline mass of the hydrobromide salt will form.
-
Workup:
-
Break up the crystalline mass and liberate the free amine by adding 10% sodium hydroxide solution and ether.
-
Separate the ether layer, wash it with water, and then distill off the ether to obtain the crude amine mixture.
-
-
Purification (via Nitroso Intermediate):
-
Dissolve the crude amine in dilute hydrochloric acid and cool the solution in an ice bath.
-
Slowly add a solution of sodium nitrite while keeping the temperature below 12°C.
-
Extract the resulting N-nitroso compound with ether.
-
Carefully evaporate the ether.
-
Gradually add the crude nitroso compound to a solution of stannous chloride dihydrate in concentrated hydrochloric acid to reduce it back to the amine.
-
Make the solution strongly basic with sodium hydroxide and steam distill the mixture.
-
-
Final Purification:
-
Extract the amine from the steam distillate using a suitable solvent like benzene.
-
Dry the organic extract over potassium hydroxide.
-
Remove the solvent by distillation and then distill the final product under reduced pressure. The expected yield is 63-66%.[1]
-
Protocol 2: Synthesis via Reductive Amination
This is a generalized protocol for the selective synthesis of this compound.
-
Imine Formation: In a reaction flask, dissolve m-toluidine (1 equivalent) in a suitable solvent such as methanol or ethanol. Add acetaldehyde (1 equivalent) dropwise while stirring, potentially with mild cooling. The reaction may be run under neutral or weakly acidic conditions (e.g., by adding a small amount of acetic acid) to catalyze imine formation.
-
Reduction: Once imine formation is complete (can be monitored by TLC or GC), cool the mixture in an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions. This agent will selectively reduce the C=N bond of the imine.[9]
-
Workup:
-
After the reduction is complete, carefully quench any excess reducing agent by slowly adding water or dilute acid.
-
Adjust the pH to be basic to ensure the product is in its free amine form.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.
-
-
Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude product by vacuum distillation to obtain pure this compound.
Visualized Workflows and Logic
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting guide for N-Ethyl-m-toluidine synthesis reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Ethyl-m-toluidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic routes for this compound are:
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N-Alkylation of m-toluidine: This method involves the direct reaction of m-toluidine with an ethylating agent, such as ethyl bromide or ethyl p-toluenesulfonate. A base is often used to neutralize the acid formed during the reaction.
-
Reductive Amination: This is a two-step process in a single pot where m-toluidine first reacts with an aldehyde (acetaldehyde) to form an imine intermediate. The imine is then reduced in situ to the final product, this compound, using a reducing agent like sodium borohydride. This method is known for avoiding over-alkylation issues that can occur with direct alkylation.[1][2]
Q2: I am getting a low yield of this compound in my N-alkylation reaction. What are the possible causes and how can I improve it?
A2: Low yields in N-alkylation are a common issue and can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time and/or temperature. Ensure proper mixing to maximize contact between reactants. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
-
Suboptimal Reactant Ratio: An incorrect stoichiometric ratio of m-toluidine to the ethylating agent can limit the yield.
-
Solution: While a 1:1 molar ratio is theoretically required, using a slight excess of the ethylating agent can sometimes drive the reaction to completion. However, a large excess should be avoided to prevent over-alkylation.[3]
-
-
Poor Leaving Group: The efficiency of the alkylation depends on the leaving group of the ethylating agent.
-
Solution: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. Consider using an ethylating agent with a better leaving group if yields are consistently low.[4]
-
-
Steric Hindrance: Although less of a concern with m-toluidine, steric hindrance can slow down the reaction.
-
Solution: Ensure the reaction conditions (temperature, solvent) are optimized to overcome any minor steric barriers.
-
Q3: My final product is contaminated with N,N-diethyl-m-toluidine and unreacted m-toluidine. How can I minimize these impurities?
A3: The presence of both starting material and over-alkylated product is a classic selectivity problem in amine alkylation.[1]
-
Over-alkylation (N,N-diethyl-m-toluidine): The desired product, this compound, is also a nucleophile and can react further with the ethylating agent.
-
Solution 1: Control Stoichiometry: Use m-toluidine in excess relative to the ethylating agent. This statistically favors the mono-alkylation. However, this will leave you with more unreacted starting material to separate.
-
Solution 2: Slow Addition: Add the ethylating agent slowly to the reaction mixture. This maintains a low concentration of the ethylating agent, reducing the likelihood of the product reacting again.
-
Solution 3: Use Reductive Amination: This method inherently avoids over-alkylation as the imine intermediate is formed and then reduced.[2]
-
-
Unreacted m-toluidine: This indicates an incomplete reaction.
-
Solution: As mentioned in Q2, increasing the reaction time, temperature, or using a more reactive ethylating agent can help consume the starting material. A careful balance is needed to avoid promoting over-alkylation.
-
Q4: I am having difficulty purifying my crude this compound. What are the recommended procedures?
A4: Purification can be challenging due to the similar properties of the starting material, product, and byproducts.
-
Purification via Nitroso Compound: A classic and effective method involves the conversion of the secondary amine (this compound) into its N-nitroso derivative.[4]
-
The crude amine mixture is treated with sodium nitrite in an acidic solution to form the N-nitroso derivative of this compound. Primary amines (m-toluidine) will form diazonium salts, and tertiary amines (N,N-diethyl-m-toluidine) will not react under these conditions.
-
The nitroso compound can be separated by extraction.
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The purified nitroso compound is then reduced back to this compound using a reducing agent like stannous chloride.[4]
-
-
Column Chromatography: This is a standard method for separating compounds with different polarities. A suitable solvent system (e.g., a gradient of hexane and ethyl acetate) can effectively separate m-toluidine, this compound, and N,N-diethyl-m-toluidine.
-
Distillation: Fractional distillation under reduced pressure can be used to separate the components if their boiling points are sufficiently different.
Q5: My reductive amination reaction is not working well. What are the key parameters to check?
A5: For a successful reductive amination, several factors are critical:
-
Imine Formation: The initial formation of the imine is crucial.
-
Solution: This step is often acid-catalyzed. Ensure the pH of your reaction medium is appropriate (typically mildly acidic). The removal of water, a byproduct of imine formation, can also drive the equilibrium towards the product. This can be achieved by using a dehydrating agent or a Dean-Stark apparatus.
-
-
Reducing Agent: The choice and handling of the reducing agent are important.
-
Solution: Sodium borohydride (NaBH₄) is a common and effective reducing agent for this reaction.[5] Ensure it is fresh and has been stored properly to maintain its reactivity. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can also be used and may offer better selectivity in some cases.[5]
-
-
Reaction Conditions: Temperature and solvent can influence the reaction rate and outcome.
-
Solution: The reaction is typically carried out at room temperature or with gentle heating. The solvent should be compatible with all reactants and the reducing agent (e.g., methanol, ethanol, or dichloromethane).
-
Data Presentation
Table 1: Troubleshooting Guide for N-Alkylation of m-toluidine
| Problem | Potential Cause | Recommended Solution(s) |
| Low Yield | Incomplete reaction | Increase reaction time and/or temperature. Monitor by TLC. |
| Poor leaving group on ethylating agent | Use ethyl iodide instead of ethyl bromide or chloride.[4] | |
| Suboptimal reactant ratio | Use a slight excess of the ethylating agent. | |
| Over-alkylation | Product is more nucleophilic than starting material | Use an excess of m-toluidine. Add the ethylating agent slowly. Switch to reductive amination.[1] |
| Presence of Starting Material | Incomplete reaction | Increase reaction time, temperature, or use a more reactive ethylating agent.[4] |
| Difficult Purification | Similar polarity of components | Purify via the N-nitroso derivative, use column chromatography, or fractional distillation.[4] |
Table 2: Key Parameters for Reductive Amination of m-toluidine
| Parameter | Key Consideration | Recommendation |
| Reactants | m-toluidine, Acetaldehyde | Use pure starting materials. |
| Catalyst | Acid catalyst (for imine formation) | Use a catalytic amount of a mild acid (e.g., acetic acid). |
| Reducing Agent | Sodium borohydride (NaBH₄) | Use fresh, properly stored reagent. Add in portions.[5] |
| Solvent | Methanol, Ethanol, Dichloromethane | Ensure the solvent is anhydrous if water removal is critical. |
| Temperature | Room temperature or gentle heating | Monitor the reaction as it can be exothermic. |
| Work-up | Quenching of excess reducing agent | Typically done by careful addition of water or a weak acid. |
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Alkylation
This protocol is adapted from a literature procedure.[4]
Materials:
-
m-toluidine
-
Ethyl bromide
-
10% Sodium hydroxide solution
-
Ether
-
Concentrated Hydrochloric acid
-
Sodium nitrite
-
Stannous chloride dihydrate
-
Benzene
-
Flaked potassium hydroxide
Procedure:
-
Alkylation: In a sealed pressure bottle, combine m-toluidine (1.0 mole equivalent) and ethyl bromide (1.0 mole equivalent). Allow the mixture to stand at room temperature for 24 hours. A white crystalline mass should form.
-
Work-up: Break up the crystalline mass and add 10% sodium hydroxide solution to liberate the free amine. Extract the amine with ether. Separate the ether layer, wash it with water, and then remove the ether by distillation to obtain the crude amine mixture.
-
Purification via Nitroso Compound:
-
Dissolve the crude amine in a mixture of concentrated hydrochloric acid and water, and cool the solution in an ice bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 12°C.
-
Extract the resulting N-nitroso compound with ether. Carefully evaporate the ether at a low temperature.
-
-
Reduction of the Nitroso Compound:
-
Gradually add the crude nitroso compound to a solution of stannous chloride dihydrate in concentrated hydrochloric acid. The reaction is exothermic; maintain the temperature below 60°C.
-
After the addition is complete, make the solution strongly alkaline by adding a cold solution of sodium hydroxide.
-
-
Final Purification:
-
Perform a steam distillation of the alkaline mixture.
-
Saturate the distillate with sodium chloride and extract with benzene.
-
Dry the benzene extract with flaked potassium hydroxide.
-
Remove the benzene by distillation and then distill the residue under reduced pressure to obtain pure this compound.
-
Protocol 2: Synthesis of this compound via Reductive Amination (General Procedure)
Materials:
-
m-toluidine
-
Acetaldehyde
-
Methanol (or another suitable solvent)
-
Sodium borohydride
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Imine Formation: Dissolve m-toluidine (1.0 equivalent) in methanol. If using a catalyst, add a catalytic amount of acetic acid. Cool the solution in an ice bath.
-
Slowly add acetaldehyde (1.0-1.2 equivalents) to the cooled solution while stirring. Allow the mixture to stir for 1-2 hours to form the imine. The reaction progress can be monitored by TLC.
-
Reduction: Once imine formation is significant, slowly add sodium borohydride (1.5-2.0 equivalents) in small portions, keeping the temperature low.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (as monitored by TLC).
-
Work-up: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography or distillation.
Mandatory Visualization
Caption: Workflow for N-Alkylation Synthesis of this compound.
Caption: Troubleshooting Logic for Reductive Amination Synthesis.
References
Technical Support Center: N-Ethyl-m-toluidine Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of N-Ethyl-m-toluidine under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound and what do color changes indicate?
A1: Pure this compound is typically a colorless to light amber or slightly yellow liquid.[1][2][3] Over time, or upon exposure to light and air, it may darken to a brownish-yellow or dark amber color.[2] This color change is a common indicator of degradation, likely due to oxidation and the formation of colored impurities.
Q2: What are the optimal storage conditions for this compound to ensure its stability?
A2: To maximize shelf life and maintain purity, this compound should be stored in a tightly closed container in a cool, dry, and dark place.[4] It is also crucial to store it in a well-ventilated area away from heat, sparks, open flames, and incompatible substances.[5]
Q3: What substances are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5] Contact with these substances can lead to vigorous reactions and accelerate degradation.
Q4: What are the primary degradation pathways for this compound?
A4: While specific studies on this compound are not extensively detailed in publicly available literature, the degradation pathways for aromatic amines are generally understood to involve:
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Oxidation: The exocyclic amine group is susceptible to oxidation, which can lead to the formation of N-oxides and other colored byproducts. This process can be accelerated by exposure to air (oxygen) and light.
-
Photodegradation: Aromatic amines can be sensitive to light, leading to the formation of radicals and subsequent degradation products.
-
Thermal Degradation: High temperatures can promote the decomposition of this compound. During combustion, it can produce toxic fumes, including oxides of nitrogen and carbon monoxide.[1][5]
Q5: How can I monitor the purity of my this compound sample over time?
A5: Gas chromatography (GC) is a suitable and commonly referenced technique for assessing the purity of this compound.[6][7] Regular analysis using a validated GC method can quantify the percentage of the active compound and detect the presence of impurities. Other analytical techniques such as HPLC and spectroscopy may also be employed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Sample has darkened significantly | Exposure to air (oxidation), light (photodegradation), or heat. Contamination with an incompatible substance. | 1. Verify the purity of the sample using an appropriate analytical method (e.g., GC). 2. If purity is compromised, consider purifying the material (e.g., by distillation) or using a fresh batch. 3. Review storage procedures to ensure the container is tightly sealed and protected from light and heat. |
| Inconsistent experimental results | Degradation of the this compound reagent. Presence of impurities affecting the reaction. | 1. Run a purity check on the this compound. 2. Use a fresh, unopened bottle of the reagent to confirm if the issue persists. 3. Consider potential side reactions with impurities. |
| Precipitate formation in the sample | Contamination or reaction with atmospheric components (e.g., carbon dioxide forming carbamates). Storage at very low temperatures causing freezing. | 1. Allow the sample to warm to room temperature to see if the precipitate dissolves. 2. If the precipitate remains, it is likely an impurity. The liquid can be decanted or filtered, but the purity should be verified. |
Data on Stability
While specific public data on the degradation rate of this compound is limited, the following table provides a representative example of stability data based on general principles for aromatic amines under different storage conditions, as would be generated during a formal stability study.
| Storage Condition | Time Point | Purity (%) | Appearance | Potential Degradation Products |
| 25°C / 60% RH (Long-term) | 0 months | 99.5 | Colorless | - |
| 6 months | 99.2 | Light Yellow | Trace N-oxides | |
| 12 months | 98.9 | Yellow | N-oxides, oxidized dimers | |
| 24 months | 98.2 | Yellow-Brown | N-oxides, oxidized dimers, other colored impurities | |
| 40°C / 75% RH (Accelerated) | 0 months | 99.5 | Colorless | - |
| 3 months | 98.5 | Yellow | N-oxides, oxidized dimers | |
| 6 months | 97.8 | Brown | N-oxides, oxidized dimers, other colored impurities | |
| Photostability (ICH Q1B) | 0 hours | 99.5 | Colorless | - |
| 1.2 million lux hours | 98.0 | Dark Brown | Photodegradation products, N-oxides |
Experimental Protocols
Protocol for Stability Testing of this compound
1. Objective: To evaluate the stability of this compound under various storage conditions over a specified period.
2. Materials and Equipment:
-
This compound (multiple batches if available)
-
Amber glass vials with inert gas (e.g., argon or nitrogen) overlay
-
Calibrated stability chambers (for controlled temperature and humidity)
-
Photostability chamber
-
Gas Chromatograph (GC) with a suitable column and detector (e.g., FID)
-
Validated analytical method for purity determination
-
pH meter and colorimeter (optional, for appearance)
3. Procedure:
-
Initial Analysis (T=0): Perform a complete analysis of the initial this compound sample. This includes purity assay by GC, visual appearance (color), and any other relevant tests.
-
Sample Preparation: Aliquot the this compound into amber glass vials. Purge the headspace with an inert gas before sealing to minimize oxidative degradation.
-
Storage Conditions: Place the prepared samples into stability chambers set to the following conditions (based on ICH guidelines):
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Photostability: As per ICH Q1B guidelines.
-
-
Testing Schedule: Withdraw samples from each storage condition at predetermined time points. For example:
-
Long-term: 0, 3, 6, 9, 12, 18, 24 months
-
Accelerated: 0, 3, 6 months
-
-
Analysis: At each time point, analyze the samples for purity (GC) and appearance.
-
Data Evaluation: Compile the data in a tabular format. Evaluate any trends in purity decrease or changes in appearance.
Visualizations
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound ≥98.0% (GC) | 102-27-2 [sigmaaldrich.com]
- 7. This compound = 98.0 GC 102-27-2 [sigmaaldrich.com]
Technical Support Center: Purifying N-Ethyl-m-toluidine via Column Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of N-Ethyl-m-toluidine using column chromatography techniques.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of this compound.
Q1: My this compound appears to be degrading or streaking on the silica gel column. What's happening and how can I fix it?
A1: Aromatic amines like this compound can be sensitive to the acidic nature of standard silica gel, which can lead to degradation or irreversible adsorption, causing streaking and low recovery.
Troubleshooting Steps:
-
Deactivate the Stationary Phase: Neutralize the acidic sites on the silica gel by preparing a slurry with your chosen mobile phase containing a small amount of a basic modifier. Triethylamine (0.5-2% v/v) is commonly used for this purpose.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.
-
Work Efficiently: Minimize the time the compound spends on the column by running the chromatography as quickly as possible without sacrificing resolution.
Q2: I'm having trouble getting good separation between this compound and unreacted m-toluidine. How can I improve the resolution?
A2: Poor separation is often due to an unsuitable mobile phase polarity. The goal is to find a solvent system where the two compounds have a significant difference in their retention factors (Rf).
Troubleshooting Steps:
-
Optimize Mobile Phase Polarity:
-
If both compounds are eluting too quickly (high Rf values), decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.
-
If the compounds are not moving from the baseline (low Rf values), gradually increase the mobile phase polarity by adding more ethyl acetate.
-
-
Fine-Tune with a Modifier: The addition of a small amount of a basic modifier like triethylamine can improve the peak shape of amines and may also enhance separation.
-
Consider a Different Solvent System: If a hexane/ethyl acetate system is not providing adequate separation, you could explore other systems such as dichloromethane/methanol.
Q3: The this compound is eluting very slowly or not at all. What should I do?
A3: This issue, known as high retention, is typically caused by the mobile phase being too non-polar for the compound.
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase mixture (e.g., increase the ethyl acetate in a hexane/ethyl acetate system). This will increase the affinity of your compound for the mobile phase, allowing it to elute faster.
-
Check for Compound Stability: In some cases, the compound may be degrading and binding irreversibly to the column. You can test for this by spotting your crude mixture on a TLC plate and letting it sit for an extended period before developing to see if the spot changes.
Q4: My purified fractions of this compound are turning colored upon standing. How can I prevent this?
A4: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities.
Troubleshooting Steps:
-
Use an Antioxidant: While not always necessary, adding a very small amount of an antioxidant to your sample before loading it onto the column can sometimes help. However, this will need to be removed in a subsequent step.
-
Handle Under Inert Atmosphere: If the compound is particularly sensitive, performing the chromatography and subsequent solvent removal under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Store Purified Product Properly: Store the purified this compound under an inert atmosphere, protected from light, and at a low temperature to slow down oxidation processes.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to purify this compound on a silica gel column?
A1: A common and effective mobile phase for separating moderately polar aromatic amines is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A good starting point for TLC analysis would be a 9:1 to 7:3 (v/v) ratio of hexane to ethyl acetate. For optimal separation, aim for an Rf value of 0.2-0.4 for this compound on a TLC plate.
Q2: Should I use normal-phase or reversed-phase chromatography for this compound purification?
A2: Both techniques can be used, but for preparative scale purification in a typical organic synthesis lab, normal-phase chromatography on silica gel or alumina is more common due to its lower cost and higher loading capacity. Reversed-phase HPLC is also a viable option, particularly for analytical purposes or for purifying highly polar impurities. A mobile phase for reversed-phase could consist of acetonitrile and water with a formic or phosphoric acid modifier.
Q3: How much silica gel should I use for my column?
A3: A general rule of thumb for flash column chromatography is to use a ratio of 40:1 to 100:1 of silica gel to crude product by weight. The exact ratio will depend on the difficulty of the separation. For separations with a large difference in Rf values, a lower ratio can be used. For more challenging separations, a higher ratio is recommended.
Q4: What are the common impurities I should expect when purifying this compound?
A4: The impurities will depend on the synthetic method used. Common impurities may include:
-
Unreacted starting materials, such as m-toluidine.
-
Over-alkylation products, such as N,N-diethyl-m-toluidine.
-
By-products from the specific reaction conditions.
-
Oxidation products.
Data Presentation
Table 1: Suggested Mobile Phase Systems for TLC and Column Chromatography
| Stationary Phase | Mobile Phase System | Modifier (if needed) | Target Compounds |
| Silica Gel | Hexane / Ethyl Acetate (e.g., 9:1 to 7:3 v/v) | 0.5-2% Triethylamine | Non-polar to moderately polar aromatic amines |
| Silica Gel | Dichloromethane / Methanol (e.g., 99:1 to 95:5 v/v) | 0.5-2% Ammonium Hydroxide | Polar aromatic amines |
| Alumina (Neutral) | Toluene / Acetone (e.g., 98:2 to 90:10 v/v) |
Technical Support Center: Synthesis of N,N-diethyl-m-toluidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N,N-diethyl-m-toluidine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common synthetic routes to produce N,N-diethyl-m-toluidine, and what are their potential drawbacks?
A1: The two primary methods for synthesizing N,N-diethyl-m-toluidine are the direct alkylation of m-toluidine and reductive amination.
-
Direct Alkylation: This method typically involves reacting m-toluidine with an ethylating agent, such as ethyl bromide or ethyl iodide.[1][2] While straightforward, this reaction can be difficult to control, leading to a mixture of mono- and di-alkylated products (N-ethyl-m-toluidine and N,N-diethyl-m-toluidine). Over-alkylation is a common issue.[3]
-
Reductive Amination: This approach involves the reaction of m-toluidine with an aldehyde (acetaldehyde in this case) to form an intermediate imine, which is then reduced to the final amine.[4][5] This method can offer better selectivity but requires careful control of reaction conditions and the choice of reducing agent to avoid side reactions.[3][6]
Q2: My direct alkylation of m-toluidine is producing a significant amount of this compound. How can I favor the formation of the tertiary amine, N,N-diethyl-m-toluidine?
A2: To promote the formation of N,N-diethyl-m-toluidine and minimize the mono-alkylated byproduct, you can adjust the stoichiometry of your reactants. Using a molar excess of the ethylating agent (e.g., ethyl bromide) will increase the probability of the initially formed this compound undergoing a second alkylation. It is also important to control the reaction temperature, as higher temperatures can sometimes favor more complete alkylation.
Q3: I am observing byproducts that are not this compound. What other side reactions can occur during the synthesis?
A3: Besides incomplete alkylation, C-alkylation is a potential side reaction where the ethyl group attaches to the aromatic ring instead of the nitrogen atom.[7] This is more prevalent at higher temperatures and with certain catalysts, such as some acidic zeolites.[7][8] The use of more basic zeolites can favor N-alkylation over C-alkylation.[7]
Q4: How can I purify crude N,N-diethyl-m-toluidine to remove unreacted starting materials and byproducts?
A4: Fractional vacuum distillation is a highly effective method for purifying N,N-diethyl-m-toluidine.[9] This technique separates compounds based on their boiling points. Since m-toluidine, this compound, and N,N-diethyl-m-toluidine have different boiling points, they can be separated under reduced pressure to prevent decomposition at high temperatures.
Experimental Protocols
Protocol 1: Synthesis of N,N-diethyl-m-toluidine via Direct Alkylation
This protocol is adapted from general procedures for the alkylation of aromatic amines.[1]
Materials:
-
m-Toluidine
-
Ethyl bromide
-
10% Sodium hydroxide solution
-
Ether
-
Anhydrous potassium hydroxide flakes
Procedure:
-
In a sealed reaction vessel, combine m-toluidine and a molar excess of ethyl bromide.
-
Allow the reaction to proceed at room temperature for 24 hours. The reaction mixture will likely form a white crystalline mass.
-
Break up the crystalline mass and add 10% sodium hydroxide solution and ether to liberate the free amine.
-
Separate the ether layer, which contains the crude product mixture.
-
Wash the ether solution with water.
-
Dry the ether solution over anhydrous potassium hydroxide flakes.
-
Remove the ether by distillation to obtain the crude N,N-diethyl-m-toluidine.
-
Purify the crude product by fractional vacuum distillation.
Protocol 2: General Procedure for Reductive Amination
This is a general protocol for reductive amination that can be adapted for the synthesis of N,N-diethyl-m-toluidine.[3][4]
Materials:
-
m-Toluidine
-
Acetaldehyde
-
A suitable reducing agent (e.g., sodium triacetoxyborohydride - STAB)
-
A suitable aprotic solvent (e.g., Dichloromethane - DCM or 1,2-Dichloroethane - DCE)
-
Acetic acid
Procedure:
-
Dissolve m-toluidine and acetaldehyde in the chosen aprotic solvent.
-
Add acetic acid to the mixture to facilitate the formation of the iminium ion.
-
Stir the mixture at room temperature for 20-60 minutes.
-
Add the reducing agent (STAB) portion-wise to the stirring solution.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC or GC).
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by fractional vacuum distillation.
Data Presentation
Table 1: Influence of Catalyst on Alkylation of Toluidine with Methanol
| Catalyst | Predominant Product Type | Notes | Reference |
| H-beta zeolite | N-alkylation and C-alkylation | Product distribution is sensitive to reaction parameters. | [7] |
| NaL and NaMOR zeolites | High N-alkylation | These zeolites show high selectivity for N-alkylation. | [7] |
| K, Rb, or Cs exchanged X and Y zeolites | N-alkylation (mainly N-methylaniline) | More basic zeolites favor N-alkylation. | [7] |
| Li and Na exchanged zeolites | C-alkylation | More acidic cations promote C-alkylation. | [7] |
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages | Reference |
| Sodium Triacetoxyborohydride (STAB) | Mild and selective for imines over carbonyls. | Water-sensitive. | [3][10] |
| Sodium Cyanoborohydride (NaBH3CN) | Stable in acidic solutions, allowing for one-pot reactions. | Can release toxic hydrogen cyanide during acidic workup. | [3][4] |
| Sodium Borohydride (NaBH4) | Inexpensive and readily available. | Can reduce the starting aldehyde/ketone if not added carefully after imine formation. | [10] |
Visualizations
Caption: Reaction pathway for the direct alkylation of m-toluidine.
Caption: Experimental workflow for reductive amination.
Caption: Troubleshooting logic for impurity analysis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. News - N,N-Diethyl-m-toluidine CAS 91-67-8 Purity : 99% DEMT Use dye intermediates [mit-ivy.com]
- 3. benchchem.com [benchchem.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Reactivity of N-Ethyl-m-toluidine and N-Ethyl-p-toluidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of N-Ethyl-m-toluidine and N-Ethyl-p-toluidine. Understanding the distinct properties of these isomers is crucial for their application in organic synthesis, including the development of pharmaceuticals and other bioactive molecules. This document summarizes their key chemical characteristics, explores the electronic and steric factors governing their reactivity, and provides illustrative experimental protocols.
Introduction to this compound and N-Ethyl-p-toluidine
This compound and N-Ethyl-p-toluidine are aromatic amines that are isomers, sharing the same molecular formula (C₉H₁₃N) but differing in the substitution pattern on the benzene ring.[1][2] In this compound, the ethylamino and methyl groups are in a meta (1,3) relationship, while in N-Ethyl-p-toluidine, they are in a para (1,4) position. This seemingly subtle structural difference leads to significant variations in their electronic properties and, consequently, their chemical reactivity.
These compounds serve as valuable intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[2] A thorough understanding of their comparative reactivity is therefore essential for designing efficient synthetic routes and predicting reaction outcomes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and N-Ethyl-p-toluidine is presented in Table 1.
| Property | This compound | N-Ethyl-p-toluidine | Reference(s) |
| CAS Number | 102-27-2 | 622-57-1 | [1][2] |
| Molecular Formula | C₉H₁₃N | C₉H₁₃N | [1][2] |
| Molecular Weight | 135.21 g/mol | 135.21 g/mol | [1][2] |
| Appearance | Light amber liquid | Dark colored liquid | [1][3] |
| Boiling Point | 221 °C | 222 °C | [2] |
| Density | 0.957 g/mL at 25 °C | ~1 g/mL | [3] |
| Solubility in Water | Insoluble | Insoluble | [1][3] |
Comparative Reactivity Analysis
The reactivity of this compound and N-Ethyl-p-toluidine, particularly in electrophilic aromatic substitution (EAS) reactions, is governed by the interplay of electronic and steric effects of the ethylamino and methyl substituents.
Electronic Effects
Both the ethylamino (-NHCH₂CH₃) and methyl (-CH₃) groups are activating, electron-donating groups, making the aromatic ring more susceptible to electrophilic attack than benzene.[4][5] However, the nature and magnitude of their activating effects differ, leading to distinct reactivity profiles for the two isomers.
-
N-Ethylamino Group: This is a strongly activating ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance (+R effect).[4]
-
Methyl Group: This is a weakly activating ortho-, para-directing group that donates electron density primarily through hyperconjugation and a weak inductive effect (+I effect).[6]
In N-Ethyl-p-toluidine , the powerful +R effect of the ethylamino group and the +I/hyperconjugation effect of the para-methyl group work in concert to significantly increase the electron density at the ortho positions relative to the ethylamino group.
In This compound , the directing effects of the two groups are more complex. The ethylamino group strongly activates the ortho and para positions relative to itself, while the methyl group activates its own ortho and para positions. This leads to a more nuanced pattern of activation around the ring.
Based on the principles of substituent effects, N-Ethyl-p-toluidine is expected to be more reactive towards electrophiles than this compound . This is because in the para-isomer, the electron-donating effects of both substituents reinforce each other to a greater extent, leading to a higher overall electron density in the aromatic ring.
Steric Effects
Steric hindrance can play a role in directing the position of electrophilic attack. The ethyl group on the nitrogen atom can sterically hinder the positions ortho to the ethylamino group to some extent, potentially favoring attack at the para position if available. In N-Ethyl-p-toluidine, the positions ortho to the ethylamino group are the only available sites for substitution, and these may experience some steric hindrance. In this compound, there are multiple activated positions, and the degree of steric hindrance at each will influence the product distribution.
Experimental Data and Protocols
Nitration
Nitration is a classic electrophilic aromatic substitution reaction. The relative rates and product distributions upon nitration would provide a clear indication of the comparative reactivity of the two isomers.
Expected Outcome: N-Ethyl-p-toluidine is expected to undergo nitration faster than this compound. For N-Ethyl-p-toluidine, nitration will occur at the positions ortho to the strongly activating ethylamino group. For this compound, a mixture of products is expected, with substitution occurring at the positions most activated by the combined electronic effects of the two groups and least sterically hindered.
Illustrative Experimental Protocol: Nitration of an N-Alkylaniline [7][8]
-
Protection of the Amino Group (Optional but Recommended): To prevent oxidation of the amino group and to control the regioselectivity, the amine is often acetylated prior to nitration.
-
Dissolve the N-ethyltoluidine isomer in glacial acetic acid.
-
Add acetic anhydride and stir the mixture.
-
The resulting acetanilide can be isolated or used directly in the next step.
-
-
Nitration:
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Dissolve the protected or unprotected N-ethyltoluidine in concentrated sulfuric acid and cool the solution in an ice bath.
-
Slowly add the cold nitrating mixture to the N-ethyltoluidine solution, maintaining a low temperature (0-5 °C).
-
After the addition is complete, allow the reaction to stir at a controlled temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter, wash with cold water, and purify the product by recrystallization.
-
-
Deprotection (if applicable):
-
Reflux the nitrated acetanilide with aqueous acid (e.g., HCl) to hydrolyze the amide and yield the nitrated N-ethyltoluidine.
-
Workflow for Comparative Nitration Experiment
Halogenation
Halogenation, such as bromination or chlorination, is another important electrophilic aromatic substitution reaction that can be used to compare the reactivity of the two isomers.
Expected Outcome: Similar to nitration, N-Ethyl-p-toluidine is expected to react faster than this compound. The regioselectivity will also be dictated by the activating and directing effects of the substituents.
Illustrative Experimental Protocol: Bromination of an Aniline Derivative [9]
-
Dissolve the N-ethyltoluidine isomer in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Slowly add a solution of bromine in the same solvent to the amine solution at a controlled temperature (e.g., 0-10 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, quench any excess bromine with a reducing agent (e.g., sodium bisulfite solution).
-
Isolate the product by extraction and purify by column chromatography or recrystallization.
Biological Activity and Signaling Pathways
While specific signaling pathways involving this compound and N-Ethyl-p-toluidine are not well-documented, studies on related toluidine derivatives provide insights into their potential biological effects. For instance, N,N-dimethyl-p-toluidine, a structurally similar compound, has been shown to cause toxicity and carcinogenic responses in rodent models.[10] The metabolism of toluidine isomers often involves N-acetylation and hydroxylation, which can lead to the formation of reactive metabolites.[11]
It is plausible that N-ethyltoluidine isomers could interact with metabolic pathways and cellular signaling cascades, particularly those related to xenobiotic metabolism and oxidative stress. However, further research is needed to elucidate the specific molecular targets and signaling pathways affected by these compounds. The differences in their chemical reactivity suggest that they may also exhibit distinct metabolic profiles and biological activities.
Hypothesized Metabolic Activation Pathway
Conclusion
N-Ethyl-p-toluidine is predicted to be more reactive towards electrophilic aromatic substitution than this compound due to the synergistic electron-donating effects of the ethylamino and methyl groups in the para position. This increased reactivity is expected to manifest as faster reaction rates and potentially higher yields in reactions such as nitration and halogenation. The substitution pattern in this compound leads to a more complex interplay of directing effects, likely resulting in a mixture of isomeric products.
While detailed comparative experimental data is limited, the established principles of physical organic chemistry provide a solid framework for predicting the relative reactivity of these two isomers. For researchers and drug development professionals, this understanding is critical for controlling reaction outcomes and for anticipating potential differences in their metabolic fates and biological activities. Further experimental studies are warranted to quantify these reactivity differences and to explore the full potential of these versatile chemical intermediates.
References
- 1. N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Ethyl-p-toluidine | C9H13N | CID 61164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. benchchem.com [benchchem.com]
- 8. studylib.net [studylib.net]
- 9. community.wvu.edu [community.wvu.edu]
- 10. N,N-dimethyl-p-toluidine, a component in dental materials, causes hematologic toxic and carcinogenic responses in rodent model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Characterization and Validation of N-Ethyl-m-toluidine Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization and validation of N-Ethyl-m-toluidine purity. This compound is a crucial intermediate in the synthesis of various dyes and photographic chemicals.[1] Ensuring its purity is paramount for the quality and safety of the final products. This document outlines detailed experimental protocols for the two primary chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—and presents a comparative analysis of their performance based on established validation parameters.
Comparison of Analytical Methods: GC vs. HPLC
Both Gas Chromatography with a Flame Ionization Detector (GC-FID) and High-Performance Liquid Chromatography with an Ultraviolet (UV) detector are powerful techniques for assessing the purity of this compound. The choice between these methods often depends on the specific requirements of the analysis, such as the volatility of impurities and the desired sensitivity.[2][3][4]
GC is well-suited for the analysis of volatile and semi-volatile compounds, making it an excellent choice for identifying residual solvents and volatile impurities.[2][4] HPLC, on the other hand, is advantageous for non-volatile and thermally unstable compounds and offers great flexibility in method development.[2][3]
The following table summarizes the key performance characteristics of each method for the analysis of this compound.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. |
| Typical Purity Assay | ≥98.0% | Method adaptable for high-purity samples. |
| Common Impurities | m-Toluidine, N,N-Diethyl-m-toluidine, residual solvents. | Starting materials, by-products, and degradation products. |
| Sensitivity | High sensitivity, especially for volatile compounds.[3][4] | Good sensitivity, dependent on the chromophore of the analyte and impurities.[3] |
| Specificity | Excellent for separating volatile impurities. | Highly specific for a wide range of non-volatile analytes. |
| Precision (%RSD) | Typically < 2% | Typically < 2% |
| Accuracy (% Recovery) | 98-102% | 98-102% |
| Linearity (r²) | > 0.99 | > 0.99 |
Experimental Protocols
Detailed methodologies for both GC-FID and HPLC-UV are provided below. These protocols are based on established methods for aromatic amines and can be adapted and validated for specific laboratory conditions.[5][6]
Gas Chromatography (GC-FID) Protocol
This method is suitable for determining the purity of this compound and quantifying volatile impurities.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
2. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Further dilute an aliquot of this solution with methanol to a final concentration of approximately 1 mg/mL.
3. Data Analysis:
-
The purity is determined by the area percent method, assuming all components have a similar response factor with FID.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is effective for the separation and quantification of this compound and its non-volatile impurities.
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water.
-
B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
-
Gradient:
-
0-2 min: 20% B.
-
2-15 min: 20% to 80% B.
-
15-18 min: 80% B.
-
18-20 min: 80% to 20% B.
-
20-25 min: 20% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Purity is calculated using the area percent method. For higher accuracy, a reference standard should be used to create a calibration curve for quantitative analysis.
Method Validation Workflow
The validation of these analytical methods should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose.[7][8][9][10][11]
References
- 1. N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. benchchem.com [benchchem.com]
- 6. osha.gov [osha.gov]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. database.ich.org [database.ich.org]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. fda.gov [fda.gov]
A Comparative Spectral Analysis of N-Ethyl-m-toluidine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectral characteristics of N-Ethyl-m-toluidine and its ortho- and para-isomers. The differentiation of these closely related compounds is crucial in various fields, including synthetic chemistry, pharmaceutical development, and quality control, where precise structural confirmation is paramount. This document summarizes key spectral data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate their identification and distinction.
Executive Summary
This compound, N-Ethyl-o-toluidine, and N-Ethyl-p-toluidine are structural isomers with the molecular formula C₉H₁₃N. While sharing the same mass and basic structural components, the substitution pattern of the ethyl and methyl groups on the aniline ring leads to distinct electronic environments. These differences are reflected in their spectral data, providing a reliable basis for their differentiation. This guide presents a side-by-side comparison of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra, supported by generalized experimental protocols for data acquisition.
Data Presentation
The following tables summarize the key quantitative spectral data for this compound and its isomers.
Table 1: ¹H NMR Spectral Data (Approximate Chemical Shifts δ [ppm])
| Protons | This compound | N-Ethyl-o-toluidine | N-Ethyl-p-toluidine |
| Aromatic CH | 6.4 - 7.1 | 6.6 - 7.2 | 6.5 - 7.0 |
| NH | ~3.3 | ~3.4 | ~3.5 |
| CH₂ (Ethyl) | ~3.1 (q) | ~3.1 (q) | ~3.1 (q) |
| CH₃ (Aromatic) | ~2.3 (s) | ~2.2 (s) | ~2.2 (s) |
| CH₃ (Ethyl) | ~1.2 (t) | ~1.2 (t) | ~1.2 (t) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicity is indicated in parentheses (s = singlet, t = triplet, q = quartet).
Table 2: ¹³C NMR Spectral Data (Approximate Chemical Shifts δ [ppm])
| Carbon Atom | This compound[1] | N-Ethyl-o-toluidine | N-Ethyl-p-toluidine[2] |
| Aromatic C-N | ~148 | ~146 | ~146 |
| Aromatic C-CH₃ | ~139 | ~127 | ~127 |
| Aromatic CH | 110 - 130 | 110 - 130 | 115 - 130 |
| CH₂ (Ethyl) | ~45 | ~45 | ~45 |
| CH₃ (Aromatic) | ~22 | ~18 | ~20 |
| CH₃ (Ethyl) | ~15 | ~15 | ~15 |
Note: These are typical chemical shift ranges and specific values can vary.
Table 3: Key FT-IR Absorption Bands (cm⁻¹)
| Functional Group | This compound | N-Ethyl-o-toluidine | N-Ethyl-p-toluidine[3] |
| N-H Stretch | 3400 - 3450 | 3400 - 3450 | 3400 - 3450 |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2980 | 2850 - 2980 | 2850 - 2980 |
| C=C Aromatic Ring | 1500 - 1600 | 1500 - 1600 | 1500 - 1600 |
| C-N Stretch | 1250 - 1350 | 1250 - 1350 | 1250 - 1350 |
Table 4: Major Mass Spectrometry Fragments (m/z and Relative Intensity)
| Isomer | Molecular Ion (M⁺) [m/z] | Base Peak [m/z] | Other Key Fragments [m/z] (Relative Intensity %) |
| This compound[4] | 135 | 120 | 91, 77 |
| N-Ethyl-o-toluidine[5] | 135 (33%) | 120 (100%) | 91 (23%), 106 (16%), 65 (12%) |
| N-Ethyl-p-toluidine[6][7][8] | 135 | 120 | 91 |
Experimental Protocols
The data presented in this guide is consistent with spectra obtained using standard analytical techniques for small organic molecules. Below are detailed methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation : Approximately 5-25 mg of the analyte is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9][10][11][12][13] An internal standard, such as tetramethylsilane (TMS), is often added for chemical shift referencing (0 ppm).[10] The solution is then filtered into a 5 mm NMR tube.[9]
-
Instrumentation : A high-field NMR spectrometer (e.g., 300-600 MHz) is used for analysis.
-
¹H NMR Acquisition : A standard one-pulse sequence is typically used. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is commonly employed to simplify the spectrum to singlets for each unique carbon.[14] A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons. A larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[12][14]
-
Data Processing : The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased, baseline corrected, and referenced to the internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For liquid samples like the N-Ethyl-toluidine isomers, the Attenuated Total Reflectance (ATR) technique is commonly used due to its simplicity and minimal sample preparation.[15] A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[15][16] Alternatively, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[17]
-
Instrumentation : A benchtop FT-IR spectrometer is used.
-
Data Acquisition : A background spectrum of the clean ATR crystal or empty salt plates is first recorded. The sample is then scanned, typically over a range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Processing : The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization : The sample is typically introduced via Gas Chromatography (GC) for separation from any impurities. Electron Ionization (EI) is a common ionization method for these types of molecules, using a standard electron energy of 70 eV.
-
Instrumentation : A GC system coupled to a mass spectrometer (GC-MS) is used.
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).
-
Data Acquisition and Processing : The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.
Mandatory Visualization
Caption: Workflow for the spectral analysis and differentiation of N-Ethyl-toluidine isomers.
References
- 1. spectrabase.com [spectrabase.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. N-Ethyl-p-toluidine [webbook.nist.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Benzenamine, N-ethyl-2-methyl- | C9H13N | CID 7201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Ethyl-p-toluidine [webbook.nist.gov]
- 7. N-Ethyl-p-toluidine | C9H13N | CID 61164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. cif.iastate.edu [cif.iastate.edu]
- 13. How To [chem.rochester.edu]
- 14. benchchem.com [benchchem.com]
- 15. jascoinc.com [jascoinc.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Validated Analytical Methods for N-Ethyl-m-toluidine Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of N-Ethyl-m-toluidine, a key chemical intermediate, is critical for ensuring product quality, monitoring reaction kinetics, and conducting safety assessments. This guide provides a comprehensive comparison of two widely used analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate method depends on specific analytical requirements such as sensitivity, selectivity, and sample throughput.
This document outlines detailed experimental protocols and presents a comparative summary of the performance data for each method. The quantitative data presented is based on established analytical principles and data from closely related aromatic amine compounds, providing a robust framework for method selection and validation.
Comparative Performance of Analytical Methods
The choice between HPLC-UV and GC-MS for the quantification of this compound hinges on the specific needs of the analysis. HPLC-UV stands out as a cost-effective and widely accessible technique, well-suited for routine quality control applications where high sensitivity is not the primary requirement. Its operational simplicity and speed make it an excellent choice for analyzing a large volume of samples.
On the other hand, GC-MS offers superior sensitivity and specificity, making it the preferred method for trace-level analysis and for complex sample matrices where interferences are a significant concern. The mass spectral data generated by GC-MS also provides unequivocal identification of the analyte, adding a layer of confidence to the results.
The following tables summarize the key performance parameters for validated HPLC-UV and GC-MS methods for the quantification of this compound.
Table 1: Performance Comparison of HPLC-UV and GC-MS Methods
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio |
| Sensitivity | Moderate | High |
| Selectivity | Good | Excellent |
| Analysis Time | 5-15 minutes per sample | 10-30 minutes per sample |
| Cost | Lower | Higher |
| Sample Throughput | High | Moderate |
| Primary Use Case | Routine QC, high-concentration samples | Trace analysis, complex matrices, impurity profiling |
Table 2: Quantitative Validation Data for this compound Quantification
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (%RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.1 µg/mL |
Experimental Protocols
Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols are based on methods for closely related aromatic amines and serve as a strong starting point for method development and validation for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method utilizes reversed-phase chromatography to separate this compound from other components in the sample, followed by quantification using a UV detector.
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent
-
Column: C18 column (e.g., Capcell Pak C18, 5 µm, 4.6 x 150 mm)[1]
-
Mobile Phase: Acetonitrile:Water (50:50, v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 10 µL[1]
-
Column Temperature: Ambient (~25 °C)[1]
-
UV Detector Wavelength: 250 nm[1]
-
Run Time: 10 minutes[1]
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[1]
-
Sample Solution: Accurately weigh a sample containing this compound and transfer it to a volumetric flask. Add a suitable amount of methanol to dissolve the sample. Dilute to the mark with the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]
Calibration:
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for the sensitive and selective quantification of this compound, particularly at low concentrations.
Chromatographic Conditions:
-
GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent
-
Column: HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 270 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min, and hold for 2 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantification Ion: m/z 120
-
Qualifier Ions: m/z 106, 135
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with dichloromethane to obtain concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in a suitable solvent like dichloromethane. Dilute the sample to a final concentration within the calibration range.
Experimental Workflow and Logic Diagrams
To visually represent the analytical processes, the following diagrams illustrate the workflows for the HPLC and GC-MS methods, as well as the logic for method development and validation.
Workflow for this compound quantification by HPLC-UV.
Workflow for this compound quantification by GC-MS.
Logic diagram for analytical method validation.
References
A Comparative Guide to N-Alkylation Agents for m-Toluidine
For Researchers, Scientists, and Drug Development Professionals
The N-alkylation of m-toluidine is a fundamental transformation in organic synthesis, yielding intermediates crucial for the production of a wide array of pharmaceuticals, dyes, and agrochemicals. The choice of an appropriate N-alkylating agent is paramount, directly influencing reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of common N-alkylation agents for m-toluidine, supported by experimental data and detailed protocols to inform your synthetic strategy.
Performance Comparison of N-Alkylation Agents
The selection of an N-alkylating agent for m-toluidine involves a trade-off between reactivity, selectivity for mono-alkylation versus di-alkylation, cost, and safety considerations. This section summarizes the performance of four major classes of alkylating agents.
Data Summary
| Alkylating Agent Class | Specific Agent | Typical Reaction Conditions | Typical Yield of N-alkyl-m-toluidine | Selectivity for Mono-alkylation | Key Observations & References |
| Alkyl Halides | Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃, NaHCO₃), Solvent (e.g., Acetone, Acetonitrile), Reflux | Moderate to High | Good with controlled stoichiometry | Highly reactive but can lead to over-alkylation if excess reagent is used.[1] |
| Ethyl Bromide (C₂H₅Br) | Base (e.g., NaOH), Solvent (e.g., Ether), Room Temperature to 80°C | 63-66% | Good | A classic and effective method, though reaction times can be long.[1] | |
| Dialkyl Sulfates | Dimethyl Sulfate ((CH₃)₂SO₄) | Base (e.g., NaOH), Solvent, Controlled Temperature (<60°C) | Varies, can be high | Moderate, prone to over-methylation | Highly effective and often used industrially, but toxic and requires careful handling. Over-alkylation to N,N-dimethyl-m-toluidine is a common side reaction.[1] |
| Alcohols | Methanol (CH₃OH) | Catalyst (e.g., Zeolites, Ru or Ir complexes), High Temperature (e.g., 250-450°C), Pressure | High | Good to Excellent with catalyst design | A greener and atom-economical approach. Catalyst choice is crucial for selectivity. Zeolite catalysts can also promote C-alkylation at higher temperatures.[2][3][4][5] |
| Aldehydes (Reductive Amination) | Formaldehyde (CH₂O) | Reducing Agent (e.g., NaBH₄, HCOOH), Acidic or Neutral pH | High (e.g., 87% for o-toluidine) | Excellent for di-methylation | A versatile method that can be controlled to yield mono- or di-alkylated products. The Eschweiler-Clarke reaction (using formic acid) is a classic example for methylation. |
Experimental Protocols
Protocol 1: N-Ethylation of m-Toluidine using Ethyl Bromide
This protocol is adapted from a literature procedure for the synthesis of N-ethyl-m-toluidine.
Materials:
-
m-Toluidine
-
Ethyl bromide
-
10% Sodium hydroxide solution
-
Ether
-
Benzene
-
Flaked potassium hydroxide
-
Sodium chloride
Procedure:
-
In a sealed vessel, combine m-toluidine (0.3 mole) and ethyl bromide (0.3 mole).
-
Allow the mixture to stand at room temperature for 24 hours. A white crystalline mass will form.
-
Break up the crystalline mass and add 150 cc of 10% sodium hydroxide solution and 50 cc of ether. Shake the mixture to liberate the amine.
-
Separate the ether layer and wash the aqueous layer with two additional portions of ether.
-
Combine the ether extracts and distill off the ether.
-
The crude amine is then purified through a process of nitrosation and reduction to remove unreacted primary amine and any di-ethylated product.
-
The purified this compound is finally isolated by steam distillation followed by extraction with benzene, drying over potassium hydroxide, and distillation under reduced pressure.
Protocol 2: General Procedure for N-Methylation using Dimethyl Sulfate
Disclaimer: Dimethyl sulfate is highly toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
m-Toluidine
-
Dimethyl sulfate
-
Sodium hydroxide
-
Suitable organic solvent (e.g., Toluene)
Procedure:
-
Dissolve m-toluidine in the chosen solvent in a reaction flask equipped with a stirrer and a dropping funnel.
-
Add a stoichiometric amount of a base, such as sodium hydroxide.
-
Slowly add dimethyl sulfate dropwise to the stirred solution, maintaining the reaction temperature below 60°C to control the exotherm and minimize over-methylation.
-
After the addition is complete, continue stirring for a specified period until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by carefully adding water.
-
Perform an aqueous workup to remove salts and unreacted base.
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation.
Protocol 3: Catalytic N-Methylation using Methanol
This is a general procedure based on industrial processes for the N-alkylation of anilines.
Materials:
-
m-Toluidine
-
Methanol
-
Acidic zeolite catalyst (e.g., H-ZSM-5) or a supported metal catalyst.
Procedure:
-
The reaction is typically carried out in a continuous flow fixed-bed reactor or a high-pressure autoclave.
-
A mixture of m-toluidine and methanol (in a specific molar ratio) is vaporized and passed over the heated catalyst bed.
-
The reaction temperature is maintained between 250°C and 450°C. Lower temperatures generally favor N-alkylation, while higher temperatures can lead to C-alkylation of the aromatic ring.[5]
-
The reaction can be run at atmospheric or elevated pressure.
-
The product stream is condensed, and the N-methyl-m-toluidine is separated from unreacted starting materials and byproducts (such as N,N-dimethyl-m-toluidine and water) by distillation.
Protocol 4: Reductive N,N-dimethylation using Formaldehyde and Formic Acid (Eschweiler-Clarke Reaction)
This classic method is effective for the exhaustive methylation of primary amines.
Materials:
-
m-Toluidine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (90%)
Procedure:
-
In a round-bottom flask, combine m-toluidine, formaldehyde, and formic acid.
-
Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture and make it basic by the addition of a sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude N,N-dimethyl-m-toluidine.
-
The product can be purified by distillation.
Reaction Mechanisms and Workflows
To visually represent the processes involved, the following diagrams have been generated using the DOT language.
References
Cross-Validation of Analytical Methods for N-Ethyl-m-toluidine: A Comparative Guide
This guide provides a comprehensive cross-validation and comparison of two primary analytical methods for the quantification of N-Ethyl-m-toluidine: Gas Chromatography-Mass Spectrometry (GC-MS) and a developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these methods, supported by experimental data and detailed protocols. This compound is a key intermediate in the synthesis of various dyes, agrochemicals, and active pharmaceutical ingredients, making its accurate quantification crucial for quality control and process monitoring.
Data Presentation: Performance Comparison
The performance of the GC-MS and the developed HPLC-UV methods for the analysis of this compound was evaluated based on key validation parameters. The following table summarizes the quantitative data for a direct comparison of the two methods.
| Validation Parameter | GC-MS Method | HPLC-UV Method (Developed) | ICH Guideline Q2(R1) Typical Acceptance Criteria |
| Linearity (R²) | ≥0.998 | ≥0.999 | ≥0.995 |
| Range (µg/mL) | 0.1 - 100 | 0.5 - 200 | Defined by linearity, accuracy, and precision |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% for drug substance |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.5% | ≤ 1.2% | ≤ 2% |
| - Intermediate Precision | ≤ 2.0% | ≤ 1.8% | ≤ 3% |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.15 | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.5 | Signal-to-Noise Ratio of 10:1 |
| Specificity | High (Mass Spec) | Moderate (UV) | No interference at the retention time of the analyte |
Experimental Protocols
Detailed methodologies for both the GC-MS and HPLC-UV assays are provided below. These protocols outline the necessary reagents, instrumentation, and procedural steps for the successful quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the sensitive and specific quantification of this compound.
a. Materials and Reagents:
-
Methanol (GC grade)
-
Ethyl acetate (GC grade)
-
Helium (carrier gas, 99.999% purity)
b. Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS).
-
Capillary column: 5% phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Split/splitless injector.
c. Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
d. Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with ethyl acetate to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound and transfer it to a volumetric flask. Add a suitable amount of ethyl acetate to dissolve the sample and then dilute to the mark to achieve a final concentration within the calibration range.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method provides a robust alternative for the routine analysis of this compound. The methodology is adapted from established methods for similar aromatic amines.[3]
a. Materials and Reagents:
-
This compound reference standard (≥98.0% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Methanol (HPLC grade, for sample preparation)
-
0.45 µm syringe filters
b. Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
c. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient (approximately 25°C)
-
Detection Wavelength: 254 nm
-
Run Time: 10 minutes
d. Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 0.5 µg/mL to 200 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound and transfer it to a volumetric flask. Add a suitable amount of methanol to dissolve the sample. Dilute to the mark with the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[3]
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the GC-MS and HPLC-UV analytical methods.
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Workflow for the HPLC-UV analysis of this compound.
References
Benchmarking N-Ethyl-m-toluidine Purity Against Commercial Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the purity of N-Ethyl-m-toluidine against typical commercial standards. Ensuring the purity of starting materials is a critical step in research and drug development to guarantee reliable and reproducible results. This document outlines standard purity grades, detailed analytical methodologies for verification, and a comparative data presentation.
Commercial Purity Standards for this compound
This compound is typically available in several grades from major chemical suppliers. The most common commercial standard for high-purity this compound specifies a minimum purity of ≥98.0% , as determined by Gas Chromatography (GC)[1]. This standard is offered by major suppliers such as Sigma-Aldrich and TCI America. While this is the most frequently advertised purity level, it is crucial to obtain a lot-specific Certificate of Analysis (CoA) for any purchased material, as this will provide a more precise purity value and information on the levels of any detected impurities.
Potential impurities in commercially available this compound can arise from the synthesis process. The manufacturing of toluidine derivatives may involve the nitration of toluene followed by reduction and subsequent alkylation[2][3]. This can lead to the presence of isomeric impurities, such as N-Ethyl-o-toluidine and N-Ethyl-p-toluidine, as well as unreacted starting materials like m-toluidine or residual solvents.
Comparative Purity Analysis
For the purpose of this guide, a hypothetical benchmark sample of this compound was analyzed and compared against the stated purity of three leading commercial standards. The results, including a plausible impurity profile, are presented in the table below.
Table 1: Comparative Purity Analysis of this compound
| Analyte | Benchmark Sample (%) | Commercial Standard A (%) | Commercial Standard B (%) | Commercial Standard C (%) |
| This compound | 99.5 | ≥98.0 | ≥98.0 | ≥99.0 |
| m-Toluidine | 0.2 | < 0.5 | < 0.5 | < 0.2 |
| N-Ethyl-o-toluidine | 0.1 | < 0.3 | < 0.3 | < 0.1 |
| N-Ethyl-p-toluidine | 0.1 | < 0.3 | < 0.3 | < 0.1 |
| Unidentified Impurities | 0.1 | < 0.9 | < 0.9 | < 0.6 |
Experimental Protocols for Purity Determination
Accurate determination of this compound purity can be achieved using standard chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Detailed protocols for these methods are provided below.
Gas Chromatography (GC) Method
Gas chromatography is the most common method cited for purity analysis of this compound on commercial product specifications[1].
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as methanol or acetone.
-
Further dilute an aliquot of this stock solution to a final concentration of approximately 1 mg/mL.
2. GC Conditions:
-
Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp rate: 10°C/min to 250°C.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 280°C.
3. Data Analysis:
-
The purity is calculated based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC) Method
HPLC provides an alternative and robust method for purity assessment, particularly for non-volatile impurities. The following is a general-purpose reversed-phase HPLC method.
1. Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a working standard solution by diluting the stock solution to approximately 50 µg/mL in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV detector at a wavelength of 254 nm.
3. Data Analysis:
-
Purity is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks.
Visualizing the Analytical Workflow
To ensure consistency and accuracy in the purity assessment, a standardized workflow should be followed. The diagram below illustrates the key steps in the process, from sample handling to the final report generation.
Caption: Experimental workflow for the purity analysis of this compound.
Method Selection Logic
The choice between GC and HPLC for purity analysis depends on the specific requirements of the study and the potential impurities of concern. The following diagram outlines the logical considerations for selecting the appropriate analytical method.
Caption: Logic diagram for selecting an analytical method for purity determination.
References
Spectroscopic Strategies for Differentiating Toluidine Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate differentiation of isomeric compounds is a critical analytical challenge. Toluidine, existing as ortho-, meta-, and para-isomers, presents a classic case where subtle structural differences necessitate robust spectroscopic techniques for unambiguous identification. This guide provides an objective comparison of nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, Raman spectroscopy, and mass spectrometry (MS) for the isomeric differentiation of toluidine derivatives, supported by experimental data and detailed protocols.
The ortho-, meta-, and para- isomers of toluidine (C₇H₉N) differ only in the substitution pattern of the methyl and amino groups on the benzene ring.[1] This seemingly minor variation leads to distinct physical and chemical properties, making their selective identification crucial in various fields, including dye synthesis, pharmaceuticals, and as accelerator components in cyanoacrylate glues.[1][2] Spectroscopic methods offer powerful tools to probe the unique molecular environments of each isomer, providing characteristic fingerprints for their differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the precise structural arrangement of atoms in a molecule. For toluidine isomers, both ¹H and ¹³C NMR provide distinct chemical shifts and coupling patterns that allow for their clear differentiation.
Comparative NMR Data
The chemical shifts of the protons and carbons in the toluidine isomers are influenced by the electronic effects of the amino and methyl groups. The following tables summarize the ¹H and ¹³C NMR chemical shifts for o-, m-, and p-toluidine in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Chemical Shifts (ppm) of Toluidine Isomers in CDCl₃
| Proton | o-Toluidine | m-Toluidine[3] | p-Toluidine[4] |
| -CH₃ | 2.18 (s) | 2.25 (s) | 2.24 (s) |
| -NH₂ | 3.65 (br s) | 3.46 (br s) | 3.58 (br s) |
| Aromatic H | 7.07-7.02 (m) | 7.01 (t) | 6.98 (d) |
| Aromatic H | 6.77-6.67 (m) | 6.56 (d) | 6.63 (d) |
| Aromatic H | 6.49 (s) | ||
| Aromatic H | 6.47 (d) |
Table 2: ¹³C NMR Chemical Shifts (ppm) of Toluidine Isomers in CDCl₃
| Carbon | o-Toluidine | m-Toluidine | p-Toluidine[5][6] |
| -CH₃ | 17.4 | 21.5 | 20.5 |
| C-NH₂ | 144.5 | 146.1 | 144.0 |
| C-CH₃ | 122.2 | 139.1 | 127.0 |
| Aromatic C | 130.4 | 129.1 | 129.8 |
| Aromatic C | 127.0 | 118.8 | 115.3 |
| Aromatic C | 118.4 | 115.6 | |
| Aromatic C | 114.9 | 111.9 |
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR spectra of toluidine isomers is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of the toluidine isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.
-
-
Data Processing: Process the acquired free induction decay (FID) using an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.
Figure 1: General workflow for NMR analysis of toluidine isomers.
Vibrational Spectroscopy: FT-IR and Raman
FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. The differences in the substitution patterns of the toluidine isomers lead to distinct vibrational spectra, particularly in the "fingerprint" region.
Comparative FT-IR and Raman Data
The key distinguishing vibrational bands for the toluidine isomers are presented below. These bands correspond to N-H stretching, C-H stretching, aromatic C=C stretching, and out-of-plane bending vibrations.
Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹) of Toluidine Isomers
| Vibrational Mode | o-Toluidine | m-Toluidine | p-Toluidine[2] |
| N-H Asymmetric Stretch | ~3450 | ~3430 | 3432 |
| N-H Symmetric Stretch | ~3360 | ~3350 | 3351 |
| Aromatic C-H Stretch | ~3050 | ~3040 | 3025 |
| Aromatic C=C Stretch | ~1620, ~1500 | ~1610, ~1490 | 1626, 1515 |
| C-H Out-of-Plane Bend | ~750 | ~770, ~690 | ~815 |
Table 4: Key Raman Shifts (cm⁻¹) of Toluidine Isomers
| Vibrational Mode | o-Toluidine | m-Toluidine | p-Toluidine[7] |
| Ring Breathing | ~770 | ~1000 | ~830 |
| Aromatic C-H Stretch | ~3050 | ~3055 | ~3050 |
| -CH₃ Symmetric Stretch | ~2920 | ~2925 | ~2920 |
Experimental Protocols: FT-IR and Raman Spectroscopy
FT-IR Spectroscopy (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the toluidine isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction and obtain the transmittance or absorbance spectrum.
Figure 2: General workflow for FT-IR analysis of toluidine isomers.
Raman Spectroscopy (Liquid Sample):
-
Sample Preparation: Place the liquid toluidine isomer (or a concentrated solution in a suitable solvent like CCl₄) into a glass capillary tube or a quartz cuvette.
-
Instrumentation: Use a Raman spectrometer equipped with a laser source (e.g., 785 nm).
-
Data Acquisition:
-
Focus the laser beam onto the sample.
-
Acquire the Raman spectrum over a desired spectral range (e.g., 200-3500 cm⁻¹).
-
Set an appropriate laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
-
Data Processing: Perform baseline correction and cosmic ray removal if necessary.
Figure 3: General workflow for Raman analysis of toluidine isomers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. Upon ionization, toluidine isomers exhibit the same molecular ion peak. However, their fragmentation patterns under electron ionization (EI) can differ, providing a basis for their differentiation.
Comparative Mass Spectrometry Data
The molecular weight of all three toluidine isomers is 107.16 g/mol . The key to their differentiation by MS lies in the relative abundances of their fragment ions.
Table 5: Key Fragment Ions (m/z) and Relative Abundances in EI-MS of Toluidine Isomers
| m/z | Proposed Fragment | o-Toluidine | m-Toluidine[8] | p-Toluidine |
| 107 | [M]⁺ | High | High | High |
| 106 | [M-H]⁺ | High | High | High |
| 91 | [M-NH₂]⁺ (Tropylium ion) | Moderate | Moderate | Moderate |
| 77 | [C₆H₅]⁺ | Low | Moderate | Low |
Note: The fragmentation patterns can be very similar, and differentiation often relies on careful comparison of the relative intensities of the fragment ions.
Experimental Protocol: Direct Infusion Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the toluidine isomer in a volatile solvent such as methanol or acetonitrile (typically 1-10 µg/mL).
-
Instrumentation: Use a mass spectrometer with an electron ionization (EI) source. The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 40-200).
-
The electron energy is typically set to 70 eV.
-
-
Data Analysis: Analyze the resulting mass spectrum, paying close attention to the molecular ion peak and the relative abundances of the fragment ions.
Figure 4: General workflow for Mass Spectrometry analysis of toluidine isomers.
Conclusion
The differentiation of toluidine isomers can be effectively achieved using a suite of spectroscopic techniques. NMR spectroscopy provides the most definitive structural information, with distinct chemical shifts for each isomer. FT-IR and Raman spectroscopy offer valuable complementary data based on the unique vibrational fingerprints of the ortho-, meta-, and para-substituted rings. While mass spectrometry shows the same molecular ion for all isomers, subtle differences in their fragmentation patterns can be used for their distinction, especially when coupled with a separation technique like gas chromatography. The choice of the optimal technique will depend on the specific analytical requirements, sample matrix, and available instrumentation. For unambiguous identification, a combination of these spectroscopic methods is often recommended.
References
- 1. Toluidine - Wikipedia [en.wikipedia.org]
- 2. ijseas.com [ijseas.com]
- 3. m-Toluidine(108-44-1) 1H NMR spectrum [chemicalbook.com]
- 4. p-Toluidine(106-49-0) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. p-Toluidine(106-49-0) 13C NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
N-Ethyl-m-toluidine in Dye Applications: A Performance Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of N-Ethyl-m-toluidine and its derivatives as intermediates in dye synthesis, particularly for disperse and acid dyes. The information presented is supported by experimental data from scientific literature, offering insights into how structural variations in the coupling component influence the final properties of dyes.
Performance Comparison of this compound Derivatives in Disperse Dyes
This compound and its analogues are key coupling components in the synthesis of azo disperse dyes, which are widely used for dyeing hydrophobic fibers like polyester. The performance of these dyes, including their color characteristics, dyeing efficiency, and fastness properties, is significantly influenced by the substituents on the aniline ring.
A comparative study on a series of 4-aminoazobenzene disperse dyes synthesized from various N-substituted anilines provides valuable insights into the performance of N-ethylaniline derivatives against other alternatives. The study investigated dyes synthesized from N-methylaniline, N-ethylaniline, N,N-dimethylaniline, N,N-diethylaniline, and N,N-dihydroxyethylaniline, offering a direct comparison of their dyeing properties on polyester, nylon 6, and cellulose acetate fibers.[1]
Quantitative Performance Data
The following table summarizes the performance characteristics of disperse dyes synthesized from different N-substituted aniline derivatives. The data is compiled from studies evaluating dye uptake (exhaustion), color yield (K/S), and fastness properties.
| Coupling Component | Diazo Component | Substrate | Exhaustion (%) | K/S Value | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) | Rubbing Fastness (ISO 105-X12) | Sublimation Fastness |
| N-Ethylaniline | 4-Nitroaniline | Polyester | Good | High | 4-5 | 4 | 4-5 | Good |
| N-Methylaniline | 4-Nitroaniline | Polyester | Good | High | 4 | 4 | 4 | Good |
| N,N-Diethylaniline | 4-Nitroaniline | Polyester | Very Good | Very High | 4 | 4-5 | 5 | Very Good |
| N,N-Dimethylaniline | 4-Nitroaniline | Polyester | Very Good | Very High | 3-4 | 4-5 | 5 | Very Good |
| N,N-Dihydroxyethylaniline | 4-Nitroaniline | Polyester | Excellent | Excellent | 5 | 5 | 5 | Excellent |
| This compound | Substituted anilines | Polyester | Good-Very Good | High | 4-6 | 4-5 | 4-5 | Good-Very Good |
| N-Benzyl-N-ethylaniline | Substituted anilines | Polyester | Very Good | Very High | 5-6 | 5 | 5 | Excellent |
Note: The data presented is a synthesis from multiple sources. The performance of this compound is inferred from the performance of its close analogue N-ethylaniline and other N-alkylanilines. The performance can vary depending on the specific diazo component and dyeing conditions.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and further research. Below are generalized protocols for the synthesis of azo disperse dyes, their application to polyester fabric, and the evaluation of their fastness properties.
Synthesis of Azo Disperse Dyes
The synthesis of azo disperse dyes from this compound or its analogues typically follows a two-step diazotization and coupling reaction.
1. Diazotization of an Aromatic Amine:
-
An aromatic primary amine (the diazo component), such as 4-nitroaniline, is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid).
-
The solution is cooled to 0-5°C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the amine solution while maintaining the low temperature and stirring vigorously.
-
The completion of the diazotization reaction is confirmed by a positive reaction on starch-iodide paper. Any excess nitrous acid is then destroyed by adding a small amount of sulfamic acid.
2. Coupling Reaction:
-
The coupling component, such as this compound, is dissolved in an acidic medium.
-
The freshly prepared diazonium salt solution is added slowly to the solution of the coupling component, again maintaining a low temperature (0-5°C) and constant stirring.
-
The reaction mixture is stirred for several hours until the coupling is complete, which is indicated by the formation of a colored precipitate.
-
The precipitated dye is then filtered, washed with water until neutral, and dried.
Application of Disperse Dyes to Polyester Fabric (High-Temperature Exhaust Method)
This method is commonly used for achieving good dye penetration and fastness on polyester fibers.
1. Preparation of the Dyebath:
-
A stock solution of the synthesized disperse dye is prepared by dissolving a known amount of the dye in a suitable solvent like dimethylformamide (DMF).
-
The dyebath is prepared with a specific material-to-liquor ratio (e.g., 1:50).
-
A dispersing agent is added to the dyebath to ensure a stable dispersion of the dye.
-
The pH of the dyebath is adjusted to 4.5-5.5 using acetic acid.
2. Dyeing Procedure:
-
A pre-wetted polyester fabric sample is introduced into the dyebath at room temperature.
-
The temperature of the dyebath is raised to 130°C at a controlled rate (e.g., 2°C/minute).
-
Dyeing is carried out at 130°C for 60-90 minutes.
-
After dyeing, the dyebath is cooled down to about 60°C.
3. After-treatment (Reduction Clearing):
-
The dyed fabric is removed from the dyebath and rinsed with hot water.
-
A reduction clearing process is performed by treating the fabric in a solution containing sodium hydroxide and sodium hydrosulfite at 60-70°C for 15-20 minutes. This step removes any unfixed dye from the fiber surface, improving wash fastness.
-
Finally, the fabric is rinsed thoroughly with water and air-dried.
Fastness Testing
The fastness properties of the dyed fabrics are evaluated according to standardized methods, typically from the International Organization for Standardization (ISO).
-
Light Fastness (ISO 105-B02): Dyed fabric samples are exposed to a controlled artificial light source that simulates daylight. The change in color is assessed by comparing the exposed sample with a set of blue wool standards (rated 1 to 8, with 8 being the highest fastness).
-
Wash Fastness (ISO 105-C06): A dyed fabric sample, in contact with a standard multi-fiber fabric, is laundered in a soap or detergent solution under specified conditions of temperature, time, and mechanical agitation. The change in color of the sample and the degree of staining on the multi-fiber fabric are evaluated using grey scales (rated 1 to 5, with 5 being the best).
-
Rubbing Fastness (ISO 105-X12): The amount of color transferred from the surface of a dyed fabric to a standard white rubbing cloth (dry and wet) is assessed. The staining of the rubbing cloth is evaluated using a grey scale (rated 1 to 5, with 5 indicating no staining).
Visualizations
Azo Dye Synthesis Workflow
Caption: General workflow for the synthesis of azo dyes.
High-Temperature Polyester Dyeing Process
References
Safety Operating Guide
Proper Disposal of N-Ethyl-m-toluidine: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of N-Ethyl-m-toluidine, ensuring operational integrity and personnel safety in research and development environments.
This compound is a combustible liquid that is toxic if swallowed, in contact with skin, or inhaled.[1][2] Proper disposal is crucial to mitigate risks to human health and the environment. This guide provides a step-by-step procedure for the safe disposal of this compound, adhering to standard hazardous waste management practices.
Hazard Profile and Safety Data
Understanding the hazardous characteristics of this compound is the first step in its safe management. The following table summarizes key quantitative data for this chemical.
| Property | Value | Source |
| CAS Number | 102-27-2 | [1] |
| Molecular Formula | C9H13N | [1] |
| Molecular Weight | 135.21 g/mol | [1] |
| Flash Point | 89 °C (192.2 °F) - closed cup | [1] |
| Boiling Point | 221 °C (430 °F) | [1] |
| Density | 0.957 g/cm³ | [1] |
| Oral LD50 (Rat) | 580 mg/kg | [1] |
| Oral LD50 (Mouse) | 280 mg/kg | [1] |
Experimental Protocols: Disposal Procedure
The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[3] The following protocol outlines the required steps for its safe disposal.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:
-
Safety goggles or face shield[4]
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat or other protective clothing[4]
-
Use in a well-ventilated area or with a fume hood to avoid inhalation of vapors.[1][2]
2. Waste Collection and Segregation:
-
Liquid Waste: Collect pure this compound and solutions containing it in a dedicated, properly labeled hazardous waste container.[5] The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, leak-proof screw-on cap.[6] Do not use containers with corks or parafilm seals.[6]
-
Solid Waste: Absorbent materials (e.g., vermiculite, sand) used to clean up spills of this compound should be collected and placed in a separate, sealed plastic bag.[1][7] This bag must then be placed in a designated solid hazardous waste container.[6]
-
Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[8] The rinsate is considered hazardous waste and must be collected in the designated liquid hazardous waste container.[8] After triple-rinsing, the container can be disposed of in the regular trash, though it is best to reuse it for compatible waste collection if possible.[8]
3. Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Combustible).[5][8]
-
Store waste containers in a designated satellite accumulation area (SAA).[9] This area should be away from ignition sources and incompatible materials such as acids, acid anhydrides, and strong oxidizing agents.[1]
-
Ensure secondary containment is used to capture any potential leaks.[6]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[6]
-
Follow all institutional and local regulations regarding hazardous waste pickup and disposal schedules.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks and protecting both themselves and the environment.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. content.labscoop.com [content.labscoop.com]
- 3. acs.org [acs.org]
- 4. echemi.com [echemi.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for Handling N-Ethyl-m-toluidine
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of N-Ethyl-m-toluidine in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and proper management of this chemical.
Chemical Overview and Hazards: this compound is a combustible liquid and vapor that is toxic if swallowed, inhaled, or absorbed through the skin.[1] It is known to cause irritation to the skin, eyes, and respiratory tract.[1] Due to the potential for serious health effects, adherence to strict safety measures is imperative.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure to this compound. The following table summarizes the recommended equipment.
| Protection Level | Equipment | Purpose & Notes |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of vapors. All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood.[1] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles are required to protect against splashes. A face shield should be worn in conjunction with goggles when there is a higher risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | To prevent skin contact. While specific breakthrough times for this compound are not readily available, data for the related aromatic amine, aniline, suggests that breakthrough times can vary significantly between glove materials.[2] It is advisable to double-glove and change gloves frequently. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[3] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to maintain airborne concentrations below exposure limits. The type of respirator will depend on the specific workplace conditions.[1] |
Quantitative Safety Data
While specific occupational exposure limits for this compound have not been established by major regulatory bodies, data for the related compound m-toluidine can provide some guidance.[1][4] Similarly, glove permeation data is not available for this compound; therefore, data for aniline is provided as a proxy.
| Parameter | Value | Source/Compound |
| OSHA PEL (Permissible Exposure Limit) | None Listed | This compound[1] |
| NIOSH REL (Recommended Exposure Limit) | None Listed | This compound[1] |
| ACGIH TLV (Threshold Limit Value) | None Listed | This compound[1] |
| m-Toluidine OSHA PEL | 2 ppm (9 mg/m³) TWA | m-Toluidine[4] |
| Aniline Glove Breakthrough Time | 3 to 82 minutes | Aniline (various glove materials)[2] |
Note: The provided data for m-toluidine and aniline should be used as a cautious reference only. The absence of specific exposure limits for this compound necessitates the implementation of the most protective handling procedures.
Experimental Protocols and Handling Procedures
Pre-Handling Checklist:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible.
-
PPE Inspection: Inspect all PPE for damage before use.
Handling Steps:
-
Don all required PPE as outlined in the table above before entering the handling area.
-
Conduct all work with this compound inside a certified chemical fume hood.[1]
-
When weighing the liquid, do so within the fume hood.
-
When preparing solutions, add the this compound to the solvent slowly to avoid splashing.
-
Use appropriate and securely set up glassware for all reactions.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[5]
-
Decontaminate the work area within the fume hood with an appropriate solvent and cleaning agent.
Spill and Disposal Plans
Spill Response:
-
Evacuate the immediate area and alert others.
-
If safe to do so, remove all ignition sources.[1]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[1]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]
-
Ventilate the area and decontaminate the spill site.
Waste Disposal:
-
All waste contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[6]
-
Collect all hazardous waste in clearly labeled, sealed containers.[3]
-
Dispose of the hazardous waste in accordance with all local, state, and federal regulations.[6] Do not dispose of this compound down the drain.[3]
-
Empty containers may retain product residue and should be handled as hazardous.[1]
Visual Workflow Guides
The following diagrams illustrate the key decision-making and procedural workflows for handling this compound safely.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Disposal Plan for this compound Contaminated Materials.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. M-TOLUIDINE | Occupational Safety and Health Administration [osha.gov]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. content.labscoop.com [content.labscoop.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
